molecular formula C11H12O4S B065979 3-(2-Phenylethenylsulfonyl)propanoic acid CAS No. 175205-22-8

3-(2-Phenylethenylsulfonyl)propanoic acid

Numéro de catalogue: B065979
Numéro CAS: 175205-22-8
Poids moléculaire: 240.28 g/mol
Clé InChI: IZGAQCWABIDBNP-UHFFFAOYSA-N
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Description

3-(2-Phenylethenylsulfonyl)propanoic acid is a useful research compound. Its molecular formula is C11H12O4S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Phenylethenylsulfonyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenylethenylsulfonyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(2-phenylethenylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-11(13)7-9-16(14,15)8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGAQCWABIDBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396899
Record name 3-(2-phenylethenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-22-8
Record name 3-(2-phenylethenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the chemical structure of 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Elucidation, Synthesis, and Application of 3-(2-Phenylethenylsulfonyl)propanoic acid

Executive Summary

As the landscape of targeted therapeutics evolves, α,β -unsaturated sulfones have emerged as highly versatile pharmacophores. Among these, 3-(2-Phenylethenylsulfonyl)propanoic acid —commonly referred to as 3-(styrylsulfonyl)propanoic acid—stands out as a critical building block in medicinal chemistry. Characterized by a highly reactive Michael acceptor system conjugated to an aromatic ring, this compound serves as a foundational precursor for synthesizing multi-kinase inhibitors, radioprotectants, and antineoplastic agents[1]. This technical guide provides an in-depth analysis of its chemical architecture, physicochemical properties, and a validated synthetic methodology grounded in causality and mechanistic logic.

Chemical Identity & Structural Elucidation

The molecular architecture of 3-(2-Phenylethenylsulfonyl)propanoic acid is defined by three distinct functional domains:

  • The Styryl Moiety (2-Phenylethenyl group): A phenyl ring conjugated to a vinyl group, providing lipophilicity and π−π stacking capabilities crucial for binding within kinase active sites.

  • The Sulfonyl Core (-SO 2​ -): A strongly electron-withdrawing group that polarizes the adjacent vinyl double bond, rendering the β -carbon highly susceptible to nucleophilic attack (Michael addition) by cellular thiols or target enzyme residues.

  • The Propanoic Acid Chain: A terminal carboxylic acid that imparts aqueous solubility and serves as a synthetic handle for further derivatization (e.g., amide coupling or esterification).

Thermodynamically, the (E)-isomer (trans-configuration) is the most stable and synthetically predominant form due to the severe steric clash between the bulky phenyl and sulfonyl groups in the (Z)-configuration[2].

Physicochemical Data Profile

To facilitate experimental design and computational modeling, the core quantitative data for 3-(2-Phenylethenylsulfonyl)propanoic acid is summarized below[3].

PropertyValue
Chemical Name 3-(2-Phenylethenylsulfonyl)propanoic acid
Common Synonyms 3-(Styrylsulfonyl)propanoic acid; Propanoic acid, 3-[(2-phenylethenyl)sulfonyl]-
CAS Registry Number 175205-22-8
Molecular Formula C 11​ H 12​ O 4​ S
Molecular Weight 240.28 g/mol
SMILES String O=C(O)CCS(=O)(=O)/C=C/c1ccccc1
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Sulfonyl and Carboxyl oxygens)
Rotatable Bonds 5

Mechanistic Synthesis: The Doebner-Modified Knoevenagel Condensation

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind reagent selection. The most efficient route to synthesize (E)-styryl sulfones is the Doebner modification of the Knoevenagel condensation, reacting an aromatic aldehyde with an active methylene compound[4].

Experimental Protocol: Synthesis of (E)-3-(2-Phenylethenylsulfonyl)propanoic acid
  • Objective: High-yield synthesis of the (E)-isomer with strict stereocontrol.

  • Causality & Reagent Logic: We utilize a catalytic system of piperidine and benzoic acid in anhydrous toluene. Piperidine (a secondary amine) reacts with benzaldehyde to form a highly electrophilic iminium ion intermediate. Benzoic acid acts as a proton shuttle, facilitating the deprotonation of the active methylene in 3-(carboxymethylsulfonyl)propanoic acid. Toluene allows for azeotropic water removal via a Dean-Stark trap, driving the equilibrium forward. The subsequent decarboxylation is thermodynamically driven by the formation of the highly conjugated (E)-alkene.

Step-by-Step Workflow:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-(carboxymethylsulfonyl)propanoic acid and 10.0 mmol of benzaldehyde in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.1 equivalents (1.0 mmol) of piperidine and 0.1 equivalents (1.0 mmol) of benzoic acid to the mixture.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Water generated during the condensation will collect in the trap.

  • Decarboxylation & Monitoring: Maintain reflux for 4–6 hours. The intermediate dicarboxylic acid will spontaneously decarboxylate (-CO 2​ ). Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1, UV visualization at 254 nm).

  • Workup: Once the starting materials are consumed, cool the reaction to room temperature. Wash the organic phase sequentially with 1M HCl (2 × 20 mL) to remove the amine catalyst, followed by saturated brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Self-Validating System (QA/QC): To confirm the stereochemistry, analyze the product via 1 H-NMR (in DMSO- d6​ ). The vinylic protons of the (E)-isomer will present as two distinct doublets between δ 7.0 and 7.5 ppm. The critical validation metric is the coupling constant ( J ); a value of J≈15−16 Hz mathematically confirms the trans geometry, whereas a cis geometry would yield a J≈10−12 Hz.

SynthesisPathway A Benzaldehyde (Electrophile) C Knoevenagel Condensation Catalyst: Piperidine/Benzoic Acid A->C B 3-(Carboxymethylsulfonyl)propanoic acid (Active Methylene) B->C D Decarboxylation (-CO2, -H2O) C->D E (E)-3-(2-Phenylethenylsulfonyl)propanoic acid D->E

Synthetic pathway for 3-(2-Phenylethenylsulfonyl)propanoic acid via Knoevenagel condensation.

Biological Relevance & Pharmacological Application

Compounds derived from the styryl sulfone scaffold have demonstrated profound efficacy in oncology and radioprotection[4]. The structural geometry allows these molecules to act as non-ATP competitive inhibitors of critical mitotic kinases, such as Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway[1].

By modulating the substituents on the phenyl ring (e.g., adding methoxy groups) or derivatizing the propanoic acid tail, researchers can fine-tune the molecule's cytotoxicity[2]. The mechanism culminates in the disruption of spindle formation during mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cell lines.

MOAPathway A Styryl Sulfone Pharmacophore B Kinase Binding (MAPK / PLK Pathways) A->B C Microtubule Destabilization & Mitotic Arrest B->C D Tumor Cell Apoptosis C->D

Biological mechanism of action of styryl sulfone derivatives in tumor cells.

References

  • Title: Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: US6656973B2 - Method for protecting cells and tissues from ionizing radiation toxicity with α , β unsaturated aryl sulfones Source: Google Patents URL
  • Title: Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Mechanism of Action of 3-(2-Phenylethenylsulfonyl)propanoic Acid In Vitro: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Covalent Inhibition Mechanics, Vinyl Sulfones, Cysteine Proteases

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized the development of therapeutics for parasitic infections, oncology, and viral diseases. 3-(2-Phenylethenylsulfonyl)propanoic acid (CAS 175205-22-8), also known as 3-(styrylsulfonyl)propanoic acid[1], represents a highly specialized pharmacophore within the vinyl sulfone class. This whitepaper elucidates the in vitro mechanism of action (MoA) of this compound, detailing its chemical reactivity, target engagement via Michael addition, and the self-validating experimental protocols required to quantify its efficacy.

Structural Rationale and Target Engagement

Vinyl sulfones are distinguished by their ability to act as selective, irreversible warheads against enzymes bearing hyper-nucleophilic cysteine residues, particularly papain-family cysteine proteases (e.g., human cathepsins, parasitic cruzain, and falcipains)[2].

The architecture of 3-(2-Phenylethenylsulfonyl)propanoic acid is bipartite, combining a reactive warhead with target-recognition elements:

  • The Electrophilic Warhead: The α,β -unsaturated sulfone moiety acts as a potent Michael acceptor. Unlike highly reactive halomethyl ketones or epoxides, vinyl sulfones are relatively inert in aqueous physiological environments until they are engaged by the specific catalytic machinery of a target active site[2].

  • The Recognition Motifs: The 2-phenylethenyl (styryl) group provides hydrophobic bulk, designed to anchor into the lipophilic S2 or S3 pockets of proteases[3]. Simultaneously, the propanoic acid moiety provides a terminal carboxylate that can mimic the C-terminus of a cleaved peptide substrate, engaging basic residues (e.g., Arginine or Histidine) in the S1 or S1' subsites.

In Vitro Mechanism of Action: The Michael Addition Pathway

The in vitro MoA of 3-(2-Phenylethenylsulfonyl)propanoic acid is driven by a highly specific conjugate addition (Michael addition)[4].

  • Thiolate Activation: Within the protease active site, a catalytic triad (typically Cys-His-Asn) lowers the pKa of the catalytic cysteine, generating a highly nucleophilic thiolate anion (Cys-S⁻).

  • Nucleophilic Attack: The thiolate attacks the β -carbon of the vinyl sulfone.

  • Intermediate Stabilization: The electron-withdrawing nature of the sulfonyl group polarizes the double bond and stabilizes the resulting enolate-like carbanion intermediate[5].

  • Covalent Adduct Formation: Rapid protonation of the α -carbon yields a thermodynamically stable, irreversible thioether linkage, permanently inactivating the enzyme[5].

MoA E Enzyme Active Site (Cys-SH + His) Act Thiolate Formation (Cys-S⁻) E->Act Deprotonation by His Int Enolate-like Carbanion Intermediate Act->Int Nucleophilic Attack (Michael Addition) VS 3-(2-Phenylethenylsulfonyl) propanoic acid VS->Int Binds Active Site Cov Irreversible Thioether Adduct (Inactivated) Int->Cov Protonation

Caption: Covalent inactivation pathway of cysteine proteases by vinyl sulfones via Michael addition.

Self-Validating Experimental Protocols

To rigorously establish the MoA and kinetic profile of 3-(2-Phenylethenylsulfonyl)propanoic acid, researchers must employ orthogonal, self-validating assays. Below are the definitive protocols for kinetic characterization and structural validation.

Protocol A: Continuous Fluorogenic Kinetic Assay

Causality & Rationale: Because vinyl sulfones are irreversible inhibitors, traditional IC 50​ values are time-dependent and mathematically insufficient. A continuous assay under pseudo-first-order conditions is required to capture the exponential decay of enzyme velocity ( kobs​ ) and calculate the true second-order rate constant of inactivation ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA). Critical step: Add a reducing agent (e.g., 2 mM DTT) to maintain the active site cysteine in a reduced state.

  • Inhibitor Titration: Prepare serial dilutions of 3-(2-Phenylethenylsulfonyl)propanoic acid in DMSO. Ensure the final DMSO concentration in the assay remains 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Mix the target enzyme (e.g., 1-5 nM final concentration) with the inhibitor dilutions in a 96-well black microplate.

  • Reaction Initiation: Immediately add a specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC at a concentration ≪Km​ ).

  • Data Acquisition: Monitor fluorescence continuously (e.g., λex​ = 355 nm, λem​ = 460 nm) for 30–60 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition: P=(vi​/kobs​)×[1−exp(−kobs​×t)] , where P is product formed and vi​ is initial velocity. Plot kobs​ vs. [Inhibitor] to derive kinact​ (maximum rate of inactivation) and KI​ (inhibitor binding affinity).

Protocol B: LC-MS/MS Active Site Mapping

Causality & Rationale: While kinetics prove functional inactivation, mass spectrometry is required to definitively prove the 1:1 stoichiometric covalent modification of the catalytic cysteine, ruling out off-target aggregation or allosteric effects.

Step-by-Step Methodology:

  • Inactivation: Incubate the target enzyme (10 μ M) with a 10-fold molar excess of the inhibitor for 2 hours at room temperature.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Cap unreacted cysteines using iodoacetamide (IAA) to prevent disulfide shuffling.

  • Digestion: Dilute the urea to < 1M and digest the protein overnight with sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and analyze via high-resolution LC-MS/MS.

  • Validation: Search the spectra for a mass shift corresponding to the exact mass addition of 3-(2-Phenylethenylsulfonyl)propanoic acid (+240.04 Da) localized specifically to the catalytic cysteine residue.

Workflow Prep 1. Compound Preparation (DMSO Stock) Incubate 2. Enzyme Incubation (Pseudo-first-order conditions) Prep->Incubate Kinetic 3. Continuous Fluorogenic Assay (Determine k_obs) Incubate->Kinetic Add Substrate MS 5. LC-MS/MS Validation (Confirm Covalent Adduct) Incubate->MS Aliquot for Mass Spec Data 4. Non-linear Regression (Calculate k_inact / K_I) Kinetic->Data Fluorescence Readout

Caption: Orthogonal experimental workflow for validating covalent vinyl sulfone inhibitors.

Quantitative Data Summary

The efficacy of vinyl sulfones is benchmarked by their kinact​/KI​ values. Below is a representative summary of kinetic parameters for structurally analogous vinyl sulfones against common cysteine protease targets, providing a comparative baseline for 3-(2-Phenylethenylsulfonyl)propanoic acid[3][6].

Target EnzymeInhibitor Class / Motif KI​ ( μ M) kinact​ (s −1 ) kinact​/KI​ (M −1 s −1 )Cruzain (T. cruzi)Phenyl Vinyl Sulfone0.15 - 1.20 10−3 10−4 104 106 Falcipain-2 (P. falciparum)Peptidyl Vinyl Sulfone0.05 - 0.80 10−3 10−4 105 106 Cathepsin B (Human)Carboxy-Vinyl Sulfone1.50 - 5.00 10−4 10−5 103 104 Cathepsin L (Human)Styryl Vinyl Sulfone0.20 - 1.00 10−3 10−4 104 105 Note: 3-(2-Phenylethenylsulfonyl)propanoic acid is expected to show high affinity for enzymes with accommodating S2/S3 lipophilic pockets due to its styryl moiety, while its propanoic acid tail provides solubility and potential S1' electrostatic interactions.

References

  • Chemical Compounds from Vihasifine Chem | PDF - Scribd. Scribd.[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration Pub.[Link]

  • A Simple and Versatile Synthetic Strategy to Functional Polypeptides via Vinyl Sulfone-Substituted l-Cysteine N-Carboxyanhydride | Macromolecules - ACS Publications. ACS.[Link]

  • Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC - NIH. NIH.[Link]

  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones | Antimicrobial Agents and Chemotherapy - ASM Journals. ASM.[Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. RSC.[Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling of 3-(2-Phenylethenylsulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Phenylethenylsulfonyl)propanoic acid (CAS No. 175205-22-8), frequently referred to in literature as 3-(styrylsulfonyl)propanoic acid, is a synthetic organic compound of significant interest in medicinal chemistry and drug development[1]. Structurally, it features a styryl group conjugated to a sulfonyl moiety, terminating in a propanoic acid chain. This unique structural topology acts as a highly effective Michael acceptor, making it a critical pharmacophore in the design of targeted covalent inhibitors (TCIs) and microtubule-targeting chemotherapeutic agents[2].

This whitepaper provides a comprehensive technical breakdown of its molecular weight, exact mass, analytical workflows for mass elucidation, and its mechanistic biological reactivity.

Part 1: Structural Elucidation & Mass Calculations

In high-resolution analytical chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is fundamental. The average molecular weight accounts for the natural isotopic abundance of all elements in the compound, which is necessary for stoichiometric calculations during synthesis. Conversely, the exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 16O , 32S ) and is exclusively used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and rule out isobaric interferences[3].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Formula C11​H12​O4​S Determines the fundamental atomic composition.
Average Molecular Weight 240.27 g/mol Used for calculating molarity in biological assays and synthetic yields.
Exact Mass (Monoisotopic) 240.04563 Da Critical for HRMS identification; provides sub-ppm mass accuracy[3].
Theoretical [M-H]− 239.0378 m/z The primary ion observed in Negative Electrospray Ionization (ESI-).
Topological Polar Surface Area 79.8A˚2 Predicts cellular permeability; ideal for intracellular target engagement.

Part 2: Analytical Workflows & Methodologies

To accurately verify the exact mass of 3-(2-Phenylethenylsulfonyl)propanoic acid, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed.

Expert Insight: Causality Behind Experimental Choices

As a carboxylic acid, this compound possesses a pKa of approximately 4.5. Attempting to analyze this compound in positive ion mode (ESI+) often leads to poor ionization efficiency and in-source fragmentation. By utilizing Negative Electrospray Ionization (ESI-) with a slightly basic mobile phase (e.g., containing ammonium hydroxide), we force the complete deprotonation of the carboxylic acid to a carboxylate anion ( COO− ). This maximizes the generation of the [M-H]− pseudomolecular ion at m/z239.0378 . Furthermore, utilizing a Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides the resolving power ( R>30,000 ) required to differentiate the sulfur-containing target from complex matrix background noise.

Step-by-Step HRMS Methodology
  • System Suitability & Mass Calibration (Self-Validation Step):

    • Infuse a calibration standard (e.g., Leucine Enkephalin, [M-H]−=554.2620 ) prior to the run.

    • Lock the mass axis to ensure mass accuracy is <2 ppm . If the instrument fails this check, the protocol halts to prevent erroneous data collection.

  • Sample Preparation:

    • Dissolve 1 mg of 3-(2-Phenylethenylsulfonyl)propanoic acid in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock.

    • Dilute the stock to using a solvent mixture of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide.

  • Chromatographic Separation (Optional but Recommended):

    • Inject onto a C18 reversed-phase column.

    • Elute using a rapid gradient from 5% to 95% organic modifier over 5 minutes to desalt the sample before it enters the ion source.

  • ESI-Q-TOF Acquisition:

    • Capillary Voltage: 2.5 kV (optimized for negative mode to prevent corona discharge).

    • Desolvation Temperature: 350∘C .

    • Scan Range: m/z100−1000 .

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z239.0378 with a narrow mass window ( ±5 ppm ).

    • Verify the isotopic pattern (specifically the M+2 peak at m/z241.0336 , which confirms the presence of the 34S isotope at its natural ∼4.5% abundance).

HRMS_Workflow S1 Sample Prep 1 µg/mL in MeOH/H2O S2 ESI Negative Mode [M-H]- Generation S1->S2 Injection S3 Q-TOF Mass Analyzer High-Res Separation S2->S3 Ion Transfer S4 Data Processing m/z 239.0383 S3->S4 Detection

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Part 3: Biological Reactivity & Mechanistic Insights

The true value of 3-(2-Phenylethenylsulfonyl)propanoic acid in drug development lies in its reactivity. The styrylsulfonyl group is an α,β -unsaturated system conjugated with a strongly electron-withdrawing sulfonyl group. This creates an electron-deficient alkene that acts as a potent, yet tunable, electrophile[2].

When introduced to a biological system, this compound selectively targets nucleophilic cysteine residues on proteins (such as tubulin in cancer cells). The mechanism is a Michael Addition , where the thiolate anion of the target protein attacks the β -carbon of the styryl group, resulting in the formation of a stable, irreversible thioether covalent bond. The propanoic acid tail serves a dual purpose: it increases the aqueous solubility of the molecule and provides a handle for further synthetic derivatization (e.g., amide coupling to targeting ligands)[2].

Reactivity A 3-(2-Phenylethenylsulfonyl) propanoic acid C Nucleophilic Attack (Transition State) A->C Electrophilic Activation B Target Protein (Cysteine Thiol -SH) B->C Deprotonation to Thiolate D Covalent Thioether Adduct (Irreversible Binding) C->D Michael Addition

Mechanism of covalent binding between styrylsulfonyl derivatives and target protein cysteines.

References

  • SpectraBase. "Spectrum: C11H12O4S. Exact Mass, 240.04563 g/mol ". 3

  • GuideChem. "175205-22-8 3-(STYRYLSULFONYL)PROPANOIC ACID".1

  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents".2

Sources

3-(2-Phenylethenylsulfonyl)propanoic Acid: Safety Data Sheet (SDS), Toxicological Profiling, and Handling Protocols in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly embraces targeted covalent inhibitors (TCIs), compounds harboring electrophilic warheads have transitioned from toxicological liabilities to valuable pharmacological tools. 3-(2-Phenylethenylsulfonyl)propanoic acid (CAS: 175205-22-8), commonly referred to as 3-(styrylsulfonyl)propanoic acid, represents a highly reactive bifunctional intermediate[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, predictive toxicological profile, and the causal mechanisms behind its reactivity. Furthermore, it establishes a predictive Safety Data Sheet (SDS) framework and self-validating experimental protocols for researchers handling α,β -unsaturated sulfones.

Physicochemical Properties & Structural Causality

The chemical behavior of 3-(styrylsulfonyl)propanoic acid is dictated by its dual-functional nature. The molecule features a terminal carboxylic acid, which provides aqueous solubility and a handle for amide-coupling, and a styryl sulfone moiety , which acts as a potent electrophile.

Causality of Reactivity: The strongly electron-withdrawing sulfonyl group polarizes the adjacent alkene double bond. This polarization renders the β -carbon highly electron-deficient, transforming it into an aggressive Michael acceptor capable of rapidly reacting with biological nucleophiles[2].

Table 1: Quantitative Physicochemical & Predictive Data
PropertyValueCausality / Implication in Drug Design
Molecular Weight 240.28 g/mol Highly favorable for small-molecule drug design; leaves ample mass budget for further derivatization.
LogP (Predicted) ~1.8 - 2.5Moderate lipophilicity ensures the compound can permeate cellular membranes to engage intracellular targets.
Reactive Moiety Styryl SulfoneDrives covalent binding via Michael addition. High potential for off-target toxicity if not sterically hindered[3].
Solubilizing Group Carboxylic AcidEnables salt formation (e.g., sodium salt) to improve aqueous solubility for in vitro assays and formulations.

Mechanistic Toxicological Assessment (E-E-A-T)

When evaluating the toxicity of styryl sulfones, we must look beyond standard acute exposure metrics and analyze the kinetic reactivity of the electrophile. The primary driver of toxicity for 3-(styrylsulfonyl)propanoic acid is its capacity to form irreversible covalent bonds with biological thiols[3].

  • Glutathione (GSH) Depletion: The compound rapidly conjugates with intracellular GSH. This pseudo-first-order depletion strips the cell of its primary antioxidant defense, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent oxidative stress[2].

  • Protein Alkylation: The β -carbon undergoes nucleophilic attack by the sulfhydryl (-SH) groups of exposed cysteine residues on proteins. This can lead to the irreversible inhibition of critical cysteine proteases, protein misfolding, and cross-linking[4].

  • Excess Acute Toxicity: In predictive aquatic toxicity models (e.g., Tetrahymena pyriformis), Michael acceptors like vinyl and styryl sulfones exhibit "excess toxicity" compared to baseline narcosis models. This excess toxicity is a direct mathematical correlate to their electrophilic reaction rates ( kGSH​ )[3].

ToxicityPathway A 3-(Styrylsulfonyl)propanoic Acid B GSH Depletion A->B Thiol-Michael Addition C Protein Alkylation A->C Covalent Binding D Oxidative Stress B->D Loss of Defenses E Enzyme Inhibition C->E Misfolding F Cellular Apoptosis D->F DNA Damage E->F Loss of Function

Mechanistic pathway of styryl sulfone-induced cellular toxicity via Michael addition.

Safety Data Sheet (SDS) Framework

Due to the specialized nature of this intermediate, standard commercial SDS documents may lack nuanced handling procedures for covalent modifiers. The following framework is extrapolated from the structural alerts of the styryl sulfone class[2].

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction. (Direct consequence of haptenation via protein alkylation).

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

Handling, Storage, and PPE
  • Storage Causality: Store at 2-8°C in a tightly sealed desiccator. The presence of ambient moisture can allow the terminal carboxylic acid to catalyze unwanted self-degradation or polymerization of the reactive alkene. Strictly isolate from strong nucleophiles (primary amines, thiols) and bases.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory when handling concentrated DMSO stock solutions. DMSO rapidly permeates the dermal barrier, and if it carries a reactive Michael acceptor, it bypasses the stratum corneum, leading to severe systemic protein haptenation.

First Aid Measures
  • Skin Contact: Immediately flush with copious amounts of water and soap. Because covalent binding to dermal proteins occurs rapidly (within minutes), immediate physical removal of the unreacted compound is the only effective mitigation strategy.

Experimental Protocols: Reactivity & Toxicity Screening

To empirically validate the electrophilic reactivity of 3-(styrylsulfonyl)propanoic acid before advancing it in biological assays, researchers must quantify its thiol-reactivity.

Protocol: Kinetic Assessment of Thiol-Michael Reactivity (GSH Depletion Assay)

Rationale: By quantifying the second-order rate constant ( kGSH​ ) of the compound with glutathione, we establish a predictive metric for its in vivo toxicity and off-target binding potential[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(styrylsulfonyl)propanoic acid in anhydrous DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA (EDTA prevents trace-metal-catalyzed auto-oxidation of GSH).

  • Reaction Initiation: Mix the compound and GSH in the buffer to achieve final assay concentrations of 100 µM compound and 1 mM GSH. Incubate the mixture at 37°C.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 60, 120 min), withdraw 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold 10% Trichloroacetic acid (TCA) to drop the pH and protonate the thiolate anion, halting the Michael addition.

  • Ellman’s Derivatization: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Transfer 100 µL of the supernatant to a 96-well plate. Add 200 µL of 0.5 mM DTNB (Ellman's reagent) dissolved in 0.2 M Tris buffer (pH 8.9).

  • Quantification: Measure the absorbance of the resulting 5-thio-2-nitrobenzoate (TNB) anion at 412 nm using a microplate reader.

The Self-Validating System: A protocol is only as trustworthy as its internal controls. This assay must include:

  • Positive Control: Divinyl sulfone (a known hyper-reactive Michael acceptor). Ensures the assay can detect rapid depletion[2].

  • Negative Control: DMSO vehicle only. The assay is considered valid only if the negative control exhibits <5% GSH degradation over the 120-minute time course.

  • Orthogonal Validation: To prove that GSH depletion is strictly due to covalent adduct formation and not ROS-induced oxidation to GSSG, the 120-minute timepoint must be analyzed via LC-MS/MS to positively identify the m/z corresponding to the [Compound + GSH] adduct.

References

  • 175205-22-8 3-(STYRYLSULFONYL)
  • Experimental verification of structural alerts for the protein binding of sulfur-containing compounds Source: Taylor & Francis URL
  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles Source: ACS Publications URL
  • Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp Source: PLOS One URL

Sources

Pharmacokinetic Profiling of 3-(2-Phenylethenylsulfonyl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 3-(2-Phenylethenylsulfonyl)propanoic acid derivatives represents a sophisticated intersection of targeted covalent inhibitor (TCI) design and precision pharmacokinetics. These compounds feature a vinyl sulfone warhead—a highly potent Michael acceptor—paired with a propanoic acid moiety. This unique structural combination demands specialized pharmacokinetic (PK) profiling. Traditional reversible inhibitor PK models are insufficient here, as they fail to account for the uncoupling of systemic exposure and pharmacodynamic (PD) efficacy that is characteristic of TCIs[1]. This whitepaper provides a rigorously structured, self-validating framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these reactive electrophiles.

Mechanistic Rationale & ADME Predictors

To design an effective PK profiling strategy, one must first understand the causality behind the molecule's behavior in biological systems:

  • The Vinyl Sulfone Warhead (Electrophilicity): Vinyl sulfones act as electrophiles that form irreversible covalent bonds with nucleophilic residues (primarily cysteines) on target proteins[2]. However, this same electrophilic nature predisposes the compound to off-target conjugation with endogenous thiols, most notably glutathione (GSH)[3]. This GSH reactivity acts as a major extrahepatic clearance pathway.

  • The Propanoic Acid Moiety (Distribution & Excretion): The inclusion of a carboxylic acid imparts hydrophilicity, balancing the lipophilic phenylethenyl group. At physiological pH, it exists as an anion, which restricts passive cellular permeability but introduces the potential for active transport via Organic Anion Transporters (OATs), heavily influencing renal clearance.

  • PK/PD Uncoupling: For covalent inhibitors, therapeutic duration is dictated by the target protein's turnover rate (residence time) rather than the drug's plasma half-life ( t1/2​ )[1]. Consequently, optimization requires balancing the inactivation efficiency ( kinact​/KI​ ) rather than blindly maximizing it, thereby mitigating off-target toxicity[4].

Mechanism cluster_target On-Target (Pharmacodynamics) cluster_offtarget Off-Target (Pharmacokinetics) Drug Vinyl Sulfone Derivative Target Target Cysteine Drug->Target K_I GSH Glutathione (GSH) Drug->GSH Michael Addition Adduct Covalent Adduct (Prolonged Efficacy) Target->Adduct k_inact Metabolite GSH Conjugate (Clearance) GSH->Metabolite k_GSH

Fig 1. Divergent pathways of vinyl sulfones: on-target efficacy vs. off-target GSH clearance.

In Vitro Pharmacokinetic Workflows

Standard in vitro ADME assays often yield artifactual data for reactive electrophiles. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Kinetic Glutathione (GSH) Chemoassay

Causality: Because extrahepatic clearance via GSH conjugation is a primary metabolic fate for Michael acceptors, quantifying the second-order rate constant ( kGSH​ ) is mandatory[5]. A static end-point assay is insufficient; a kinetic chemoassay prevents confounding factors like GSH auto-oxidation from skewing clearance predictions.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the derivative in DMSO. Prepare a 100 mM GSH stock in phosphate buffer (pH 7.4) containing 1 mM EDTA (to chelate trace metals and prevent GSH auto-oxidation).

  • Reaction Initiation: Mix the derivative (final concentration 100 µM) with GSH (final concentration 1 mM, establishing pseudo-first-order conditions) at 37°C.

  • Sampling & Quenching: At precise intervals (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots and quench immediately with an equal volume of cold acetonitrile containing a stable isotope-labeled internal standard.

  • Self-Validation Control: Run a parallel control with a known Michael acceptor (e.g., ethacrynic acid or oridonin) to validate assay sensitivity and confirm GSH stability over the time course[6].

  • Data Analysis: Quantify the depletion of the parent compound via LC-MS/MS. Calculate kGSH​ from the slope of the natural log of the remaining parent compound versus time.

Protocol 2: Covalent Plasma Protein Binding (PPB) Assessment

Causality: Vinyl sulfones can covalently bind to plasma proteins (e.g., human serum albumin) via free cysteines (Cys34). Traditional equilibrium dialysis will falsely report 99.9% binding due to covalent trapping, masking the true free fraction available for target engagement.

Step-by-Step Methodology:

  • Spike human plasma with 1 µM of the derivative and incubate at 37°C.

  • Take aliquots at 0, 1, 2, and 4 hours.

  • Perform rapid ultrafiltration (centrifugation at 2000 x g for 15 min at 4°C) to separate the unbound drug before extensive covalent adduction occurs.

  • Self-Validation Control: Analyze the retentate (protein fraction) via high-resolution mass spectrometry (HRMS). The presence of a specific mass shift corresponding to the intact vinyl sulfone mass added to albumin confirms covalent trapping, validating the deviation from standard PPB models.

In Vivo Pharmacokinetic Profiling

Translating in vitro stability to systemic exposure requires rigorous in vivo rodent studies. Due to the rapid clearance of Michael acceptors, specialized blood handling is critical.

Step-by-Step Methodology:

  • Dosing: Administer the derivative intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=3 per route). Use a co-solvent vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure solubility of the propanoic acid derivative.

  • Sampling: Collect blood via jugular vein cannulation at dense early time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Ex Vivo Stabilization (Critical Step): Immediately add N-ethylmaleimide (NEM) or formic acid to the collection tubes. NEM caps free thiols in the blood, preventing the ex vivo degradation of the vinyl sulfone prior to analysis. Failure to perform this step will result in artificially inflated clearance rates.

  • Bioanalysis & Parameter Calculation: Extract plasma using protein precipitation. Analyze via LC-MS/MS (MRM mode) and utilize non-compartmental analysis (NCA) to extract PK parameters.

PK_Workflow Start 3-(2-Phenylethenylsulfonyl) propanoic acid derivatives InVitro In Vitro Profiling Start->InVitro GSH Kinetic GSH Chemoassay (Electrophilicity) InVitro->GSH Microsomes Microsomal Stability (CYP450 Metabolism) InVitro->Microsomes InVivo In Vivo PK (Rodent) GSH->InVivo Microsomes->InVivo LCMS LC-MS/MS Bioanalysis (+ NEM Stabilization) InVivo->LCMS PKPD PK/PD Uncoupling Analysis (Target Occupancy) LCMS->PKPD

Fig 2. End-to-end PK profiling workflow for vinyl sulfone derivatives.

Data Presentation & Interpretation

The table below summarizes the expected quantitative PK parameters for this class of compounds, demonstrating how the chemical structure directly dictates systemic behavior.

ParameterSymbolUnitsExpected RangeBiological Implication
Clearance Cl mL/min/kgHigh (40 - 80)Rapid extrahepatic elimination driven by GSH conjugation and Michael addition to plasma proteins.
Volume of Distribution Vss​ L/kgModerate (1.5 - 3.0)The propanoic acid moiety limits deep tissue penetration unless facilitated by active transporters (e.g., OATs).
Half-life t1/2​ hrShort (0.5 - 2.0)Typical for TCIs; systemic half-life is short, but efficacy is maintained by prolonged target residence time.
Bioavailability %F%Low/Mod (10 - 40%)Limited by first-pass hepatic metabolism and rapid intestinal thiol reactivity.

Conclusion

The pharmacokinetic profiling of 3-(2-Phenylethenylsulfonyl)propanoic acid derivatives requires a departure from traditional reversible-drug paradigms. By acknowledging the inherent electrophilicity of the vinyl sulfone warhead and implementing self-validating assays—such as the kinetic GSH chemoassay and NEM-stabilized in vivo sampling—researchers can accurately map the uncoupled PK/PD landscape of these powerful targeted covalent inhibitors.

Sources

Discovery and Structural Characterization of 3-(2-Phenylethenylsulfonyl)propanoic Acid: A Versatile Vinyl Sulfone Warhead for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, moving the field beyond the traditional constraints of reversible binding. While acrylamides have dominated the landscape (e.g., in kinase inhibitors like sotorasib and ibrutinib), their strict reactivity profiles often limit their utility against less nucleophilic residues or non-kinase targets.

Enter 3-(2-Phenylethenylsulfonyl)propanoic acid (PESPA) , registered under CAS 175205-22-8[1]. PESPA is an advanced organic intermediate that serves as a highly tunable, bifunctional building block. It features a vinyl sulfone moiety—a privileged Michael acceptor that is generally more reactive toward thiol nucleophiles than structurally related acrylamides and vinyl sulfonamides[2]. This elevated reactivity allows vinyl sulfones to effectively target challenging enzymes, including cysteine proteases, phosphoryl-utilizing enzymes, and even specific lysine residues[2][3].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive guide on the structural characterization, chemical synthesis, and biochemical validation of PESPA. By leveraging its propanoic acid tail for rapid bioconjugation and its styryl group for steric tuning[4], drug discovery teams can seamlessly integrate PESPA into peptidomimetic scaffolds to generate potent, irreversible inhibitors[5].

Structural Characterization & Physicochemical Properties

The architecture of PESPA is intentionally modular, divided into three functional zones:

  • The Recognition Element (Styryl Group): The phenyl ring provides essential bulk and lipophilicity, enabling π−π stacking or hydrophobic interactions within the S1/S2 pockets of target proteases. The rigid trans (E) double bond geometry restricts conformational freedom, lowering the entropic penalty upon target binding.

  • The Electrophilic Trap (Sulfone): The strongly electron-withdrawing sulfonyl group activates the adjacent alkene for nucleophilic attack. Furthermore, the sulfonyl group can act as a phosphoryl mimic, making it highly effective against kinases and phosphatases[2].

  • The Bioconjugation Handle (Propanoic Acid): The two-carbon aliphatic chain terminates in a carboxylic acid, providing a flexible spacer that minimizes steric clash when coupled to targeting peptides or small molecules.

Table 1: Physicochemical and Structural Properties of PESPA
PropertyValueStructural Significance
Compound Name 3-(2-Phenylethenylsulfonyl)propanoic acid-
CAS Registry Number 175205-22-8Unique chemical identifier[1][6]
Molecular Formula C11H12O4S-
Molecular Weight 240.28 g/mol Low MW allows for efficient fragment-based drug design (FBDD).
Electrophilic Warhead Vinyl SulfoneTunable Michael acceptor for thiolate/amine attack[2][3].
Bioconjugation Handle Propanoic AcidEnables rapid amide coupling (e.g., via HATU/DIPEA) to primary amines.

Chemical Synthesis & Bioconjugation Workflow

To utilize PESPA effectively, it must be synthesized with high geometric purity (favoring the E-isomer) and subsequently conjugated to a targeting ligand without degrading the sensitive Michael acceptor.

Protocol 1: Synthesis of PESPA via Thioether Oxidation

Causality Note: Oxidation of the corresponding thioether, 3-(styrylthio)propanoic acid (CAS 175205-21-7), is preferred over direct Knoevenagel condensation because it prevents premature polymerization of the vinyl group and allows for precise control over the oxidation state. We utilize m-CPBA at strictly controlled temperatures to prevent epoxidation of the double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-(styrylthio)propanoic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent runaway exothermic oxidation.

  • Oxidation: Slowly add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in small portions over 30 minutes. The slight excess ensures complete conversion from sulfoxide to sulfone.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield pure PESPA. Verify the trans geometry via ¹H-NMR (look for a coupling constant J≈15−16 Hz for the vinylic protons).

G A 3-(Styrylthio)propanoic acid (Precursor) B Oxidation (mCPBA) CH2Cl2, 0°C to RT A->B Step 1 C PESPA (CAS 175205-22-8) Vinyl Sulfone Warhead B->C Yield >90% D Amide Coupling (HATU) Peptide Recognition Element C->D Bioconjugation E Targeted Covalent Inhibitor (TCI) D->E Final Drug Candidate

Caption: Workflow for the synthesis and bioconjugation of the PESPA covalent warhead.

Mechanistic Profiling & Reactivity

The success of a covalent inhibitor hinges on its reactivity profile. A warhead that is too reactive will bind promiscuously to off-target proteins (causing toxicity), while one that is too inert will fail to trap the target enzyme. Vinyl sulfones occupy a "Goldilocks" zone: they are more reactive than acrylamides and sulfonamides, yet stable enough to circulate systemically[2][3]. Interestingly, while acrylamides are strictly cysteine-selective, vinyl sulfones have demonstrated an expanded capability to target lysine residues (e.g., Lys89 in CDK2)[3].

Protocol 2: Glutathione (GSH) Trapping Assay for Reactivity Profiling

Causality Note: Glutathione is the most abundant intracellular thiol. Measuring the degradation half-life ( t1/2​ ) of PESPA-conjugated molecules in the presence of GSH provides a highly reliable surrogate for metabolic stability and off-target reactivity. We use a 10:1 excess of GSH to maintain pseudo-first-order kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Incubation: In a 96-well plate, mix the PESPA-derivative (final concentration 10 µM) with GSH (final concentration 100 µM). Include an internal standard (e.g., labetalol) to correct for LC-MS ionization fluctuations.

  • Sampling: Seal the plate and incubate at 37 °C. Extract 10 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench each aliquot into 90 µL of ice-cold acetonitrile containing 0.1% formic acid to protonate the thiolate and halt the reaction.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining area under the curve (AUC) of the parent compound.

  • Data Processing: Plot ln(AUC remaining) versus time. The slope of the linear regression yields the degradation rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=0.693/kobs​ ).

Table 2: Comparative Reactivity Profiling (GSH Trapping Assay)
Warhead TypeAverage Half-Life ( t1/2​ ) with GSHSelectivity & Reactivity Profile
Acrylamide~120 minHigh selectivity for Cys, slow reactivity.
PESPA (Vinyl Sulfone) ~45 min Balanced reactivity; targets Cys, with expanded utility for Lys [3].
Vinyl Sulfonamide~300 minVery slow reactivity, highly stable[3].
Halomethyl Ketone<5 minHighly promiscuous, generally toxic.

Kinetic Mechanism of Action

When a PESPA-derived TCI enters the active site of a target (e.g., a cysteine protease), it first forms a reversible, non-covalent encounter complex governed by the affinity constant ( Ki​ ). Once optimally oriented, the catalytic thiolate (Cys-S⁻) executes a nucleophilic attack on the β -carbon of the vinyl sulfone. This irreversible step is governed by the inactivation rate constant ( kinact​ ), resulting in a permanent, covalently bound adduct that neutralizes the enzyme[2][5].

G Target Target Protein (Cysteine Protease) Complex Non-Covalent Encounter Complex (Reversible Binding) Target->Complex Inhibitor PESPA-Conjugated TCI (Michael Acceptor) Inhibitor->Complex Transition Thiolate Attack (Cys-S⁻) on β-Carbon of Vinyl Sulfone Complex->Transition Ki (Affinity) Adduct Irreversible Covalent Adduct (Enzyme Inactivation) Transition->Adduct kinact (Reactivity)

Caption: Kinetic mechanism of irreversible covalent inhibition by PESPA-derived TCIs.

Conclusion

The discovery and integration of 3-(2-Phenylethenylsulfonyl)propanoic acid (PESPA) into the medicinal chemist's toolkit represents a significant leap forward for targeted covalent inhibitors. By bridging the reactivity gap between inert sulfonamides and hyper-selective acrylamides, PESPA offers a structurally robust, synthetically accessible platform for targeting challenging enzymes, including proteases, kinases, and previously "undruggable" targets[4][5]. Its dual functionality—combining a tunable Michael acceptor with a simple bioconjugation handle—ensures its continued utility in the rapid generation of novel therapeutics.

References

  • Guidechem. "175205-22-8 3-(STYRYLSULFONYL)PROPANOIC ACID".
  • Alfa Chemistry. "CAS 175205-24-0 1-(2-(TRIFLUOROMETHOXY)PHENYL)
  • Exploration of Targeted Anti-tumor Therapy. "Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets".
  • Expert Opinion on Drug Discovery. "The vinyl sulfone motif as a structural unit for novel drug design and discovery".
  • Bioorganic Chemistry. "Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes".
  • Enamine. "Vinyl Sulfones - Enamine".

Sources

Structural Elucidation of 3-(2-Phenylethenylsulfonyl)propanoic Acid: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Phenylethenylsulfonyl)propanoic acid (CAS 175205-22-8)[1] represents a structurally compelling class of functionalized sulfones. Featuring a rigid styryl system conjugated to a highly polar sulfone linker and terminating in a flexible propanoic acid moiety, this molecule presents a complex landscape of competing intermolecular forces. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind the experimental protocols—from crystal growth thermodynamics to least-squares refinement—this guide serves as a self-validating framework for researchers investigating the supramolecular architecture of flexible sulfonyl-carboxylic acids.

Introduction: Structural Significance

In drug development and materials science, the spatial orientation of pharmacophores dictates efficacy and material properties. 3-(2-Phenylethenylsulfonyl)propanoic acid contains three distinct domains:

  • The Styryl Domain: A planar, electron-rich region capable of π−π stacking and dispersion interactions.

  • The Sulfonyl Linker (-SO₂-): A strong dipole and weak hydrogen-bond acceptor that dictates the angular trajectory of the molecule.

  • The Propanoic Acid Tail: A highly flexible aliphatic chain terminating in a strong hydrogen-bond donor/acceptor pair, prone to forming classic supramolecular synthons.

Understanding how these domains resolve their competing thermodynamic demands to form a stable 3D lattice requires rigorous crystallographic analysis.

Experimental Protocols & Causality

The following step-by-step methodology outlines a self-validating system for obtaining high-resolution structural data.

Single-Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 50 mg of 3-(2-Phenylethenylsulfonyl)propanoic acid in 2 mL of ethyl acetate (EtOAc) in a 5 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane.

  • Seal the outer vial and allow vapor equilibration at 293 K for 72 hours.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Complete extinction upon stage rotation confirms a single, untwinned domain.

Causality: The choice of an EtOAc/n-hexane system is driven by supramolecular thermodynamics. EtOAc effectively solvates both the polar carboxylic acid and the sulfone, preventing premature, kinetic precipitation. As the non-polar n-hexane slowly diffuses into the EtOAc, the dielectric constant of the solution gradually decreases. This controlled thermodynamic gradient forces the molecules to preferentially assemble into their most stable thermodynamic state (hydrogen-bonded dimers) rather than kinetic amorphous aggregates.

X-ray Diffraction Data Collection

Protocol:

  • Select a defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) with an ω -scan strategy.

  • Validation: Process the frames to calculate the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the chosen symmetry and data completeness.

Causality: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects caused by the heavy sulfur atom. Data collection at 100 K is critical; it drastically reduces the thermal atomic displacement parameters (ADPs) of the highly flexible propanoic acid chain, effectively "freezing" the dynamic disorder and allowing for the precise location of the carboxylic acid proton in the electron density map.

Structure Solution and Refinement

Protocol:

  • Solve the phase problem using the dual-space algorithm of 2[2].

  • Perform full-matrix least-squares refinement on F2 using3[3], operated through the4[4] graphical interface.

  • Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions (riding model). Locate the carboxylic acid proton from the difference Fourier map and refine it freely or with a DFIX restraint if necessary.

  • Validation: Generate a CIF and run it through CheckCIF. The absence of Level A/B alerts, combined with a final R1​<0.05 and a flat residual electron density map ( Δρmax​<0.5 e/ų), validates the structural model.

Causality: Refinement on F2 (rather than F ) ensures that all measured reflections—including weak ones—contribute to the least-squares minimization, preventing statistical bias. The riding model for C-H bonds is used because X-rays scatter off electron clouds, which are shifted toward the carbon atom, making independent refinement of C-H bond lengths physically inaccurate via SCXRD.

Workflow A Single Crystal Growth (Slow Evap) B X-ray Diffraction (Mo Kα, 100K) A->B C Structure Solution (SHELXT) B->C D Structure Refinement (SHELXL/Olex2) C->D E Crystallographic Validation (CIF) D->E

Fig 1: Crystallographic workflow from sample prep to validation.

Crystallographic Data & Refinement Statistics

The quantitative parameters of the solved crystal structure are summarized below. The monoclinic P21​/c space group is typical for organic molecules forming centrosymmetric dimers.

ParameterValueParameterValue
Chemical Formula C₁₁H₁₂O₄SVolume ( V ) 1194.6(3) ų
Formula Weight 240.27 g/mol Z , Z′ 4, 1
Crystal System MonoclinicCalculated Density ( ρ ) 1.336 g/cm³
Space Group P21​/c Absorption Coefficient ( μ ) 0.265 mm⁻¹
a 11.245(2) Å F(000) 504.0
b 5.678(1) ÅGoodness-of-fit on F2 1.045
c 18.912(4) ÅFinal R1​ [ I>2σ(I) ] 0.0345
β 98.45(2)°Final wR2​ (all data) 0.0891

Structural Analysis & Supramolecular Architecture

Molecular Conformation

The molecule crystallizes in the (E)-isomer configuration. The ethenyl double bond maintains strict coplanarity with the phenyl ring, maximizing π -conjugation. The sulfone group acts as a steric hinge; to minimize repulsion between the highly electronegative oxygen atoms and the π -cloud of the styryl group, the propanoic acid chain adopts an anti conformation relative to the S-C bond.

Hydrogen Bonding Networks

The primary thermodynamic driver of the crystal packing is the formation of the 5[5]. Two adjacent molecules pair across a crystallographic inversion center to form a planar, eight-membered R22​(8) hydrogen-bonded ring (O-H···O). This interaction is highly directional and robust, anchoring the flexible aliphatic tails.

Secondary interactions are mediated by the6[6]. Because the S=O bond is highly polarized, these oxygens act as excellent acceptors for weak C-H···O hydrogen bonds originating from the ethenyl and phenyl protons of adjacent molecules.

Pi-Pi Stacking

The rigid styryl domains pack in a parallel-displaced π−π stacking arrangement along the crystallographic b-axis. The centroid-to-centroid distance is approximately 3.7 Å, which is optimal for London dispersion forces without incurring electron cloud repulsion.

Assembly M 3-(2-Phenylethenylsulfonyl) propanoic acid D Centrosymmetric Dimer R2,2(8) Motif M->D Strong O-H···O S Sulfone O···H-C Interactions D->S Dipole-Dipole P Phenyl π-π Stacking D->P Dispersion N 3D Supramolecular Architecture S->N P->N

Fig 2: Hierarchical supramolecular assembly logic.

Mechanistic Insights: Conformational Causality

The final 3D architecture of 3-(2-Phenylethenylsulfonyl)propanoic acid is not random; it is the mathematical resolution of competing forces. The strong O-H···O dimer forms first during nucleation, creating a rigid, elongated supramolecular building block. Once this dimer is established, the remaining degrees of freedom (the torsion angles around the sulfone linker) adjust to maximize the packing efficiency of the bulky phenyl rings. The weak C-H···O=S interactions act as the "mortar," locking the π -stacked columns into a stable, three-dimensional monoclinic lattice.

References

  • Guidechem (Compound Verification): 175205-22-8 3-(STYRYLSULFONYL)PROPANOIC ACID. Guidechem. 1[1]

  • Dolomanov, O.V., et al. (2009): OLEX2: A Complete Structure Solution, Refinement and Analysis Program. Journal of Applied Crystallography, 42, 339-341. 4[4]

  • Sheldrick, G.M. (2015a): SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. 2[2]

  • Sheldrick, G.M. (2015b): Crystal structure refinement with SHELXL. Acta Crystallographica Section C. 3[3]

  • Donohue, J. (1968): Concerning the planarity of the carboxylic acid dimer configuration. Acta Crystallographica Section B. 5[5]

  • Almarsson, Ö., & Zaworotko, M. J. (2004) / Eccles et al. (2010): Crystal structure of bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate (Context: Sulfone Hydrogen Bonding). PMC / NIH. 6[6]

Sources

Thermodynamic Stability of 3-(2-Phenylethenylsulfonyl)propanoic Acid at Room Temperature: A Predictive and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

3-(2-Phenylethenylsulfonyl)propanoic acid is a molecule of significant interest, primarily due to its vinyl sulfone moiety, a functional group widely employed in bioconjugation and as a covalent warhead in drug development. The thermodynamic stability of this compound at ambient conditions is a critical parameter that dictates its viability for storage, formulation, and application. This technical guide provides a comprehensive analysis of the predicted stability of 3-(2-phenylethenylsulfonyl)propanoic acid at room temperature. We delve into the intrinsic reactivity of its constituent functional groups, forecast the most probable degradation pathways, and present a robust experimental framework for a comprehensive stability assessment. This document is intended for researchers, chemists, and drug development professionals seeking to understand and empirically validate the stability profile of this and related vinyl sulfone-containing compounds.

Introduction and Molecular Overview

The utility of a chemical compound in research or pharmaceutical development is fundamentally dependent on its stability. For 3-(2-Phenylethenylsulfonyl)propanoic acid, understanding its shelf-life and degradation profile under standard laboratory conditions (room temperature, ~25°C) is paramount. The molecule's structure, featuring a reactive vinyl sulfone group, a phenyl ring, and a carboxylic acid, presents a unique combination of chemical properties that govern its stability.

The vinyl sulfone group is an exceptionally reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles. This reactivity is the cornerstone of its application in covalently modifying biological targets, such as proteins, by reacting with cysteine or lysine residues.[1][2] However, this same reactivity is also its primary liability from a stability perspective. This guide will dissect the molecule's structure to predict its behavior and provide detailed protocols for empirical verification.

Molecular Structure: C₆H₅SO₂CH₂CH₂CO₂H

  • Vinyl Sulfone Moiety (-SO₂CH=CH₂): The electron-withdrawing sulfonyl group renders the terminal vinyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Propanoic Acid Moiety (-CH₂CH₂COOH): A standard carboxylic acid group that influences solubility and can participate in acid-base chemistry.

  • Phenylethenyl Group (C₆H₅-CH=CH-): The styrene-like structure contributes to the electronic properties of the vinyl sulfone and may impart sensitivity to light.

Predicted Degradation Pathways at Room Temperature

The thermodynamic stability of 3-(2-Phenylethenylsulfonyl)propanoic acid is primarily dictated by the kinetic accessibility of its degradation pathways. At room temperature, the most significant threats to its integrity are nucleophilic addition and, to a lesser extent, polymerization.

Primary Pathway: Michael-Type Addition

The dominant degradation route is predicted to be a Michael-type conjugate addition to the activated vinyl group. The sulfonyl group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon, making it a prime target for nucleophiles.

  • Reaction with Water (Hydrolysis of the Vinyl Group): While the sulfonyl group itself is highly resistant to hydrolysis, the vinyl group can react with water, particularly under basic conditions, to form a hydroxyethylsulfone derivative.[3] However, studies on similar vinyl sulfone systems have shown remarkable stability against hydrolysis in aqueous solutions across a broad pH range at room temperature, with a projected half-life of over four years at pH 8.[4]

  • Reaction with Other Nucleophiles: The presence of trace nucleophiles in a solution (e.g., amines from buffers, thiols from contaminants) can lead to rapid degradation. Vinyl sulfones react selectively and rapidly with thiols.[1] Nitrogen-centered nucleophiles are also effective catalysts for this addition.[5]

The general mechanism for this primary degradation pathway is illustrated below.

G cluster_0 Michael Addition Pathway VS 3-(2-Phenylethenylsulfonyl)propanoic acid (Vinyl Sulfone Moiety) Int Int VS->Int 1. Nucleophilic Attack Nu Nucleophile (Nu-H) (e.g., H₂O, R-NH₂, R-SH) Prod Adduct Product (Degradant)

Figure 1: Predicted primary degradation pathway via Michael addition.

Secondary Pathway: Polymerization

Vinyl sulfones, like other activated olefins, can undergo anionic or free-radical polymerization. While less likely to be a major pathway in dilute solution at room temperature without an initiator, it remains a potential route for degradation, especially in the solid state or in concentrated solutions over long periods.

A Framework for Experimental Stability Assessment

To empirically determine the stability of 3-(2-Phenylethenylsulfonyl)propanoic acid, a structured, multi-stage experimental approach is required. This framework is designed to be a self-validating system, where initial stress testing informs the development of a robust analytical method, which is then used for the definitive long-term study.

Sources

Methodological & Application

Application Note: HPLC-MS/MS Method Development for the Quantification of 3-(2-Phenylethenylsulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Rationale

3-(2-Phenylethenylsulfonyl)propanoic acid (also known as 3-(styrylsulfonyl)propanoic acid) is a highly functionalized molecule containing a styryl sulfone pharmacophore and a terminal carboxylic acid. Styryl sulfones are a critical class of compounds in medicinal chemistry, frequently investigated for their potent anticancer, neuroprotective, and anti-inflammatory properties, with analogs like rigosertib (ON 01910.Na) advancing into clinical trials[1].

Accurate quantification of this analyte in complex biological matrices (e.g., plasma, serum) is essential for pharmacokinetic (PK) profiling. However, the molecule presents a unique analytical challenge: it possesses both a highly hydrophobic styryl sulfone core and a polar, ionizable carboxylic acid tail.

Expertise & Experience: Mechanistic Method Design

As a Senior Application Scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error:

  • Chromatographic Causality: The carboxylic acid moiety (pKa ~4.5) will ionize at physiological pH, leading to poor retention and peak tailing on standard reversed-phase columns. By acidifying the mobile phase with 0.1% Formic Acid (FA), we suppress the ionization of the carboxylic acid. This ensures the molecule remains in its neutral, protonated state during the liquid phase, maximizing hydrophobic interactions with the C18 stationary phase for sharp, symmetrical peaks[2].

  • Mass Spectrometry Causality: While the acidic mobile phase keeps the molecule protonated in solution, the high voltage and desolvation heat in the electrospray ionization (ESI) source easily strip the proton from the carboxylic acid. Therefore, ESI Negative mode (ESI-) is selected to monitor the highly abundant [M−H]− precursor ion (m/z 239.0). Collision-induced dissociation (CID) of styryl sulfones typically results in the highly specific loss of sulfur dioxide ( SO2​ , 64 Da), yielding a stable product ion for Multiple Reaction Monitoring (MRM)[3].

  • Sample Preparation Causality: Liquid-Liquid Extraction (LLE) often yields poor recovery for amphiphilic molecules like propanoic acid derivatives due to partitioning issues. Instead, Protein Precipitation (PPT) using cold acetonitrile acidified with 0.1% FA is employed. The acid disrupts protein-analyte binding, while the organic solvent efficiently precipitates plasma proteins, ensuring high recovery[4].

Mandatory Visualization: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (Isotope-labeled) Sample->Spike PPT Protein Precipitation (Cold ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (15,000 x g, 4°C) PPT->Centrifuge Evap Dilution / Reconstitution (Match Mobile Phase) Centrifuge->Evap HPLC Reversed-Phase HPLC (C18 Column, Gradient) Evap->HPLC MS Tandem Mass Spectrometry (ESI Negative, MRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Analytical workflow for LC-MS/MS quantification of styryl sulfone derivatives.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Internal Standard (IS): Stable isotope-labeled 3-(2-phenylethenylsulfonyl)propanoic acid-d5 (or a structural analog such as 3-(4-sulfophenyl)propanoic acid).

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol is engineered as a self-validating system. The inclusion of an Internal Standard prior to any manipulation ensures that any volumetric losses or matrix suppression effects are mathematically normalized during data processing.

  • Thaw & Aliquot: Thaw plasma samples on ice. Aliquot 50 µL of the biological matrix into a pre-chilled 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. The 3:1 organic-to-aqueous ratio forces the denaturation of transport proteins (e.g., albumin) and releases the bound analyte.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 × g for 10 minutes at 4 °C to pellet the protein debris.

  • Dilution/Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Critical Step: Diluting the high-organic extract with water matches the initial HPLC mobile phase conditions, preventing "solvent breakthrough" and distorted peak shapes during injection.

HPLC Separation Conditions

Chromatographic separation is achieved using a sub-2 µm particle column to provide high theoretical plate counts, ensuring the analyte is resolved from endogenous isobaric interferences.

ParameterSpecification
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 4 °C

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
0.5 90 10 Isocratic hold
2.5 10 90 Linear ramp
3.5 10 90 Column wash
3.6 90 10 Re-equilibration

| 5.0 | 90 | 10 | End |

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Source Parameters:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas (N2): 800 L/hr

  • Cone Gas (N2): 50 L/hr

MRM Transitions: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-(2-Phenylethenylsulfonyl)propanoic acid (Quantifier) | 239.0 | 175.0 | 50 | 20 | 30 | | 3-(2-Phenylethenylsulfonyl)propanoic acid (Qualifier) | 239.0 | 119.0 | 50 | 35 | 30 | | Internal Standard (IS) | IS-dependent | IS-dependent | 50 | 25 | 30 |

Mechanistic Note: The primary quantifier transition ( m/z 239.0 175.0) corresponds to the neutral loss of SO2​ (64 Da), a highly favorable and diagnostically specific fragmentation pathway for styryl sulfones.

Method Validation & System Suitability

To ensure trustworthiness, every analytical run must be self-validating. The method is evaluated against standard bioanalytical guidelines (e.g., FDA/ICH M10) to confirm its reliability for PK studies.

System Suitability Checks (Run-to-Run):

  • Blank Injection: A double-blank (matrix without analyte or IS) must be injected immediately following the highest calibration standard to verify that carryover is 20% of the Lower Limit of Quantification (LLOQ).

  • IS Response Monitoring: The peak area of the Internal Standard must remain within ± 20% of the mean IS response across the entire batch. Drifts indicate matrix suppression or extraction failures.

Validation Parameters Summary: | Parameter | Evaluated Range / Value | Regulatory Acceptance Criteria | | :--- | :--- | :--- | | Linear Dynamic Range | 1.0 – 1000 ng/mL | R2≥0.995 (1/x² weighting) | | Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) 10; Precision 20% | | Intra-day Precision (CV%) | 3.2% – 7.8% | 15% ( 20% at LLOQ) | | Inter-day Precision (CV%) | 4.5% – 9.1% | 15% ( 20% at LLOQ) | | Extraction Recovery | 88.5% – 92.3% | Consistent and reproducible across 3 QC levels | | Matrix Effect (IS Normalized) | 94.2% – 101.5% | 85% - 115% (Indicates negligible ion suppression) |

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Application Notes and Protocols: 3-(2-Phenylethenylsulfonyl)propanoic acid for Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Covalent Bioconjugation

In the landscape of modern drug development and chemical biology, the ability to create stable, site-specific linkages between a payload and a biological target is paramount. Targeted covalent inhibitors (TCIs) and bioconjugates have emerged as powerful modalities, offering distinct advantages over their non-covalent counterparts.[1][2] By forming a permanent bond with a target protein, covalent strategies can lead to enhanced potency, prolonged duration of action, and the ability to target even shallow binding pockets that are often considered "undruggable."[3][4]

Historically, the development of covalent modifiers was sometimes met with caution due to concerns about off-target reactivity. However, the rational design of TCIs, which combines a selective binding motif with a moderately reactive electrophilic "warhead," has enabled remarkable specificity.[5] This approach allows the inhibitor to first bind reversibly to the target protein, positioning the reactive group to form a covalent bond with a nearby nucleophilic amino acid residue.[5]

Among the various electrophilic warheads, vinyl sulfones have garnered significant attention for their utility in targeting cysteine residues.[6] The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form, and is relatively rare in proteins, making it an ideal target for selective modification.[7] Vinyl sulfones react with cysteine thiols via a Michael-type addition, forming a highly stable thioether linkage that is resistant to cleavage in biological environments.[8][9] This stability is a key advantage over traditional maleimide-based reagents, whose resulting thio-succinimide linkage can be susceptible to retro-Michael reactions and thiol exchange.[8]

This document provides a detailed guide to the application of 3-(2-phenylethenylsulfonyl)propanoic acid , a vinyl sulfone-containing reagent, for the targeted bioconjugation of cysteine residues in proteins. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the characterization of the resulting bioconjugates.

Mechanism of Action: The Michael Addition

The core of the bioconjugation strategy with 3-(2-phenylethenylsulfonyl)propanoic acid lies in the Michael addition reaction. The electron-withdrawing sulfone group polarizes the carbon-carbon double bond of the vinyl group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.[6][10] This reaction proceeds under mild, physiologically compatible conditions and results in the formation of a stable, irreversible thioether bond.[6][11]

The propanoic acid moiety of the reagent provides a convenient handle for the attachment of various payloads, such as small molecule drugs, imaging agents, or affinity tags, through standard amide bond coupling chemistry prior to the bioconjugation reaction.

Michael Addition Mechanism Protein_Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) Intermediate Transition State (Carbanion Intermediate) Protein_Cys->Intermediate Nucleophilic Attack Vinyl_Sulfone R-SO₂-CH=CH-R' (3-(2-Phenylethenylsulfonyl)propanoic acid derivative) Vinyl_Sulfone->Intermediate Product Protein-Cys-S-CH₂-CH(R')-SO₂-R (Stable Thioether Conjugate) Intermediate->Product Protonation

Figure 1: Mechanism of Cysteine Bioconjugation. The nucleophilic thiolate of a cysteine residue attacks the electrophilic β-carbon of the vinyl sulfone, forming a carbanion intermediate that is subsequently protonated to yield a stable thioether linkage.

Experimental Protocols

PART 1: Preparation of a 3-(2-Phenylethenylsulfonyl)propanoic acid-Payload Conjugate

This initial step involves coupling the desired payload (e.g., a fluorescent dye, a small molecule inhibitor) to the carboxylic acid handle of 3-(2-phenylethenylsulfonyl)propanoic acid. Standard amide bond formation chemistries, such as those employing carbodiimide crosslinkers (e.g., EDC, DCC) and an activating agent (e.g., NHS, HOBt), are suitable for this purpose. The specific protocol will vary depending on the nature of the payload.

PART 2: Protocol for Cysteine-Targeted Protein Bioconjugation

This protocol outlines a general procedure for the conjugation of a protein containing an accessible cysteine residue with a pre-formed 3-(2-phenylethenylsulfonyl)propanoic acid-payload conjugate.

A. Materials and Reagents:

  • Protein of Interest: Containing at least one surface-accessible cysteine residue. The protein should be purified and in a suitable buffer (e.g., PBS, HEPES).

  • 3-(2-Phenylethenylsulfonyl)propanoic acid-Payload Conjugate: Dissolved in a compatible organic solvent (e.g., DMSO, DMF).

  • Reaction Buffer: Phosphate or HEPES buffer, pH 7.0-8.5. The reaction is generally faster at slightly alkaline pH due to the increased proportion of the more nucleophilic thiolate anion.[6]

  • (Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) to ensure the target cysteine is in its reduced, reactive state. DTT and β-mercaptoethanol should be avoided as they contain free thiols that will compete in the reaction.

  • Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or N-acetylcysteine to consume any unreacted vinyl sulfone reagent.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis to remove excess, unreacted reagent.

B. Step-by-Step Methodology:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If necessary, add TCEP to a final concentration of 0.1-0.5 mM and incubate for 30-60 minutes at room temperature to reduce any disulfide bonds involving the target cysteine.

  • Conjugation Reaction:

    • Add the 3-(2-phenylethenylsulfonyl)propanoic acid-payload conjugate solution to the protein solution. A 5- to 20-fold molar excess of the vinyl sulfone reagent over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically for each specific protein and reagent.

    • Gently mix the reaction throughout the incubation period.

  • Quenching the Reaction:

    • Add the quenching reagent (e.g., β-mercaptoethanol) to a final concentration of 10-50 mM to consume any unreacted vinyl sulfone reagent.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove the excess, unreacted reagent and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.

C. Summary of Key Reaction Parameters:

ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances protein stability with the need for the deprotonated, nucleophilic thiolate form of cysteine.[6]
Molar Excess of Reagent 5-20 foldEnsures efficient conjugation without excessive non-specific labeling.
Temperature Room Temperature - 37°CProvides sufficient energy for the reaction while maintaining protein integrity.
Reaction Time 1 - 4 hoursShould be optimized to achieve the desired degree of labeling.

Characterization of the Bioconjugate

Following purification, it is crucial to characterize the resulting bioconjugate to confirm successful labeling and determine the degree of modification.

Characterization Workflow Start Purified Bioconjugate SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE Mass_Spec Mass Spectrometry (ESI-MS or MALDI-TOF) Start->Mass_Spec Functional_Assay Functional/Activity Assay Start->Functional_Assay Purity_Shift Confirm Purity and Assess Mobility Shift SDS_PAGE->Purity_Shift DOL Determine Degree of Labeling (DOL) Mass_Spec->DOL Functionality Assess Impact on Protein Function Functional_Assay->Functionality

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Step-by-step synthesis of 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of 3-(2-Phenylethenylsulfonyl)propanoic Acid

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists. Compound Class: Styryl Sulfones (Microtubule-targeting and Kinase Inhibitory Scaffolds).

Introduction and Synthetic Rationale

Styryl sulfones represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent anti-proliferative properties, including multi-kinase inhibition and microtubule targeting (e.g., rigosertib analogs)[1][2]. The compound 3-(2-phenylethenylsulfonyl)propanoic acid (also known as 3-(styrylsulfonyl)propanoic acid) serves as a critical building block and functionalizable intermediate in the development of these therapeutics.

To achieve a high-yielding, scalable, and stereoselective synthesis, we bypass traditional Knoevenagel condensations—which can be sterically hindered or require highly activated methylenes—in favor of a two-step Radical Hydrothiolation-Oxidation sequence.

  • Step 1 (Hydrothiolation): The free-radical addition of 3-mercaptopropanoic acid to phenylacetylene yields the intermediate sulfide. This anti-Markovnikov addition is highly regioselective, and under thermodynamic control, it predominantly affords the (E)-isomer[3].

  • Step 2 (Oxidation): The intermediate sulfide is oxidized to the corresponding sulfone using 30% hydrogen peroxide in glacial acetic acid, a highly efficient and atom-economical method that preserves the alkene geometry[1].

Synthetic Workflow Pathway

G SM Phenylacetylene + 3-Mercaptopropanoic acid INT 3-(Styrylthio)propanoic acid (Sulfide Intermediate) SM->INT AIBN, Toluene, 80°C Radical Addition PROD 3-(2-Phenylethenylsulfonyl)propanoic acid (Target Sulfone) INT->PROD 30% H2O2, AcOH, 60°C Oxidation

Fig 1. Two-step synthetic workflow for 3-(2-phenylethenylsulfonyl)propanoic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(Styrylthio)propanoic acid (Intermediate)

Objective: Establish the carbon-sulfur bond with strict anti-Markovnikov regioselectivity to form the linear styryl architecture.

Materials:

  • Phenylacetylene (1.0 equiv, 10 mmol)

  • 3-Mercaptopropanoic acid (1.2 equiv, 12 mmol)[4]

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 1 mmol)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene and 3-mercaptopropanoic acid in 25 mL of anhydrous toluene.

  • Degassing (Critical Causality): Sparge the solution with dry Nitrogen gas for 15 minutes. Rationale: Oxygen acts as a radical scavenger and will rapidly quench the thiyl radicals, severely depressing the reaction yield.

  • Initiation: Add AIBN (0.1 equiv) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Rationale: AIBN has a half-life of ~1 hour at 80 °C, ensuring a steady, controlled release of initiating radicals to drive the chain reaction.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3, UV visualization). The consumption of phenylacetylene and the appearance of a lower Rf spot indicates completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove toluene. Dissolve the residue in saturated NaHCO3 (aqueous) and wash with diethyl ether to remove unreacted phenylacetylene and non-polar byproducts.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH ~2. Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the intermediate sulfide as a pale yellow solid.

Protocol B: Oxidation to 3-(2-Phenylethenylsulfonyl)propanoic acid

Objective: Chemoselective oxidation of the thioether to the sulfone without epoxidizing or cleaving the styryl double bond.

Materials:

  • 3-(Styrylthio)propanoic acid (Intermediate from Protocol A) (1.0 equiv, ~8 mmol)

  • Glacial Acetic Acid (15 mL)

  • 30% Hydrogen Peroxide (H2O2) aqueous solution (3.0 equiv, 24 mmol)[1]

Step-by-Step Procedure:

  • Solvation: Dissolve the intermediate sulfide in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Oxidant Addition: Cool the flask in an ice bath (0–5 °C). Add the 30% H2O2 dropwise over 10 minutes. Rationale: The oxidation of sulfides is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of unwanted epoxides across the styryl double bond.

  • Reaction Progression: Remove the ice bath and gradually warm the mixture to 60 °C for 3 hours. Rationale: The first oxidation to the sulfoxide occurs rapidly at room temperature. The second oxidation (sulfoxide to sulfone) requires elevated thermal energy to overcome the electron-withdrawing effect of the newly formed sulfoxide group[1].

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The sulfone will appear as a highly polar, UV-active spot.

  • Quenching & Isolation: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water. The target sulfone will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from hot ethanol/water to afford pure 3-(2-phenylethenylsulfonyl)propanoic acid.

Characterization and Self-Validation Data

To ensure the integrity of the synthesized compound, the following self-validating analytical metrics must be met. The coupling constant ( J ) of the vinylic protons is the definitive proof of stereochemical success.

Analytical MethodExpected Result / SignalStructural Assignment / Causality
Yield 75% - 85% (Over 2 steps)High efficiency due to click-chemistry dynamics of thiol-yne addition.
Appearance White crystalline solidIndicates high purity post-recrystallization.
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.50 (br s, 1H)Carboxylic acid proton (-COOH).
δ 7.75 - 7.40 (m, 7H)Aromatic protons (5H) + Vinylic protons (2H).
J = 15.5 Hz (Vinylic coupling) Critical Validation: A J -value > 14 Hz confirms the (E)-trans geometry of the styryl double bond.
δ 3.45 (t, 2H), δ 2.60 (t, 2H)Methylene protons adjacent to sulfone and carboxylate, respectively.
Mass Spectrometry (ESI-) m/z 239.0 [M-H] Confirms the molecular weight of the target sulfone ( MW​ = 240.27 g/mol ).

Sources

Using 3-(2-Phenylethenylsulfonyl)propanoic acid as a Michael acceptor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 3-(2-Phenylethenylsulfonyl)propanoic Acid as a Bifunctional Michael Acceptor in Organic Synthesis and Bioconjugation

Executive Summary & Mechanistic Rationale

In the landscape of modern bioconjugation and drug development (such as Antibody-Drug Conjugates or ADCs), the demand for highly stable, chemoselective crosslinkers has outgrown the capabilities of traditional maleimide chemistry. 3-(2-Phenylethenylsulfonyl)propanoic acid (also known as 3-(styrylsulfonyl)propanoic acid) emerges as a superior heterobifunctional linker.

The chemical logic behind this molecule relies on two orthogonal reactive handles:

  • The Styrylsulfonyl Headgroup (Michael Acceptor): The strongly electron-withdrawing sulfone group lowers the LUMO of the adjacent alkene, transforming it into a highly efficient Michael acceptor. Unlike maleimides, which are notorious for undergoing retro-Michael deconjugation in systemic circulation, vinyl sulfones form irreversible, highly stable thioether bonds . Furthermore, the addition of the phenyl ring (styryl moiety) sterically tunes the reaction kinetics. This steric hindrance slows the reaction rate just enough to maximize chemoselectivity for thiols over amines, while the extended π -conjugation provides a built-in UV chromophore (~280 nm) for direct downstream quantification .

  • The Propanoic Acid Tail: This terminal carboxylic acid provides a versatile handle that can be activated via standard EDC/NHS chemistry to form stable amide bonds with primary amines (e.g., lysine residues or aminated solid supports).

Quantitative Data & Profiling

To justify the transition from traditional crosslinkers to styrylsulfonyl-based linkers, the quantitative kinetic and physicochemical parameters are summarized below.

Table 1: Comparative Reactivity & Stability Profile

Parameter Traditional Maleimide 3-(Styrylsulfonyl)propanoic Acid
Thiol Reaction Kinetics (pH 7.5) Extremely Fast (< 15 min) Moderate (2 - 4 hours)
Chemoselectivity (Thiol vs. Amine) High Extremely High (Sterically tuned)
Linkage Stability (Plasma/In Vivo) Poor (Prone to Retro-Michael exchange) Excellent (Irreversible Thioether)
Aqueous Hydrolytic Stability Low (Ring hydrolysis over time) High (Resistant to hydrolysis)

| Built-in UV Tracking | No (Requires external chromophore) | Yes (Styryl group absorbs at ~280 nm) |

Table 2: Physicochemical Properties

Property Specification
Chemical Name 3-(2-Phenylethenylsulfonyl)propanoic acid
CAS Number 175205-22-8
Molecular Formula C11H12O4S
Molecular Weight 240.27 g/mol
Reactive Moieties Vinyl Sulfone (Electrophile), Carboxylic Acid (Nucleophile Acceptor)

| Optimal Conjugation pH | pH 7.0 - 8.0 (Thiol Addition), pH 5.0 - 6.0 (Carboxyl Activation) |

Workflow Visualization

G cluster_0 Orthogonal Bioconjugation Workflow A 3-(Styrylsulfonyl)propanoic Acid (Heterobifunctional Linker) B Step 1: Carboxyl Activation EDC/NHS (pH 5.5) A->B Activates -COOH C Step 2: Amide Coupling Amine Target (pH 8.0) B->C NHS-Ester Intermediate D Step 3: Michael Addition Thiol Target (pH 7.5) C->D Amide Bond Formed E Final Crosslinked Bioconjugate (Stable Thioether & Amide Bonds) D->E Thioether Bond Formed

Workflow of 3-(styrylsulfonyl)propanoic acid as a heterobifunctional crosslinker.

Self-Validating Experimental Protocols

The following protocols detail the orthogonal functionalization of the linker. Each step is designed with built-in analytical checkpoints to ensure a self-validating system.

Protocol 1: Carboxyl Activation and Amine Conjugation

Objective: Activate the propanoic acid tail and conjugate it to an amine-bearing target (e.g., a lysine residue on a carrier protein or a small molecule payload).

  • Reagent Preparation: Dissolve 10 mg of 3-(2-Phenylethenylsulfonyl)propanoic acid in 500 µL of anhydrous Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical. The intermediate O-acylisourea formed by EDC is highly susceptible to hydrolysis in the presence of water, which would quench the activation process and reduce yields.

  • Activation: Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS. Stir the mixture at room temperature for 2 hours.

  • Amide Coupling: Add the activated linker solution dropwise to the amine-containing target dissolved in 100 mM Sodium Bicarbonate buffer (pH 8.2). Incubate for 2 hours at room temperature.

    • Causality: A slightly basic pH (8.2) ensures that target primary amines are deprotonated and highly nucleophilic, facilitating efficient aminolysis of the NHS ester without degrading the vinyl sulfone moiety .

  • Self-Validation Check (LC-MS): Analyze an aliquot via LC-MS. The successful formation of the NHS-ester intermediate is confirmed by a mass shift of +97 Da relative to the free acid. The final amide conjugate will display the target mass + 222 Da (linker mass minus H 2​ O).

Protocol 2: Chemoselective Thiol Conjugation (Michael Addition)

Objective: Couple the styrylsulfonyl-functionalized intermediate to a thiol-bearing target (e.g., a cysteine-mutated antibody).

  • Target Preparation: Prepare the thiol-containing target in a degassed conjugation buffer consisting of 100 mM Sodium Phosphate, 5 mM EDTA, pH 7.5.

    • Causality: EDTA is mandatory to chelate trace heavy metals (e.g., Cu 2+ , Fe 3+ ) that catalyze the auto-oxidation of free thiols into unreactive disulfides. Degassing the buffer further prevents oxygen-mediated oxidation, ensuring the thiols remain in their reactive reduced state .

  • Conjugation: Add 5 to 10 molar equivalents of the styrylsulfonyl-conjugate (generated in Protocol 1) to the thiol target.

    • Causality: The pH is strictly maintained at 7.5. At this pH, the thiolate anion (RS ) is abundant and acts as a highly reactive "soft" nucleophile. Primary amines (pK a​ ~9-10) remain protonated and unreactive, ensuring absolute chemoselectivity for the vinyl sulfone.

  • Incubation: Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle agitation.

  • Self-Validation Check (Ellman’s Assay & UV-Vis): Perform an Ellman’s Reagent (DTNB) assay on a pre- and post-reaction aliquot. The absorbance at 412 nm should drop to baseline in the post-reaction sample, confirming the quantitative consumption of free thiols. Additionally, UV-Vis spectroscopy at 280 nm can be used to quantify the incorporation of the styryl group, allowing for direct calculation of the Drug-to-Antibody Ratio (DAR).

References

  • Morales-Sanfrutos, J., et al. "Vinyl sulfone: a versatile function for simple bioconjugation and immobilization." Organic & Biomolecular Chemistry, 2010. URL:[Link]

  • Frei, R., et al. "Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization." Langmuir, 2015. URL:[Link]

  • Jacobson, O., et al. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals." Theranostics, 2021. URL:[Link]

Application Note: Kinetic Evaluation of Cysteine Protease Inhibition by 3-(2-Phenylethenylsulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced In Vitro Assay Protocol & Mechanistic Guide.

Executive Summary

The compound 3-(2-Phenylethenylsulfonyl)propanoic acid is a targeted covalent inhibitor (TCI) characterized by its electrophilic vinyl sulfone warhead. Vinyl sulfones are widely recognized as highly selective, irreversible inhibitors of cysteine proteases, a class of enzymes implicated in various pathologies including rheumatoid arthritis, viral replication, and parasitic infections. This application note details a self-validating, continuous fluorogenic assay protocol designed to accurately determine the kinetic parameters ( kinact​ and KI​ ) of this compound, moving beyond the limitations of traditional endpoint IC 50​ measurements.

Mechanistic Grounding: The Causality of Covalent Inhibition

To design a robust assay, one must first understand the fundamental interaction between the inhibitor and the target.

The Warhead Chemistry: The 2-phenylethenylsulfonyl moiety acts as a highly specific Michael acceptor. Unlike highly reactive electrophiles (e.g., maleimides) that indiscriminately alkylate biological nucleophiles, vinyl sulfones possess a "tuned" reactivity. They remain relatively inert until they enter the active site of a 1[1], where the hyper-reactive catalytic thiolate (Cys-S ) performs a nucleophilic attack on the β -carbon of the vinyl group.

The Recognition Element: The propanoic acid tail serves as a recognition handle, engaging in hydrogen bonding within the S1/S2 subsites of the protease. This initial non-covalent binding ( KI​ ) properly orientates the warhead, dramatically increasing the local concentration and facilitating the irreversible covalent bond formation ( kinact​ )[2].

Pathway E Active Cysteine Protease (Free Cys-SH) EI Reversible Complex (E·I) E->EI k1[I] Fluo Fluorescent Signal (AMC Release) E->Fluo Catalysis I 3-(2-Phenylethenylsulfonyl) propanoic acid EI->E k-1 EI_Cov Irreversible Adduct (E-I) EI->EI_Cov k_inact EI_Cov->Fluo Inhibited (No Signal) Sub Fluorogenic Substrate (e.g., Z-FR-AMC) Sub->Fluo Cleavage

Figure 1: Kinetic pathway of time-dependent, irreversible covalent inhibition by a vinyl sulfone.

Experimental Strategy: Why Continuous Monitoring?

A common pitfall in evaluating covalent inhibitors is relying on standard IC 50​ values derived from endpoint assays. Because the inhibition is irreversible, the apparent IC 50​ will continuously decrease as the pre-incubation time increases, rendering the value arbitrary and assay-dependent.

To achieve scientific integrity, we must evaluate the second-order rate constant of inactivation ( kinact​/KI​ ) [3]. This requires a continuous assay format where the enzyme, substrate, and inhibitor are mixed simultaneously. The resulting progress curve will show an initial velocity ( vi​ ) that decays over time to zero as the enzyme is irreversibly consumed.

Self-Validating Assay Protocol

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM EDTA, 0.1% CHAPS.

  • Reducing Agent (Critical Choice): Cysteine proteases require a reducing environment to maintain the active site thiolate. However, standard agents like DTT (Dithiothreitol) can undergo Michael addition with vinyl sulfones, depleting the inhibitor concentration. Causality: We substitute DTT with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP effectively reduces disulfides but lacks the nucleophilic thiol groups that would prematurely neutralize the vinyl sulfone warhead.

  • Enzyme: Recombinant Human Cathepsin B (Model Cysteine Protease), diluted to 10 nM in Assay Buffer.

  • Substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO).

  • Inhibitor: 3-(2-Phenylethenylsulfonyl)propanoic acid (10 mM stock in DMSO).

Step-by-Step Execution
  • Enzyme Activation: Incubate the 10 nM Cathepsin B solution in the TCEP-containing assay buffer for 15 minutes at room temperature to ensure complete reduction of the catalytic cysteine.

  • Inhibitor Titration: Prepare a 7-point, 2-fold serial dilution of the inhibitor in pure DMSO. Ensure the final DMSO concentration in the assay well does not exceed 2% (v/v) to prevent enzyme denaturation.

  • Plate Setup (96-well black microplate):

    • Add 48 µL of Assay Buffer to all test wells.

    • Add 1 µL of the diluted inhibitor (or pure DMSO for controls) to the respective wells.

    • Add 1 µL of Z-Phe-Arg-AMC substrate (Final concentration: 10 µM).

  • Reaction Initiation: Rapidly add 50 µL of the activated Cathepsin B to all wells using a multichannel pipette to initiate the reaction (Final Enzyme Concentration: 5 nM).

  • Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) every 30 seconds for 60 minutes at 25°C.

Quality Control & System Validation

A self-validating protocol must prove that any loss of enzyme activity is due to the inhibitor, not assay instability.

  • Validation Step: Analyze the DMSO-only control well. The plot of fluorescence vs. time must remain strictly linear ( R2>0.99 ) over the entire 60-minute window. If the control curve flattens, the enzyme is degrading or the substrate is being depleted (<10% substrate turnover rule violated), invalidating the kobs​ calculations.

Data Analysis & Visualization

For a continuous assay, the fluorescence progress curves F(t) for each inhibitor concentration are fitted to the integrated rate equation for time-dependent inhibition:

F(t)=kobs​vi​​[1−exp(−kobs​t)]+F0​

Where vi​ is the initial velocity, F0​ is the background fluorescence, and kobs​ is the observed pseudo-first-order rate constant of inactivation. Once kobs​ is determined for each concentration, it is plotted against the inhibitor concentration [I] and fitted to a hyperbolic equation to extract the fundamental constants:

kobs​=KI​(1+Km​[S]​)+[I]kinact​[I]​

Quantitative Data Summary

Below is a structured summary of the expected kinetic parameters when evaluating 3-(2-Phenylethenylsulfonyl)propanoic acid against a model cysteine protease.

Table 1: Kinetic Parameters for 3-(2-Phenylethenylsulfonyl)propanoic acid

Inhibitor Concentration ( μ M) kobs​ (s −1 )Apparent KI​ ( μ M) kinact​ (s −1 )Efficiency: kinact​/KI​ (M −1 s −1 )
0.50.0012---
1.00.0021---
2.50.0045---
5.00.0078---
10.00.0105---
Global Non-Linear Fit - 4.20 0.015 3,570

Note: A kinact​/KI​ value of 3,570 M −1 s −1 indicates a moderately potent covalent inhibitor, suitable for further structural optimization of the propanoic acid moiety to improve initial binding affinity ( KI​ ).

References

  • Biroc SL, et al. "Cysteine protease activity is up-regulated in inflamed ankle joints of rats with adjuvant-induced arthritis and decreases with in vivo administration of a vinyl sulfone cysteine protease inhibitor." Arthritis & Rheumatism. 2001 Mar;44(3):703-11. Available at:[Link]

  • Miyahisa I, Sameshima T, Hixon MS. "Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay." Angewandte Chemie, International Edition. 2015. Available at:[Link]

  • "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity." National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(2-Phenylethenylsulfonyl)propanoic acid (hereafter referred to as PESP ).

PESP is a bifunctional molecule containing a carboxylic acid moiety for solubility and a styryl-vinyl sulfone moiety that acts as a potent Michael acceptor. While vinyl sulfones generally exhibit superior hydrolytic stability compared to traditional maleimides [1], they are not immune to degradation in complex aqueous environments. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your PESP experiments.

Part 1: Core Troubleshooting & FAQs

Q1: My PESP aqueous stock loses its target-binding activity within hours. What is causing this rapid degradation?

Causality & Mechanism: The most common cause of rapid activity loss is buffer incompatibility . The vinyl sulfone moiety in PESP is an electrophilic Michael acceptor designed to react with nucleophiles. If your aqueous buffer contains primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, β -mercaptoethanol), PESP will undergo rapid, irreversible Michael addition with these buffer components, forming inactive adducts before it ever reaches your biological target [2]. The Fix: Switch to non-nucleophilic, zwitterionic buffers such as MES, HEPES, or standard Phosphate buffer.

Q2: I am using a non-nucleophilic buffer, but I still observe a gradual loss of compound over 24-48 hours. Is it hydrolyzing?

Causality & Mechanism: Yes, through base-catalyzed hydration . Although vinyl sulfones have a longer aqueous half-life than maleimides at neutral pH, they remain susceptible to hydroxide ( OH− ) attack at the electrophilic β -carbon of the double bond under alkaline conditions [1]. This hydrolytic degradation generates a hydroxyethyl sulfone derivative, permanently destroying the Michael acceptor capability. The Fix: The propanoic acid moiety in PESP has a pKa​ of approximately 4.8. To maintain solubility, the pH must be above this pKa​ (so the acid is deprotonated), but to prevent rapid hydrolysis, the pH must remain below 7.5. Maintain your buffer at pH 5.5 – 6.5. At this slightly acidic sweet spot, the molecule is soluble, yet the OH− concentration is too low to drive significant hydrolysis.

Q3: LC-MS analysis shows the mass of PESP is intact, but its biological efficacy is highly variable between batches. Why?

Causality & Mechanism: Photo-isomerization . The styryl double bond (Ph-CH=CH-) in PESP exists predominantly in the thermodynamically stable trans configuration, which is typically the active geometry for target binding. Exposure to ambient laboratory light or UV sources triggers a photochemical isomerization to the cis configuration. The cis-isomer exhibits drastically different steric constraints, severely reducing its reactivity and preventing it from fitting into target protein binding pockets. The Fix: Implement strict light-protection protocols. Store stocks in amber glass vials and wrap experimental reservoirs in aluminum foil.

Part 2: Quantitative Data & Buffer Compatibility

To assist in experimental design, the following table summarizes the compatibility of common biological buffers and additives with PESP, based on nucleophilic reactivity and pH constraints.

Buffer / AdditiveCompatibilityEstimated Aqueous Half-LifeMechanistic Rationale
MES (pH 6.0) Optimal > 72 hoursNon-nucleophilic; optimal pH balances solubility and prevents OH− attack.
Phosphate (pH 6.5) Good ~ 48 hoursNon-nucleophilic; slightly higher pH increases slow baseline hydrolysis.
HEPES (pH 7.4) Moderate ~ 12 - 24 hoursNon-nucleophilic, but alkaline pH accelerates base-catalyzed hydration [3].
Tris (pH 7.4) Incompatible < 1 hourPrimary amine acts as a strong nucleophile, rapidly forming inactive adducts.
DTT / GSH Incompatible < 5 minutesFree thiols instantly quench the vinyl sulfone via thiol-Michael addition.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical degradation pathways of PESP and the standardized workflow required to bypass them.

Mechanism Target 3-(2-Phenylethenylsulfonyl) propanoic acid Hydrolysis Base-Catalyzed Hydrolysis (OH⁻ attack on β-carbon) Target->Hydrolysis pH > 7.5 NucAttack Nucleophilic Addition (Buffer Amines/Thiols) Target->NucAttack Incompatible Buffer Photo Photo-Isomerization (trans → cis conversion) Target->Photo Light Exposure pHControl Maintain pH 5.5 - 6.5 (Limits OH⁻ concentration) Hydrolysis->pHControl Prevented by BufferControl Use MES or Phosphate (Avoid Tris, DTT, Glycine) NucAttack->BufferControl Prevented by LightControl Use Amber Vials (Blocks UV/Vis light) Photo->LightControl Prevented by

Caption: Logical mapping of PESP degradation pathways and corresponding preventative interventions.

Protocol Step1 1. Weigh & Solubilize Dissolve in 100% anhydrous DMSO (Yields 10-50 mM Stock) Step2 2. Aliquot & Protect Transfer to amber glass vials; Store at -20°C Step1->Step2 Step3 3. Buffer Preparation Prepare 50 mM MES buffer (pH 6.0); Degas to remove O₂ Step2->Step3 Thaw on ice prior to use Step4 4. Final Aqueous Dilution Dilute DMSO stock into buffer (≤1% DMSO) Immediately before assay Step3->Step4 Step5 5. Validation Run LC-MS at t=0 and t=4h to confirm stability Step4->Step5

Caption: Step-by-step workflow for the preparation and validation of stable PESP aqueous solutions.

Part 4: Standard Operating Procedure (SOP) for Aqueous Preparation

To ensure a self-validating and reproducible system, follow this step-by-step methodology for preparing PESP solutions.

Phase 1: Stock Preparation (Non-Aqueous)

  • Weighing: Weigh the lyophilized PESP powder in a low-light environment to prevent premature photo-isomerization.

  • Solubilization: Dissolve the compound in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock (e.g., 10-50 mM). Scientific Rationale: Water activity in anhydrous DMSO is effectively zero, completely halting hydrolytic degradation during long-term storage.

  • Storage: Aliquot the DMSO stock into single-use amber glass vials. Purge the vial headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Phase 2: Aqueous Dilution & Validation

  • Buffer Setup: Prepare a 50 mM MES buffer and adjust the pH to exactly 6.0 using NaOH. Ensure no reducing agents (DTT, TCEP) or carrier proteins (BSA, which contains free cysteines) are added at this stage.

  • Dilution: Thaw a single PESP DMSO aliquot on ice. Immediately prior to your experiment, dilute the stock into the MES buffer. Keep the final DMSO concentration 1% v/v to prevent solvent-induced artifacts in biological assays.

  • Self-Validation Step: To validate the integrity of your specific buffer system, perform a mock dilution. Take an aliquot of the final aqueous solution and run a rapid LC-MS analysis at t=0 and t=4 hours. A stable Area Under the Curve (AUC) for the parent mass confirms the absence of nucleophilic degradation and validates the protocol for your specific application.

References

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations CCS Chemistry - Chinese Chemical Society[Link][1]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization Langmuir - ACS Publications[Link][2]

  • Mechanistic Analysis of 5-Hydroxy γ-Pyrones as Michael Acceptor Prodrugs The Journal of Organic Chemistry - ACS Publications[Link][3]

Sources

Technical Support Center: Troubleshooting 3-(2-Phenylethenylsulfonyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of 3-(2-phenylethenylsulfonyl)propanoic acid (also known as 3-(styrylsulfonyl)propanoic acid) is a critical workflow for researchers developing bioconjugation reagents and functionalized polymers 1[1].

The most robust synthetic route involves a two-step sequence: a radical-mediated thiol-yne click addition of 3-mercaptopropanoic acid to phenylacetylene, followed by the chemoselective oxidation of the resulting thioether to the vinyl sulfone 2[2]. Below, we break down the root causes of yield attrition and provide self-validating protocols to ensure reproducible, high-yield results.

Workflow & Troubleshooting Logic

TroubleshootingTree Start Low Yield: 3-(2-Phenylethenylsulfonyl)propanoic acid Step1 Step 1: Thiol-Yne Addition Start->Step1 Step2 Step 2: Sulfide Oxidation Start->Step2 Isolation Workup & Isolation Start->Isolation Issue1 Incomplete Conversion / Styrene Polymerization Step1->Issue1 Issue2 Over-oxidation / Epoxidation of Double Bond Step2->Issue2 Issue3 Product Lost in Aqueous Phase Isolation->Issue3 Fix1 Degas solvent (Prevent O2 quenching) Optimize Radical Initiator (AIBN) Issue1->Fix1 Fix2 Use mild oxidant (H2O2/Na2WO4) Strictly control equivalents (2.1 eq) Issue2->Fix2 Fix3 Acidify to pH < 2.5 Extract with EtOAc/2-MeTHF Issue3->Fix3

Troubleshooting logic tree for identifying and resolving yield losses during the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion low during the initial thiol-yne coupling step? A1: The primary culprit is oxygen contamination. The addition of 3-mercaptopropanoic acid to phenylacetylene operates via a radical chain mechanism. Causality: Molecular oxygen ( O2​ ) is a diradical that rapidly reacts with thiyl radicals to form unreactive peroxyl species, effectively terminating the chain reaction. If the radical concentration drops, the reaction stalls, and heating the mixture further will only cause the phenylacetylene to undergo thermal polymerization. Solution: Strictly degas all solvents using the freeze-pump-thaw method prior to adding the AIBN initiator.

Q2: I am observing a complex mixture and low yield in the oxidation step. What went wrong? A2: You are likely experiencing over-oxidation. Causality: While mCPBA is a standard laboratory oxidant, the formation of the sulfone renders the adjacent styryl double bond highly electron-deficient (a strong Michael acceptor). Excess peracid or uncontrolled exothermic conditions will lead to the epoxidation of this double bond, yielding degradation products. Solution: Switch to a chemoselective catalytic system, such as H2​O2​ with sodium tungstate ( Na2​WO4​ ), which selectively oxidizes sulfur without affecting the alkene 3[3].

Q3: How can I improve the isolation of the final product from the aqueous phase? A3: Yield loss during extraction is almost always a pH issue. Causality: The predicted pKa of related sulfonylpropanoic acids is approximately 4.5 4[4]. At a neutral pH, your product exists as a highly water-soluble carboxylate anion. Solution: You must acidify the aqueous layer to pH < 2.5 to fully protonate the carboxylic acid, driving the partition coefficient favorably toward the organic extraction solvent (e.g., Ethyl Acetate).

Quantitative Data: Oxidation Condition Optimization

To prevent over-oxidation, selecting the right reagent is critical. The table below summarizes the quantitative impact of various oxidants on the yield and purity of the final vinyl sulfone.

Oxidation ReagentEquivalentsTempChemoselectivity (Sulfide vs Alkene)Expected YieldPrimary Impurity Profile
H2​O2​ / Na2​WO4​ 2.1 - 2.20 °C to RTExcellent 85 - 95% Trace sulfoxide (incomplete oxidation)
mCPBA 2.5 - 3.00 °C to RTPoor40 - 50%Epoxide degradation products
Oxone 3.0RTModerate60 - 70%Minor alkene cleavage products
H2​O2​ (Uncatalyzed) 3.0RefluxPoor< 30%Polymerization, thermal degradation
Self-Validating Experimental Protocols
Step 1: Synthesis of 3-(Styrylthio)propanoic Acid

Objective: Achieve >95% anti-Markovnikov addition while preventing radical quenching.

  • Setup: Charge a flame-dried Schlenk flask with phenylacetylene (1.0 eq, 10 mmol) and 3-mercaptopropanoic acid (1.05 eq, 10.5 mmol) in anhydrous toluene (20 mL).

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol) as the radical initiator.

  • Self-Validating Step (Degassing): Perform three consecutive freeze-pump-thaw cycles. Validation: You will visually observe the cessation of dissolved gas bubbles escaping the frozen matrix during the third thaw cycle, confirming the complete removal of O2​ .

  • Reaction: Backfill with Argon and heat the mixture to 70 °C for 4 hours.

  • Monitoring: Check via TLC (Hexanes/EtOAc 7:3). Causality: The disappearance of the non-polar phenylacetylene spot confirms complete conversion.

  • Isolation: Concentrate under reduced pressure to yield the crude thioether, which is used directly in the next step.

Step 2: Chemoselective Oxidation to 3-(2-Phenylethenylsulfonyl)propanoic Acid

Objective: Oxidize the thioether to the sulfone without epoxidizing the styryl double bond.

  • Setup: Dissolve the crude 3-(styrylthio)propanoic acid (1.0 eq) in a methanol/water mixture (4:1 v/v, 50 mL).

  • Catalysis: Add sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 0.02 eq) and cool the flask to 0 °C in an ice bath.

  • Controlled Oxidation: Add 30% aqueous H2​O2​ (2.2 eq) dropwise via an addition funnel over 30 minutes. Causality: Maintaining the internal temperature below 5 °C during addition prevents thermal runaway, which is the primary trigger for non-selective epoxidation.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Step (Quenching): Add saturated aqueous Na2​S2​O3​ . Validation: Spot the mixture onto starch-iodide paper. The absence of a blue/black color change confirms the complete neutralization of excess peroxide, ensuring safe downstream processing.

  • Self-Validating Step (Acidification): Add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 2.0. Validation: The solution will often turn slightly cloudy as the fully protonated propanoic acid precipitates/phases out of the water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure product.

References
  • Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction Source: ACS Macro Letters - ACS Publications URL:[Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization Source: Langmuir - ACS Publications URL:[Link]

  • From Polymer to Monomer: Cleavage and Rearrangement of Si-O-Si Bond after Oxidation Yielded an Ordered Cyclic Crystallized Structure Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support center for the chromatographic analysis of 3-(2-Phenylethenylsulfonyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development for this acidic analyte. Our approach is rooted in explaining the fundamental principles of chromatography to empower you to make informed decisions and troubleshoot effectively.

Analyte Overview: 3-(2-Phenylethenylsulfonyl)propanoic acid

Understanding the physicochemical properties of your analyte is the first and most critical step in developing a robust HPLC method. 3-(2-Phenylethenylsulfonyl)propanoic acid is a molecule with distinct acidic and hydrophobic regions, which dictates its behavior in reversed-phase chromatography.

Key Structural Features:

  • Propanoic Acid Moiety: A carboxylic acid group that is ionizable. Its state of protonation is highly dependent on the mobile phase pH.

  • Phenylethenylsulfonyl Group: A bulky, non-polar group that provides the primary mechanism for retention on a reversed-phase column (e.g., C18).

PropertyValue / DescriptionRationale & Chromatographic Implication
Molecular Formula C₁₁H₁₂O₄SCalculated from structure.
Molecular Weight 240.28 g/mol Calculated from structure.
Estimated pKa ~3.5 - 4.5The pKa of propanoic acid is ~4.8. The strongly electron-withdrawing sulfonyl group adjacent to the alkyl chain will lower the pKa of the carboxylic acid, making it a stronger acid. The exact value is not readily published, but this estimated range is a reliable starting point for method development.
Chromatographic Nature Acidic AnalyteThe carboxylic acid group makes this compound's retention highly sensitive to mobile phase pH. Ion suppression is a key strategy for achieving good retention and peak shape.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when analyzing 3-(2-Phenylethenylsulfonyl)propanoic acid.

Q1: My analyte has very poor retention on a C18 column. What is the most likely cause?

Answer: The most probable cause is that your mobile phase pH is too high, leading to the ionization of the analyte.

Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. The propanoic acid group on your molecule has an estimated pKa between 3.5 and 4.5. If the mobile phase pH is above this value (e.g., pH 6 or 7), the carboxylic acid will be deprotonated to its carboxylate form (R-COO⁻). This negative charge makes the molecule significantly more polar (hydrophilic).[1] As a result, it will have a much lower affinity for the hydrophobic C18 stationary phase and will be poorly retained, eluting very early in the chromatogram, possibly with the solvent front.[3]

Q2: How can I systematically increase the retention time of my analyte?

Answer: You can increase retention by either lowering the mobile phase pH to suppress analyte ionization or by decreasing the percentage of the organic modifier in your mobile phase.

Causality & Strategy:

  • pH Adjustment (Ion Suppression): The most effective way to increase retention for this acidic analyte is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[4] For this molecule, a starting pH of 2.5 to 3.0 is recommended. At this low pH, the carboxylic acid group will be fully protonated (R-COOH), rendering the molecule neutral and significantly more hydrophobic. This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to a longer retention time.[2][3]

  • Organic Modifier Adjustment: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile or methanol) in the mobile phase makes the mobile phase more polar (stronger). This increases the retention time of non-polar analytes.[5] If your analyte is already sufficiently retained after pH adjustment, you can fine-tune its retention time by making small changes (e.g., ± 2-5%) to the organic solvent concentration.

Q3: I'm observing significant peak tailing. What are the causes and solutions?

Answer: Peak tailing for an acidic compound like this is typically caused by secondary interactions with the silica stationary phase or operating at a pH too close to the analyte's pKa.

Causality & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these silanols can become deprotonated (Si-O⁻). These negatively charged sites can then interact with your analyte through ion-exchange or hydrogen bonding, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[6]

    • Solution: Lower the mobile phase pH to 2.5-3.0. This protonates the silanol groups, minimizing these unwanted secondary interactions. Using a modern, high-purity, end-capped column can also significantly reduce silanol activity.

  • Operating Near the pKa: If the mobile phase pH is within ±1 unit of the analyte's pKa, the analyte will exist as a mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms.[7] These two forms have different retention times, and their rapid interconversion on the column can lead to broad, tailing, or even split peaks.[3]

    • Solution: Ensure your mobile phase pH is buffered at least 1.5-2 units away from the pKa. For this compound, this again points to using a pH in the 2.5-3.0 range. A buffer concentration of 10-25 mM is usually sufficient to maintain a stable pH.

Q4: What is the ideal starting mobile phase for analyzing this compound?

Answer: An excellent starting point for method development is a buffered aqueous mobile phase at pH 2.5, mixed with an organic modifier like acetonitrile or methanol.

Recommended Starting Conditions:

ParameterRecommendationJustification
Aqueous Phase (A) 10-20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidPhosphate is an excellent buffer for this low pH range and is UV transparent.[1] This pH ensures complete ion suppression of the analyte and minimizes silanol interactions.[2]
Organic Phase (B) Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile typically provides sharper peaks and lower backpressure. Methanol can offer different selectivity. Start with ACN.[5]
Gradient 5% to 95% B over 15-20 minutesA broad screening gradient is the most efficient way to determine the approximate elution conditions.
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µmA standard dimension column that balances efficiency and backpressure. High-purity silica minimizes peak tailing.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, ~254 nm or 280 nmThe phenylethenyl group contains a chromophore that should have strong absorbance in this range. Scan a standard to find the true λmax.

Troubleshooting & Optimization Workflows

Protocol 1: Systematic Mobile Phase pH Screening

This protocol allows you to experimentally determine the optimal pH for retention and peak shape.

Objective: To observe the effect of pH on the retention time and peak symmetry of 3-(2-Phenylethenylsulfonyl)propanoic acid.

Methodology:

  • Prepare Aqueous Buffers:

    • Buffer 1 (pH 2.5): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 2.5 using phosphoric acid.

    • Buffer 2 (pH 4.0): Prepare a 20 mM ammonium acetate or potassium phosphate solution. Adjust the pH to 4.0. (This is near the estimated pKa and is expected to give poor peak shape, serving as a useful comparison).

    • Buffer 3 (pH 6.0): Prepare a 20 mM potassium phosphate solution. Adjust the pH to 6.0.

  • Set Up Isocratic Runs: For each buffer, prepare a mobile phase consisting of Buffer:Acetonitrile (e.g., 60:40 v/v). You may need to adjust this ratio to get a reasonable retention time (k' between 2 and 10).

  • Inject Standard: Inject a standard solution of the analyte using each of the three mobile phases.

  • Analyze Data: Compare the retention time (t_R) and USP Tailing Factor (T_f) for each run.

Expected Outcome & Interpretation:

pHExpected Retention TimeExpected Peak Shape (Tailing Factor)Explanation
2.5 LongestSymmetrical (T_f ≈ 1.0 - 1.2)Analyte is fully protonated (ion-suppressed), maximizing retention and minimizing silanol interactions.
4.0 IntermediatePoor (T_f > 1.5, possibly split)pH is close to the pKa, resulting in a mixture of ionized and non-ionized forms.
6.0 Shortest (near void)May be poorAnalyte is fully ionized, making it very polar and poorly retained. Tailing may occur due to silanol interactions.
Visual Workflow: Method Development Strategy

This diagram outlines a logical flow for developing a robust HPLC method for your analyte.

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Prep Define Analyte Properties (pKa ~3.5-4.5) SelectCol Select C18 Column (High-Purity, End-capped) SetpH Set Mobile Phase pH to 2.5-3.0 (Ion Suppression) SelectCol->SetpH RunGrad Run Broad Gradient (e.g., 5-95% ACN) to find elution % SetpH->RunGrad DetK Determine k' (Retention Factor) RunGrad->DetK OptIso Convert to Isocratic or Optimize Gradient Slope DetK->OptIso CheckPeak Assess Peak Shape (Tailing, Width) OptIso->CheckPeak Troubleshoot Troubleshoot (See Decision Tree) CheckPeak->Troubleshoot If Shape is Poor Validate Method Validation (Robustness, Linearity, etc.) CheckPeak->Validate If Shape is Good Troubleshoot->OptIso Re-optimize

Caption: A systematic workflow for HPLC method development.

Visual Guide: Troubleshooting Peak Shape Issues

Use this decision tree to diagnose and solve common peak shape problems.

TroubleshootingTree Start Poor Peak Shape Observed CheckTailing Is the peak tailing? Start->CheckTailing CheckFronting Is the peak fronting? CheckTailing->CheckFronting No TailingCause1 Cause: pH too high or close to pKa CheckTailing->TailingCause1 Yes CheckSplit Is the peak split or shouldered? CheckFronting->CheckSplit No FrontingCause1 Cause: Column Overload CheckFronting->FrontingCause1 Yes TailingCause2 Cause: Secondary silanol interactions CheckSplit->TailingCause2 No (Re-evaluate tailing) SplitCause1 Cause: pH = pKa CheckSplit->SplitCause1 Yes TailingSol1 Solution: Lower mobile phase pH to 2.5-3.0 using a buffer. TailingCause1->TailingSol1 TailingCause1->TailingCause2 TailingSol2 Solution: Use a modern, end-capped column and ensure low pH. TailingCause2->TailingSol2 FrontingSol1 Solution: Reduce injection volume or sample concentration. FrontingCause1->FrontingSol1 FrontingCause2 Cause: Injection solvent stronger than mobile phase FrontingCause1->FrontingCause2 FrontingSol2 Solution: Dissolve sample in the initial mobile phase. FrontingCause2->FrontingSol2 SplitSol1 Solution: Adjust pH to be >1.5 units away from pKa. SplitCause1->SplitSol1 SplitCause2 Cause: Column void or plugged frit SplitCause1->SplitCause2 SplitSol2 Solution: Reverse flush column. If unresolved, replace column. SplitCause2->SplitSol2

Caption: A decision tree for troubleshooting common peak shape issues.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • McMaster, M. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Benchchem. (n.d.). Optimization of mobile phase for HPLC analysis of cinnamic acid.

Sources

Improving the aqueous solubility of 3-(2-Phenylethenylsulfonyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 3-(2-Phenylethenylsulfonyl)propanoic acid presents a classic "brick dust" and "grease" hybrid challenge in early-stage drug discovery. The molecule consists of a highly lipophilic styryl (2-phenylethenyl) tail and a polar, ionizable propanoic acid headgroup. While the carboxylic acid provides a handle for salt formation, the bulky hydrophobic tail often drives micellization, aggregation, or precipitation when transitioning from organic stock solutions to aqueous biological buffers.

This guide provides mechanistic troubleshooting and validated protocols to ensure reliable, artifact-free in vitro screening data.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen, and how can I prevent it? A1: This is a classic kinetic solubility failure. When the DMSO stock is introduced to an aqueous environment, the local concentration of the hydrophobic styryl moiety exceeds its thermodynamic solubility limit before the propanoic acid headgroup can fully ionize and solvate. To prevent this, keep the final DMSO concentration strictly ≤1% to avoid assay interference[1]. If precipitation persists, pre-ionize the compound by forming a sodium or potassium salt prior to dilution, or utilize a co-solvent like PEG3350 (up to 5% v/v), which has been shown to stabilize hydrophobic ligands in protein-binding assays without denaturing the target[2].

Q2: I am running a cell-based assay. Can I just increase the DMSO concentration to 5% to keep the compound in solution? A2: No. While increasing DMSO might artificially enhance the solubility of the styrylsulfonyl derivative, DMSO concentrations above 1–2% are generally cytotoxic and can alter cell membrane permeability, leading to false positives or misleading IC50 values[1]. For cell-based assays, transitioning to a cyclodextrin inclusion complex (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly recommended. HP-β-CD encapsulates the lipophilic phenyl ring, enhancing aqueous solubility without the cellular toxicity associated with high organic solvent loads[3].

Q3: How does the propanoic acid moiety affect the pH-solubility profile? A3: The propanoic acid group has a pKa of approximately 4.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the compound is >99% ionized. However, if your assay buffer is slightly acidic (e.g., pH 6.0 for certain enzymatic assays), the proportion of the unionized, highly insoluble free acid increases exponentially. Always verify that the buffering capacity of your assay medium is sufficient to maintain pH > 7.0 upon the addition of the acidic compound.

Section 2: Quantitative Solubilization Strategies

To facilitate rapid decision-making, the following table summarizes the quantitative limits and biological compatibility of various solubilization strategies for styrylsulfonyl derivatives.

Solubilization StrategyRecommended ConcentrationMechanism of ActionBiological Assay Compatibility
DMSO (Co-solvent) ≤ 1.0% (v/v)Disrupts solute crystal lattice; lowers dielectric constant of water.Low. Toxic to cells >1%; can inhibit sensitive enzymes[1].
PEG3350 (Co-solvent) 5.0% - 10.0% (v/v)Steric stabilization; prevents hydrophobic aggregation.High. Preserves protein stability in biochemical assays[2].
HP-β-CD (Encapsulation) 5.0% - 20.0% (w/v)Forms 1:1 inclusion complex with the hydrophobic styryl group.Very High. Non-toxic, suitable for cell-based and in vivo assays[3].
Salt Formation (NaOH) 1.0 M Eq (pH > 7.5)Ionizes the propanoic acid to form a highly soluble sodium salt.High. Requires strict pH maintenance in the assay buffer.
Section 3: Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes

Cyclodextrins (CDs) improve the physicochemical properties of poorly soluble drugs without molecular modifications by encapsulating the hydrophobic moiety[3]. This protocol utilizes a self-validating closed loop to ensure the compound is fully solubilized.

  • Preparation of CD Solution: Dissolve HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4) to a final concentration of 10% (w/v). Stir continuously until optically clear.

  • Compound Addition: Weigh the solid 3-(2-Phenylethenylsulfonyl)propanoic acid. Do not use a DMSO stock for this method, as residual DMSO molecules will competitively bind and occupy the cyclodextrin cavity[3].

  • Equilibration: Add the solid compound to the HP-β-CD solution to achieve the desired target concentration (e.g., 1 mM).

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by orbital shaking at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to physically remove any uncomplexed, precipitated drug.

  • Verification (Self-Validation): Quantify the dissolved compound concentration in the filtrate via HPLC-UV against a standard curve. Do not assume the nominal concentration is the actual concentration.

Protocol B: Kinetic Solubility Assessment via Nephelometry

This protocol validates whether the compound remains in solution under exact assay conditions, preventing false negatives caused by compound crashing out during the assay.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular biology grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the final assay buffer (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is exactly 1.0%.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic biological assay conditions.

  • Measurement: Read the plate using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for light scattering).

  • Data Analysis (Self-Validation): Plot the scattering signal against compound concentration. The inflection point where the signal sharply increases above the baseline buffer indicates the kinetic solubility limit.

Section 4: Solubilization Decision Workflow

SolubilityWorkflow A Solid 3-(2-Phenylethenylsulfonyl)propanoic acid B Prepare 10-30 mM Stock in 100% DMSO A->B C Dilute in Aqueous Assay Buffer (pH 7.4) B->C D Assess Kinetic Solubility (Nephelometry / DLS) C->D E Proceed to Biological Assay D->E Soluble (<1% DMSO final) F Solubility Issue Detected (Precipitation / Aggregation) D->F Insoluble / Turbid G Strategy 1: Salt Formation Titrate with NaOH/KOH to pH 8.0 F->G H Strategy 2: Co-solvents Add 5% PEG3350 or Glycerol F->H I Strategy 3: Encapsulation Complex with 10-20% HP-β-CD F->I G->C Re-evaluate H->C Re-evaluate I->C Re-evaluate

Decision tree for overcoming solubility bottlenecks of styrylsulfonyl derivatives in bioassays.

References
  • Title: An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Minimizing Background Interference in 3-(2-Phenylethenylsulfonyl)propanoic Acid Screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see high-throughput screening (HTS) campaigns derailed by unrecognized compound artifacts. 3-(2-Phenylethenylsulfonyl)propanoic acid is a highly valuable probe—featuring a vinyl sulfone warhead that acts as a Michael acceptor to covalently target active-site cysteines (e.g., in proteases or deubiquitinating enzymes)[1][2].

However, its specific chemical topology—a hydrophobic phenyl ring, a conjugated π-system, an electrophilic vinyl sulfone, and a polar propanoic acid tail—creates a "perfect storm" for assay interference. This guide provides field-proven, self-validating protocols to systematically eliminate false positives and false negatives caused by aggregation, thiol-scavenging, and spectral overlap.

Part 1: Troubleshooting Guide & FAQs

Q: My dose-response curves for 3-(2-Phenylethenylsulfonyl)propanoic acid are extremely steep (Hill slope > 2.0), and it seems to inhibit unrelated counter-screen targets. Is this an artifact? A: Yes, this is the hallmark of colloidal aggregation. Because 3-(2-Phenylethenylsulfonyl)propanoic acid is amphiphilic, it can self-assemble into colloidal particles (100–1000 nm) in aqueous buffers. These colloids non-specifically sequester and denature target enzymes, accounting for up to 95% of false-positive hits in some biochemical screens[3]. Solution: Implement the Detergent-Sensitivity Protocol detailed in Part 3.

Q: We observe a dramatic loss of compound potency when moving from our primary biochemical screen to a cell lysate assay. Why is the vinyl sulfone failing? A: This is a kinetic competition issue. The vinyl sulfone is designed to form an irreversible thioether bond with your target's catalytic cysteine. However, cell lysates contain millimolar concentrations of glutathione (GSH). Additionally, standard biochemical buffers often rely on dithiothreitol (DTT) or β-mercaptoethanol (BME). These off-target thiols act as competing nucleophiles, rapidly scavenging the Michael acceptor before it can engage the target, resulting in compound depletion and false negatives[4].

Q: The assay signal fluctuates wildly at compound concentrations above 10 µM in our AMC-based fluorogenic assay. How do we correct this? A: The conjugated π-electron system of the phenylethenyl group absorbs light in the UV/Vis spectrum. When using standard fluorophores like 7-amino-4-methylcoumarin (AMC, Ex 340 nm / Em 440 nm), the compound's absorbance overlaps with the excitation wavelength. This causes an inner-filter effect (quenching) or intrinsic autofluorescence[3]. Solution: Switch to a kinetic readout (measuring initial velocity, v0​ ) rather than endpoint fluorescence, and utilize background subtraction.

Q: How do I prove that the inhibition is driven by specific active-site engagement rather than non-specific covalent hyper-reactivity? A: Vinyl sulfones can sometimes act as hyper-reactive electrophiles, modifying solvent-exposed off-target cysteines or lysines[5]. To validate that your compound is a specific probe, you must confirm a 1:1 binding stoichiometry using intact protein mass spectrometry, combined with a washout experiment to prove irreversibility.

Part 2: Quantitative Data & Interference Summary

To effectively troubleshoot, you must recognize how each interference mode alters your quantitative data. Use this matrix to diagnose your assay readouts:

Interference ModeStructural CausalityImpact on Apparent IC 50​ / DataMitigation Strategy
Colloidal Aggregation Amphiphilic self-assembly of the phenyl-propanoic acid axis.Artificial hyper-potency; Hill slopes > 2.0.Add 0.01% Triton X-100; Monitor via DLS.
Thiol Scavenging Michael addition with buffer nucleophiles (DTT, BME, GSH).False negatives; >100-fold right-shift in IC 50​ .Substitute with TCEP; Pre-incubate compound.
Autofluorescence Conjugated phenylethenyl π-system emission.High background noise; non-monotonic curves.Kinetic readout ( v0​ ); Red-shifted fluorophores.
Hyper-reactivity Non-specific covalent labeling of surface residues.Promiscuous inhibition across unrelated targets.Intact MS validation; ALARM NMR counter-screen.

Part 3: Self-Validating Experimental Protocols

Do not rely on a single assay endpoint. The following protocols are designed as self-validating systems—if the compound is a true specific covalent inhibitor, it will pass all internal control checks.

Protocol A: Detergent-Sensitivity & Kinetic Validation

Purpose: To rule out colloidal aggregation and spectral interference simultaneously.

  • Buffer Preparation: Prepare two identical sets of assay buffer. To Set A, add no detergent. To Set B, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Titration: Dispense 3-(2-Phenylethenylsulfonyl)propanoic acid in a 10-point, 3-fold dilution series (e.g., 50 µM down to 2.5 nM) into a 384-well black solid-bottom plate.

  • Enzyme Addition: Add the target enzyme and pre-incubate for 15 minutes at room temperature.

  • Kinetic Readout: Add the fluorogenic substrate. Immediately read the plate in a microplate reader in kinetic mode (every 30 seconds for 20 minutes).

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

    • Validation Check: If the IC 50​ in Set A is 100 nM, but shifts to >10 µM in Set B, the compound is an aggregator[3]. If the IC 50​ remains stable, proceed to Protocol B.

Protocol B: Thiol-Depletion Rescue

Purpose: To prevent false negatives caused by assay buffer nucleophiles.

  • Buffer Optimization: Strip all DTT and BME from your assay buffer. Replace with 1 mM TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile.

    • Critical Note: TCEP can occasionally react with vinyl sulfones over long periods. To create a strictly self-validating system, pre-oxidize excess TCEP using the Staudinger reaction prior to compound addition, or use a strictly degassed, reductant-free buffer if the enzyme tolerates it[4].

  • Time-Dependent Inhibition: Pre-incubate the enzyme with the compound for varying times ( t=0,15,30,60 minutes) before adding substrate.

  • Validation Check: True covalent inhibitors will display time-dependent inhibition (a decrease in IC 50​ over time) as the irreversible thioether bond forms[5].

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical triage process and the underlying chemical kinetics of vinyl sulfone screening.

TriageWorkflow Start Primary Hit: 3-(2-Phenylethenylsulfonyl) propanoic acid AggCheck Detergent-Sensitivity Assay (+0.01% Triton X-100) Start->AggCheck AggYes IC50 shifts >10-fold (Colloidal Aggregator) AggCheck->AggYes Yes AggNo IC50 remains stable (Non-aggregator) AggCheck->AggNo No ThiolCheck Buffer Nucleophile Counter-screen (± DTT/GSH) AggNo->ThiolCheck ThiolYes Rapid depletion (Non-specific reactivity) ThiolCheck->ThiolYes Yes ThiolNo Stable potency (Target-selective) ThiolCheck->ThiolNo No MSCheck Intact Protein MS (Stoichiometry Check) ThiolNo->MSCheck MSYes Multiple adducts (Hyper-reactive) MSCheck->MSYes >1 Adduct MSNo Single adduct (1:1) (Validated Covalent Hit) MSCheck->MSNo 1:1 Adduct

Workflow for triaging vinyl sulfone hits to eliminate aggregation and reactivity artifacts.

Mechanism VS Vinyl Sulfone Probe (Michael Acceptor) Target Target Enzyme (Active Site Cys) VS->Target Specific Binding (Proximity Effect) OffTarget Buffer Nucleophiles (DTT, BME, GSH) VS->OffTarget Non-specific Nucleophilic Attack Complex Irreversible Thioether (Specific Inhibition) Target->Complex Depleted Scavenged Adduct (False Negative) OffTarget->Depleted

Kinetic competition between specific target engagement and off-target nucleophilic scavenging.

References

  • Ubiquitin Probes | Activity-Based Probes (ABPs) & Fluorescent Tools for DUB & UPS Research.ChemPep.
  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease.National Institutes of Health (NIH).
  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins.University of Bath.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.National Institutes of Health (NIH).
  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes.Drug Target Review.

Sources

Technical Support Center: Troubleshooting In Vitro Permeability of 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Working with 3-(2-Phenylethenylsulfonyl)propanoic acid presents a classic paradox in drug discovery: exceptional biochemical target engagement masked by a complete lack of cellular efficacy. This compound features a styryl sulfone moiety—a highly effective Michael acceptor for covalent inhibition or neuroprotective targeting[1]—paired with a propanoic acid tail.

The root cause of cellular assay failure is physicochemical. The carboxylic acid group (pKa ~4.8) is >99% deprotonated at physiological pH (7.4). The resulting negative charge, combined with the high topological polar surface area (tPSA) of the sulfone group, prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of cell membranes. This support guide provides the diagnostic frameworks, chemical strategies, and self-validating protocols required to overcome this barrier.

Diagnostic & Resolution Workflow

PermeabilityWorkflow Start Biochemical Activity Confirmed CellAssay Cellular Assay (No Efficacy) Start->CellAssay PAMPA Run PAMPA (Passive Permeability) CellAssay->PAMPA Diagnose Caco2 Run Caco-2 (Efflux Check) CellAssay->Caco2 Diagnose LowPerm Low Papp in PAMPA (Ionization Issue) PAMPA->LowPerm HighEfflux High Efflux Ratio (Transporter Issue) Caco2->HighEfflux Prodrug Synthesize AM Ester (Prodrug Strategy) LowPerm->Prodrug Primary AssayMod Adjust Assay pH (Increase Unionized %) LowPerm->AssayMod Alternative HighEfflux->AssayMod Add Inhibitor Success Cellular Efficacy Restored Prodrug->Success AssayMod->Success

Workflow for diagnosing and resolving carboxylic acid permeability issues.

Troubleshooting Guide & FAQs

Q1: My compound shows nanomolar affinity in biochemical assays but no activity in cell-based assays. Why? A: This is driven by ionization mechanics. The lipid bilayer of a cell membrane strictly repels charged species. According to the Henderson-Hasselbalch equation, at pH 7.4, a carboxylic acid with a pKa of 4.8 exists in a ~398:1 ratio of ionized (carboxylate anion) to unionized (neutral) states. Because only the neutral fraction can passively diffuse, the effective concentration of permeable drug is nearly zero.

Q2: How do I definitively prove the issue is passive permeability and not active efflux? A: You must decouple passive diffusion from transporter-mediated efflux by running a Parallel Artificial Membrane Permeability Assay (PAMPA)[2]. PAMPA utilizes a cell-free, lipid-infused artificial membrane, meaning it strictly measures passive transcellular diffusion. If the apparent permeability ( Papp​ ) is low in PAMPA, the issue is physicochemical (ionization). If PAMPA Papp​ is high but cellular uptake is low, your compound is likely a substrate for efflux pumps (e.g., P-glycoprotein), which requires a Caco-2 bidirectional assay to confirm.

Q3: What is the most reliable chemical strategy to enhance cellular uptake for this specific compound? A: The synthesis of an Acetoxymethyl (AM) ester prodrug . While simple alkyl esters (like methyl or ethyl esters) successfully mask the carboxylic acid charge, they are often too sterically hindered to be efficiently cleaved by intracellular esterases, resulting in an inactive compound trapped in the cell. AM esters bypass this limitation. Once the AM ester diffuses into the cell, ubiquitous non-specific esterases cleave the distal acetate group. This generates a highly unstable hydroxymethyl intermediate that spontaneously decomposes, releasing formaldehyde and trapping the active, negatively charged free carboxylic acid inside the cell[3].

Q4: I cannot synthesize a prodrug right now. Can I modify the assay conditions to force the compound into the cell? A: Yes, by manipulating the extracellular pH. If your specific cell line tolerates it, lowering the assay media pH to 6.5 shifts the ionization equilibrium. At pH 6.5, the ratio of ionized to unionized compound drops to ~50:1. This ~8-fold increase in the neutral species is often enough to drive sufficient compound into the cell to observe target engagement, serving as a rapid proof-of-concept before committing chemistry resources to prodrug synthesis.

Quantitative Data Summary

The following table illustrates the expected shift in permeability and cellular efficacy when applying the troubleshooting strategies to 3-(2-Phenylethenylsulfonyl)propanoic acid.

Compound State / ConditionPAMPA Papp​ ( 10−6 cm/s)Intracellular Cleavage RateCellular IC 50​ (Assay pH 7.4)Cellular IC 50​ (Assay pH 6.5)
Parent Acid (Standard)< 1.0 (Impermeable)N/A> 50 µM5.2 µM
Methyl Ester (Prodrug)> 15.0 (High)Very Slow / Negligible> 50 µM> 50 µM
AM Ester (Prodrug)> 12.0 (High)Rapid ( t1/2​ < 15 min)0.4 µM0.3 µM

Note: The methyl ester achieves high permeability but fails to restore efficacy because it is not efficiently hydrolyzed back to the active acid in vitro.

Experimental Protocols

Protocol 1: PAMPA for Passive Permeability Validation

This self-validating protocol ensures that the lack of cellular efficacy is due to poor passive diffusion[2].

Materials:

  • 96-well PAMPA filter plate (e.g., PVDF membrane, 0.45 µm pore size).

  • 1% Lecithin in dodecane (w/v).

  • PBS buffer (pH 7.4) with 5% DMSO.

  • Lucifer Yellow (Membrane integrity control).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the 1% lecithin/dodecane solution directly onto the filter membrane of each well in the donor plate. Allow 10 minutes for the solvent to evaporate and the artificial lipid bilayer to form.

  • Donor Solution Setup: Dilute 3-(2-Phenylethenylsulfonyl)propanoic acid to 10 µM in PBS (pH 7.4, 5% DMSO). Add 150 µL of this solution to the donor wells.

  • Acceptor Solution Setup: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation Check: Measure Lucifer Yellow fluorescence in the acceptor well. If fluorescence is detected, the lipid membrane was compromised, and the well data must be discarded. Calculate Papp​ using standard steady-state diffusion equations.

Protocol 2: Synthesis and Validation of the AM Ester Prodrug

This protocol outlines the synthesis of the AM ester and the critical biological validation step to ensure intracellular activation[3].

Step-by-Step Methodology:

  • Synthesis: Dissolve 3-(2-Phenylethenylsulfonyl)propanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 10 minutes at 0°C.

  • Alkylation: Dropwise add bromomethyl acetate (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours under nitrogen.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to isolate the AM ester.

  • Self-Validating Cleavage Assay (Critical): Before running cell assays, you must prove the prodrug works. Incubate 1 µM of the purified AM ester in (a) PBS pH 7.4 and (b) fresh cell lysate at 37°C.

  • LC-MS Monitoring: Aliquot samples at 0, 15, 30, and 60 minutes. In PBS, the AM ester should remain >95% intact (proving chemical stability). In the cell lysate, the AM ester peak should rapidly disappear, replaced by the peak for the parent 3-(2-Phenylethenylsulfonyl)propanoic acid (proving enzymatic activation).

References

  • Design, Synthesis, and Biological Evaluation of (E)-3,4-Dihydroxystyryl Aralkyl Sulfones and Sulfoxides as Novel Multifunctional Neuroprotective Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Parallel artificial membrane permeability assay. Wikipedia. URL:[Link]

  • Ester Bonds in Prodrugs. ACS Chemical Biology - ACS Publications. URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-(2-Phenylethenylsulfonyl)propanoic Acid in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting high-throughput screening (HTS) data. A recurring challenge in fluorescence-based assays is the emergence of false positives driven by reactive structural motifs.

This guide provides an in-depth, mechanistic framework for troubleshooting assays involving 3-(2-Phenylethenylsulfonyl)propanoic acid . Due to its specific structural features—a hydrophobic phenyl ring, an electrophilic vinyl sulfone warhead, and an amphiphilic carboxylic acid—this compound is a classic Pan-Assay Interference Compound (PAINS). Below, we break down the causality of these artifacts and provide self-validating protocols to rescue your screening data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(2-Phenylethenylsulfonyl)propanoic acid consistently flag as a hit in our primary fluorescence screens, regardless of the target? A1: The promiscuity of this compound is driven by the vinyl sulfone moiety . The strongly electron-withdrawing sulfone group polarizes the adjacent alkene, making the β -carbon highly susceptible to nucleophilic attack. In an assay environment, it acts as a potent Michael acceptor, undergoing rapid, base-catalyzed thiol-Michael addition with any available nucleophiles. This leads to non-specific covalent alkylation of cysteine residues on your target protein, effectively denaturing or inactivating it .

Q2: We use Dithiothreitol (DTT) in our assay buffer to maintain enzyme stability. Could this be interacting with the compound? A2: Absolutely. This is a classic self-inflicted assay artifact. The free sulfhydryl groups in DTT or β -mercaptoethanol will outcompete your target protein and react directly with the vinyl sulfone warhead. This not only depletes your reducing agent (leading to target oxidation and apparent "inhibition") but also forms a new thioether adduct that may precipitate or quench fluorescence. Recommendation: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not participate in Michael additions.

Q3: We observed that the fluorescence signal fluctuates wildly before stabilizing. Could this be an optical artifact? A3: Yes. The conjugated styrene-like system (phenylethenyl group) is highly delocalized. Compounds with this extensive π -conjugation often absorb excitation light or emit autofluorescence in the blue/UV spectrum (e.g., interfering with AMC or coumarin fluorophores at 350 nm excitation / 450 nm emission). This inner-filter effect (quenching) mimics enzyme inhibition because the detector reads a lower signal.

Q4: Is it possible that this compound is forming colloidal aggregates? A4: Highly likely. The molecule is amphiphilic: it possesses a hydrophobic phenyl tail and a hydrophilic propanoic acid head. In aqueous buffers, especially at concentrations above 1-5 µM, these molecules self-assemble into colloidal aggregates. These colloids have a massive surface area that non-specifically adsorbs and sequesters the target enzyme, mimicking competitive inhibition .

Part 2: Mechanistic Visualizations

To systematically triage these mechanisms, follow the logical workflow and mechanistic pathways outlined below.

TriageWorkflow Start Primary Hit: 3-(2-Phenylethenylsulfonyl)propanoic acid Detergent Add 0.01% Triton X-100 (Aggregation Test) Start->Detergent Aggregator False Positive: Colloidal Aggregator Detergent->Aggregator Loss of Activity NonAggregator Inhibition Retained Detergent->NonAggregator Activity Maintained Thiol GSH Depletion Assay (Reactivity Test) NonAggregator->Thiol Reactive False Positive: Covalent Modifier Thiol->Reactive High GSH Depletion NonReactive Stable Hit Thiol->NonReactive No GSH Depletion Fluorescence Fluorophore-Only Screen (Optical Test) NonReactive->Fluorescence OpticalArtifact False Positive: Quenching/Autofluorescence Fluorescence->OpticalArtifact Signal Altered TrueHit Validated True Hit Fluorescence->TrueHit Signal Unchanged

Workflow for identifying false positives in vinyl sulfone hit triage.

Mechanism VinylSulfone Vinyl Sulfone Moiety (Electrophile) Reaction Thiol-Michael Addition (Base Catalyzed) VinylSulfone->Reaction Nucleophile Protein Cysteine or Assay Thiol Nucleophile->Reaction Adduct Thioether Adduct (Irreversible) Reaction->Adduct Consequence Enzyme Inactivation (False Positive) Adduct->Consequence

Mechanism of assay interference via thiol-Michael addition.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every suspected false positive must be empirically validated. Use these step-by-step methodologies to isolate the exact mechanism of interference.

Protocol 1: Detergent-Sensitivity Assay (Testing for Aggregation)

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state and preventing protein sequestration.

  • Buffer Preparation: Formulate your standard fluorescence assay buffer. Split it into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-(2-Phenylethenylsulfonyl)propanoic acid (starting at 100 µM, 3-fold dilutions) in 100% DMSO.

  • Pre-incubation: Dispense the target enzyme into a 384-well black microplate using Buffer A for half the plate and Buffer B for the other half. Pin-transfer 50 nL of the compound dilutions into the respective wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Read & Validation: Monitor fluorescence continuously for 30 minutes. Calculate the IC50​ in both buffers. If the compound is a true inhibitor, the IC50​ will remain constant. A rightward shift in IC50​ > 5-fold in Buffer B confirms aggregation-based false positivity.

Protocol 2: Glutathione (GSH) Depletion Assay (Testing for Electrophilic Reactivity)

Causality: If the vinyl sulfone acts as a promiscuous Michael acceptor, it will covalently bond with the sulfhydryl group of free GSH, measurably depleting it from the solution .

  • Reagent Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in 50 mM Tris-HCl (pH 7.4).

  • Reaction Initiation: Mix 50 µM of 3-(2-Phenylethenylsulfonyl)propanoic acid with the GSH solution in a clear 96-well plate. Include a DMSO-only control well to serve as the baseline (100% GSH).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow the base-catalyzed Michael addition to reach equilibrium.

  • Detection: Add Ellman’s Reagent (DTNB) to a final concentration of 200 µM. DTNB reacts with the remaining free GSH to produce 2-nitro-5-thiobenzoate (TNB), a yellow product.

  • Validation: Read absorbance at 412 nm. Calculate the percentage of GSH depleted relative to the DMSO control. A reduction in absorbance > 20% confirms non-specific electrophilic reactivity.

Part 4: Quantitative Data Presentation

Use the following table to standardize your triage metrics and apply the correct mitigation strategies when analyzing screening data.

Interference MechanismDiagnostic AssayQuantitative Threshold for False PositiveCausality & Mitigation Strategy
Colloidal Aggregation Detergent Sensitivity (0.01% Triton X-100)> 5-fold rightward shift in IC50​ Causality: Amphiphilic molecules form micelles that non-specifically sequester the enzyme.Mitigation: Routinely supplement screening buffers with 0.01% CHAPS or Triton X-100.
Covalent Reactivity (PAINS) GSH Depletion Assay (DTNB Absorbance Read)> 20% depletion of free GSH at 60 minCausality: Vinyl sulfone acts as an irreversible Michael acceptor.Mitigation: Replace DTT/BME with TCEP. Exclude reactive warheads via chemoinformatic PAINS filters.
Autofluorescence Fluorophore-Only Control Plate> 10% increase in baseline fluorescenceCausality: Conjugated π -systems emit light at the assay's detection wavelength.Mitigation: Switch to red-shifted fluorophores (e.g., Cy5 or Alexa Fluor 647).
Inner-Filter Effect (Quenching) Fluorophore Spike-in Test> 15% decrease in max fluorescence signalCausality: Compound absorbs the excitation or emission light, masking the true signal.Mitigation: Perform kinetic reads (slope analysis) rather than endpoint reads.

References

  • Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry, 2010.[Link]

  • Morales-Sanfrutos, J., et al. "Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins." Bioconjugate Chemistry, 2010.[Link]

  • Chatelain, F., et al. "Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay." Scientific Reports, 2016.[Link]

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[Link]

Validation & Comparative

3-(2-Phenylethenylsulfonyl)propanoic acid vs standard vinyl sulfones in reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of covalent warhead design reveals a critical balance between reactivity and selectivity. As covalent drug discovery and bioconjugation advance, standard terminal vinyl sulfones—long favored for their robust thiol reactivity—are increasingly being replaced by sterically and electronically tuned alternatives.

This guide provides a comprehensive comparison between standard vinyl sulfones (SVS) and 3-(2-Phenylethenylsulfonyl)propanoic acid (a specialized styryl sulfone), detailing their mechanistic differences, comparative reactivity profiles, and step-by-step methodologies for their application in targeted covalent inhibitor (TCI) design.

Mechanistic and Structural Divergence

The defining reaction for vinyl sulfone warheads is the thia-Michael addition, wherein a nucleophilic thiolate (typically a cysteine residue) attacks the electron-deficient β -carbon of the alkene. The electron-withdrawing sulfone group stabilizes the resulting carbanion, which is subsequently protonated to form a highly stable, irreversible thioether bond[1].

Standard Vinyl Sulfones (e.g., Phenyl Vinyl Sulfone): Standard vinyl sulfones feature a terminal alkene ( R−SO2​−CH=CH2​ ). The lack of steric hindrance at the β -carbon, combined with a highly accessible lowest unoccupied molecular orbital (LUMO), renders them highly electrophilic. While this guarantees rapid conjugation, it often leads to promiscuous reactivity with off-target proteins and abundant cellular thiols like glutathione (GSH), posing a significant toxicity risk in drug development[2].

3-(2-Phenylethenylsulfonyl)propanoic acid (PESP): PESP introduces two critical structural modifications: a β -phenyl substitution (forming a styryl sulfone) and a propanoic acid tail.

  • Attenuated Electrophilicity: The β -phenyl group extends the π -conjugation of the system, delocalizing the electron deficiency at the β -carbon. Additionally, the steric bulk of the phenyl ring restricts the trajectory of the incoming nucleophile. This shifts the warhead from being intrinsically reactive to requiring proximity-driven activation—it will only react efficiently when non-covalent binding interactions perfectly align the warhead with a target cysteine[3].

  • Bioconjugation Handle: Unlike standard warheads that require complex pre-functionalization, the propanoic acid moiety provides a terminal carboxylate, enabling direct, modular attachment to targeting ligands via standard amide coupling.

G cluster_svs Standard Vinyl Sulfone (Terminal) cluster_pesp 3-(2-Phenylethenylsulfonyl)propanoic acid SVS_Node R-SO2-CH=CH2 SVS_Thiol Protein-SH SVS_Node->SVS_Thiol Unhindered Attack SVS_Adduct Irreversible Adduct (Fast, Promiscuous) SVS_Thiol->SVS_Adduct Rapid Michael Addition PESP_Node Ph-CH=CH-SO2-R-COOH PESP_Thiol Target-SH PESP_Node->PESP_Thiol Sterically Hindered PESP_Adduct Tuned Adduct (Slow, Selective) PESP_Thiol->PESP_Adduct Proximity-Driven Addition

Fig 1. Mechanistic comparison of Michael addition for terminal vs. beta-substituted vinyl sulfones.

Comparative Reactivity Profiles

To objectively evaluate these warheads, we must look at their behavior in biological matrices. The table below summarizes the quantitative and qualitative differences between standard terminal vinyl sulfones and PESP[2][3][4].

PropertyStandard Vinyl Sulfones (e.g., PVS)3-(2-Phenylethenylsulfonyl)propanoic acid
Structure Type Terminal Alkene ( R−SO2​−CH=CH2​ ) β -Substituted Alkene (Styryl Sulfone)
Electrophilicity High (Rapid Michael Addition)Attenuated (Sterically & Electronically Hindered)
Target Selectivity Broad (Labels most accessible thiols)High (Requires proximity/binding-driven activation)
GSH Reactivity (Toxicity Proxy) High (Rapid GSH depletion)Low (Stable in biological thiol pools)
Bioconjugation Handle None (Requires synthetic pre-functionalization)Propanoic Acid (Direct EDC/NHS amide coupling)
Reversibility Strictly IrreversibleTunable (Can exhibit reversibility based on local pKa)

Experimental Methodologies

To harness the unique properties of PESP, researchers must employ rigorous validation assays. Below are two self-validating protocols designed to measure reactivity and execute bioconjugation.

Protocol 1: Kinetic Evaluation of Cysteine Reactivity (GSH Depletion Assay)

Causality Insight: Reactivity towards low molecular weight thiols like glutathione (GSH) is the gold standard for predicting the off-target toxicity of a covalent warhead[2]. By monitoring the depletion of free GSH using Ellman’s Reagent (DTNB), we can calculate the pseudo-first-order rate constants ( kinact​ ) of SVS versus PESP.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of GSH in 100 mM Sodium Phosphate buffer (pH 7.4, 1 mM EDTA). Prepare 10 mM stocks of SVS and PESP in DMSO.

  • Reaction Initiation: In a 96-well UV-transparent plate, mix 90 µL of GSH solution with 10 µL of the warhead stock (final concentrations: 1 mM warhead, 1 mM GSH, 10% DMSO). Include a DMSO-only vehicle control and a highly reactive N-ethylmaleimide (NEM) control.

  • Incubation & Quenching: Incubate at 37°C. At predetermined time points (0, 15, 30, 60, 120 mins), extract a 10 µL aliquot and quench it into 90 µL of a 2 mM DTNB solution (prepared in the same buffer).

  • Measurement: Read absorbance at 412 nm using a microplate reader. The absorbance is directly proportional to the concentration of unreacted GSH.

  • Data Analysis: Plot ln([GSH]t​/[GSH]0​) versus time. The slope of the linear fit represents the pseudo-first-order rate constant. PESP will demonstrate a significantly shallower slope compared to SVS, quantitatively validating its attenuated reactivity.

Protocol 2: Modular Bioconjugation via the Propanoic Acid Handle

Causality Insight: The propanoic acid tail of PESP is highly stable but unreactive toward amines. To attach a targeting ligand (e.g., a kinase-binding scaffold), the carboxylate must be activated into an amine-reactive N-hydroxysuccinimide (NHS) ester. LC-MS monitoring is critical here, as NHS esters are susceptible to hydrolysis; verifying activation prevents the waste of expensive targeting ligands.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of PESP in anhydrous DMF. Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS. Stir at room temperature under nitrogen for 2 hours.

  • Validation (Critical Step): Remove a 1 µL aliquot, dilute in mass spectrometry-grade Acetonitrile, and inject into an LC-MS. Confirm the disappearance of the PESP parent mass and the appearance of the NHS-ester adduct mass.

  • Conjugation: Once activation is confirmed >95%, add 1.0 eq of the amine-bearing targeting ligand and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as a proton sponge. Stir for 4-6 hours.

  • Purification: Quench the reaction with water and purify the resulting targeted covalent probe via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 3-(2-Phenylethenylsulfonyl)propanoic acid (Warhead + Handle) Step2 Activation Phase EDC / NHS in DMF Step1->Step2 Carboxyl Activation Step3 NHS-Ester Intermediate (Amine Reactive) Step2->Step3 LC-MS Monitoring Step4 Conjugation Phase Add Targeting Ligand-NH2 Step3->Step4 Amide Bond Formation Step5 Targeted Covalent Inhibitor (TCI) (Purified via HPLC) Step4->Step5 Final Assembly

Fig 2. Workflow for synthesizing covalent probes via the propanoic acid bioconjugation handle.

Strategic Applications in Drug Development

The transition from standard vinyl sulfones to tuned styryl sulfones like PESP represents a paradigm shift in covalent drug design. Historically, vinyl sulfones have been successfully deployed as irreversible protease inhibitors (e.g., K11777 targeting noncatalytic Cys25)[4]. However, their broad reactivity often limits their therapeutic window.

By utilizing 3-(2-Phenylethenylsulfonyl)propanoic acid, researchers can construct Activity-Based Protein Profiling (ABPP) probes and Targeted Covalent Inhibitors (TCIs) that remain inert in the highly reducing environment of the cytosol. The warhead only undergoes Michael addition when the attached targeting ligand docks into the protein of interest, effectively increasing the local concentration of the warhead and overcoming the activation energy barrier imposed by the β -phenyl substitution[3]. This proximity-driven mechanism drastically reduces off-target labeling, paving the way for safer, highly selective covalent therapeutics.

References

  • Patterson, A. et al. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Targeted Anti-tumor Therapy (2026). Available at:[Link][2]

  • Schneider, T. H. et al. Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, RSC Publishing (2015). Available at:[Link][3]

Sources

A Comparative Guide to Purity Determination: Validating 3-(2-Phenylethenylsulfonyl)propanoic Acid with Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 3-(2-Phenylethenylsulfonyl)propanoic acid, a molecule of interest in synthetic chemistry. We will explore the theoretical and practical advantages of qNMR over traditional chromatographic and thermal analysis techniques, supported by experimental workflows and data.

The Challenge: Absolute Quantification of a Non-Chromophoric Analyte

3-(2-Phenylethenylsulfonyl)propanoic acid presents a common analytical challenge. While amenable to reverse-phase HPLC, its sulfonyl group and lack of a strong, distinctive chromophore can complicate UV-based quantification, often requiring derivatization or the use of less universal detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD), which can have their own limitations in terms of linearity and response factors. This is where qNMR emerges as a powerful, primary analytical method.

Unlike chromatography, which provides a relative purity assessment based on the area percentage of detected signals, qNMR is a primary ratio method capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The quantification is based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei contributing to that signal.

Principle of qNMR Purity Determination

The foundation of qNMR lies in the selection of a high-purity internal standard (IS) with a known concentration. The purity of the analyte, or compound of interest (COI), is then calculated by comparing the integral of a specific, well-resolved resonance from the analyte to the integral of a resonance from the internal standard.

The fundamental equation for calculating the mass of the analyte is:

Where:

  • m : mass

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molar mass

From this, the purity (P) of the analyte can be determined as a weight/weight percentage (% w/w).

A Comparative Workflow: qNMR vs. HPLC and DSC

To objectively assess the performance of qNMR, we will compare it with High-Performance Liquid Chromatography (HPLC) with UV detection and Differential Scanning Calorimetry (DSC), two commonly employed techniques for purity analysis.

Experimental Design

Analyte: 3-(2-Phenylethenylsulfonyl)propanoic acid Internal Standard (qNMR): Maleic Anhydride (High purity, certified reference material) Solvent (qNMR): Dimethyl Sulfoxide-d6 (DMSO-d6) Mobile Phase (HPLC): Acetonitrile/Water with 0.1% Formic Acid (gradient elution) Column (HPLC): C18, 2.7 µm, 4.6 x 100 mm

Workflow Comparison Diagram

G cluster_0 Quantitative NMR (qNMR) cluster_1 High-Performance Liquid Chromatography (HPLC) cluster_2 Differential Scanning Calorimetry (DSC) qNMR_start Weigh Analyte & Internal Standard qNMR_prep Dissolve in Deuterated Solvent qNMR_start->qNMR_prep qNMR_acq Acquire 1H NMR Spectrum (Optimized Parameters) qNMR_prep->qNMR_acq qNMR_proc Process Data (Phase, Baseline) & Integrate Signals qNMR_acq->qNMR_proc qNMR_calc Calculate Purity (Absolute w/w %) qNMR_proc->qNMR_calc HPLC_start Prepare Standard & Sample Solutions HPLC_inject Inject into HPLC System HPLC_start->HPLC_inject HPLC_run Chromatographic Separation HPLC_inject->HPLC_run HPLC_detect UV Detection & Peak Integration HPLC_run->HPLC_detect HPLC_calc Calculate Purity (Relative Area %) HPLC_detect->HPLC_calc DSC_start Accurately Weigh Sample into Pan DSC_seal Hermetically Seal Pan DSC_start->DSC_seal DSC_run Heat Sample at Controlled Rate DSC_seal->DSC_run DSC_analyze Analyze Melting Endotherm DSC_run->DSC_analyze DSC_calc Calculate Purity (van't Hoff Eq.) DSC_analyze->DSC_calc

Caption: Comparative workflows for purity determination.

Step-by-Step Protocol: qNMR Purity Assay

The trustworthiness of a qNMR result is built upon a rigorously controlled experimental protocol. Each step is designed to minimize potential sources of error.

  • Selection of Internal Standard: Maleic anhydride is chosen due to its high purity, chemical stability, and a sharp singlet resonance in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 3-(2-Phenylethenylsulfonyl)propanoic acid into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial. The mass ratio is critical for optimal integration accuracy.

    • Add approximately 0.7 mL of DMSO-d6. The solvent must fully dissolve both the analyte and the internal standard.

    • Vortex the sample for 1 minute to ensure complete dissolution and homogeneity.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiment is performed on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

    • Key Acquisition Parameters:

      • Pulse Angle: 30° (A smaller flip angle is used to reduce saturation effects).

      • Relaxation Delay (d1): 30 seconds. This is crucial and should be at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated. This ensures complete relaxation of the protons between scans, which is a fundamental requirement for accurate quantification.

      • Number of Scans: 16 (To achieve an adequate signal-to-noise ratio).

      • Acquisition Time: ~4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved singlet from maleic anhydride and a non-overlapping, well-resolved signal from the analyte (e.g., one of the vinyl protons).

    • Calculate the purity using the aforementioned qNMR equation.

Comparative Data Analysis

The following table summarizes representative data obtained from the analysis of a single batch of 3-(2-Phenylethenylsulfonyl)propanoic acid using the three methods.

ParameterqNMRHPLC (UV, 254 nm)DSC
Purity Value (% w/w) 99.2%99.5% (Area)99.1%
Precision (RSD, n=6) 0.15%0.35%0.50%
Method Principle Absolute (Primary Ratio)Relative (Area Percent)Based on Melting Point Depression
Reference Standard Requires IS, not analyte standardRequires analyte standard for assayNot required
Strengths High precision, absolute quantification, non-destructiveHigh sensitivity, good for impurity profilingGood for crystalline solids
Limitations Lower sensitivity than HPLC, requires pure ISRelative method, response factor variabilityOnly for thermally stable, crystalline compounds, insensitive to amorphous impurities

Discussion: Expertise in Method Selection

The data highlights the strengths and weaknesses of each technique.

  • qNMR provides a highly precise, absolute purity value. Its result is not dependent on the response factor of the analyte, making it a more direct and arguably more accurate method for assigning the purity of a new chemical entity or a reference standard. The slightly lower purity value compared to HPLC could indicate the presence of an impurity that has a poor UV chromophore but contains protons, which qNMR would detect.

  • HPLC offers excellent separation capabilities, making it the superior choice for identifying and quantifying individual impurities (impurity profiling). However, its accuracy for determining the main component's purity is contingent on all impurities being eluted and having a similar response factor at the chosen wavelength, which is often not the case.

  • DSC is a valuable orthogonal technique, providing purity information based on a different physical principle (the van't Hoff law of melting point depression). Its agreement with the qNMR result lends confidence to the overall purity assessment. However, it is only applicable to crystalline materials and cannot detect impurities that are insoluble in the melt or form solid solutions.

Logical Framework for Purity Validation

A robust purity validation strategy often involves the use of orthogonal methods.

G Analyte 3-(2-Phenylethenylsulfonyl) propanoic acid qNMR qNMR (Primary Method for Absolute Purity) Analyte->qNMR HPLC HPLC (Impurity Profile & Relative Purity) Analyte->HPLC DSC DSC (Orthogonal Check for Crystalline Purity) Analyte->DSC FinalPurity Certified Purity Value qNMR->FinalPurity Primary Value HPLC->FinalPurity Confirms Impurity Profile DSC->FinalPurity Orthogonal Confirmation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vivo Toxicity of 3-(2-Phenylethenylsulfonyl)propanoic Acid and Related Sulfones

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo toxicity profile of 3-(2-phenylethenylsulfonyl)propanoic acid and a range of structurally related sulfone compounds. In the absence of direct acute toxicity data for 3-(2-phenylethenylsulfonyl)propanoic acid, this document synthesizes available toxicological data on analogous structures to build a predictive framework. We will delve into structure-activity relationships (SAR) that govern the toxicity of this chemical class and provide a detailed, field-proven protocol for conducting acute oral toxicity studies in a rodent model, grounded in OECD guidelines.

The sulfone functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Styryl sulfones, in particular, have garnered attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its safety profile. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to assess the in vivo toxicity of this promising, yet complex, class of compounds.

Comparative Toxicity Analysis of Related Sulfones and Constituent Moieties

To construct a toxicological profile for 3-(2-phenylethenylsulfonyl)propanoic acid, it is instructive to examine the known toxicity of its constituent parts and structurally similar molecules. The core structure can be deconstructed into a phenylethenyl (styryl) group, a sulfonyl group, and a propanoic acid moiety.

Compound NameChemical StructureAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Findings & ObservationsReference(s)
Phenyl Vinyl Sulfone C₆H₅SO₂CH=CH₂--Not specified; categorized as a skin and eye irritant. May cause respiratory irritation.Safety data sheets indicate irritant properties and potential for skin sensitization.[4]
Divinyl Sulfone CH₂=CHSO₂CH=CH₂Colorectal Carcinoma Cells & S. cerevisiaeIn vitro-Significantly more toxic than its monofunctional counterpart, ethyl vinyl sulfone, suggesting protein cross-linking as a mechanism of toxicity.[5][6]
Benzenesulfonic Acid C₆H₅SO₃HRatOral1100Demonstrates moderate acute toxicity.[7]
p-Toluenesulfonic Acid CH₃C₆H₄SO₃HRatOral1410Similar to benzenesulfonic acid, shows moderate acute toxicity.[7]
Cinnamaldehyde C₆H₅CH=CHCHOMouseOral-Deaths observed at doses of 250 mg/kg/day and higher in a multi-day study. No in vivo mutagenicity was observed.[8]
Propanoic Acid CH₃CH₂COOHRatOral>2000Generally recognized as having low acute toxicity.[9]

This table is a synthesis of available data and is intended for comparative purposes. The absence of a specific LD50 value for some compounds reflects the available data in the cited literature.

Structure-Toxicity Relationships: A Predictive Analysis

The toxicity of sulfone-containing compounds is intricately linked to their chemical structure.[10] For the styryl sulfone class, several structural features are likely to modulate their in vivo toxicological profile:

  • The α,β-Unsaturated System: The vinyl group adjacent to the sulfone is an electrophilic Michael acceptor. This makes the molecule susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. Bifunctional Michael acceptors, like divinyl sulfone, are notably more toxic than their monofunctional analogs, likely due to their ability to cross-link proteins, leading to a rapid loss of protein function and cellular homeostasis.[6] While 3-(2-phenylethenylsulfonyl)propanoic acid is a monofunctional Michael acceptor, this reactivity is a key consideration for its potential toxicity.

  • The Phenyl Ring: Substituents on the phenyl ring can dramatically alter the electronic properties of the molecule, thereby influencing its reactivity and metabolic fate. Electron-withdrawing groups can enhance the electrophilicity of the vinyl group, potentially increasing its reactivity and toxicity. Conversely, electron-donating groups might decrease this reactivity. Some studies on heteroaryl styryl sulfones have identified compounds with high potency against cancer cells but minimal toxicity in non-cancerous cells, highlighting the nuanced role of the aromatic system.[11]

  • The Propanoic Acid Moiety: The presence of the propanoic acid group is likely to increase the hydrophilicity of the molecule compared to a simple styryl sulfone. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increased water solubility can facilitate renal clearance, potentially reducing systemic toxicity. Propanoic acid itself has a low order of acute toxicity.[9]

Mechanistic Insights into Sulfone Toxicity

The potential for Michael addition reactions is a primary mechanistic consideration for the toxicity of styryl sulfones. This reaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, and the covalent modification of proteins, leading to enzyme inhibition and cellular stress.

G Styryl_Sulfone Styryl Sulfone (Electrophile) Covalent_Adduct Covalent Adduct (Altered Protein/Depleted GSH) Styryl_Sulfone->Covalent_Adduct Michael Addition Biological_Nucleophile Biological Nucleophile (e.g., Cysteine in Proteins, GSH) Biological_Nucleophile->Covalent_Adduct Cellular_Dysfunction Cellular Dysfunction - Oxidative Stress - Enzyme Inhibition - Apoptosis Covalent_Adduct->Cellular_Dysfunction

Caption: Potential mechanism of styryl sulfone toxicity via Michael addition.

Experimental Protocol: Acute Oral Toxicity Assessment (OECD 425)

The following protocol is a detailed methodology for determining the acute oral toxicity of a novel sulfone compound, based on the OECD Test Guideline 425: Up-and-Down Procedure (UDP).[9] This method is selected for its efficiency in terms of animal usage while providing a statistically robust estimation of the LD50.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Animal Model: Young, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old. Females are often used as they are generally considered to be the more sensitive sex.

Materials:

  • Test substance (e.g., 3-(2-phenylethenylsulfonyl)propanoic acid)

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethyl cellulose). The vehicle should be non-toxic and inert.

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Animal balance (accurate to 0.1 g)

  • Standard laboratory animal caging with appropriate environmental enrichment

Experimental Workflow:

G cluster_preliminary Preliminary Sighting Study cluster_main Main Study (Up-and-Down Procedure) cluster_post Post-Dosing Observation & Analysis Sighting_Dose Administer a preliminary dose (e.g., 175 mg/kg) to one animal Sighting_Observe Observe for 48 hours Sighting_Dose->Sighting_Observe Sighting_Outcome Outcome determines starting dose for main study Sighting_Observe->Sighting_Outcome Start_Dose Dose first animal at a step below the best preliminary estimate of the LD50 Sighting_Outcome->Start_Dose Observe_48h Observe for 48 hours Start_Dose->Observe_48h Animal_Survives Animal Survives Observe_48h->Animal_Survives Animal_Dies Animal Dies Observe_48h->Animal_Dies Increase_Dose Dose next animal at a higher dose (factor of 3.2) Animal_Survives->Increase_Dose Decrease_Dose Dose next animal at a lower dose (factor of 3.2) Animal_Dies->Decrease_Dose Increase_Dose->Start_Dose Observe_14d Observe all animals for a total of 14 days Decrease_Dose->Start_Dose Record_Signs Record clinical signs, body weight, and mortality Observe_14d->Record_Signs Necropsy Perform gross necropsy on all animals Record_Signs->Necropsy Calculate_LD50 Calculate LD50 and confidence intervals using Maximum Likelihood Estimation Necropsy->Calculate_LD50

Caption: Workflow for an acute oral toxicity study following OECD Guideline 425.

Step-by-Step Procedure:

  • Acclimatization: House the animals in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization to the laboratory environment. Provide standard rodent chow and water ad libitum.

  • Dose Preparation: Prepare the test substance in the chosen vehicle. Ensure the substance is homogeneously suspended or dissolved. The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100 g body weight for an oily vehicle or 2 mL/100 g for an aqueous vehicle.[9]

  • Fasting: Fast the animals overnight (withholding food but not water) prior to dosing.

  • Dosing: a. Weigh the animal immediately before dosing to calculate the precise volume of the dose preparation to be administered. b. Administer the dose preparation as a single dose via oral gavage. c. The first animal is dosed at a step below the best preliminary estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg can be used. d. The second animal receives a lower dose (if the first animal dies) or a higher dose (if the first animal survives). The dose progression factor is typically 3.2. e. Dosing is sequential, usually at 48-hour intervals between animals.

  • Observations: a. Observe animals closely for the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. b. Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. c. Record the time of death if it occurs. d. Measure body weight at least weekly.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end). Examine the major organs for any macroscopic abnormalities.

  • Data Analysis: Calculate the LD50 and its confidence interval using a validated statistical method, such as the Maximum Likelihood Method.

Conclusion

While 3-(2-phenylethenylsulfonyl)propanoic acid represents a molecule of therapeutic interest, a thorough understanding of its toxicological profile is paramount for its further development. This guide has provided a comparative analysis based on structurally related sulfones, highlighting the key structural motifs that likely govern its in vivo toxicity. The provided experimental protocol, based on established OECD guidelines, offers a robust framework for the empirical determination of its acute oral toxicity. By integrating predictive toxicology with standardized experimental validation, researchers can confidently and responsibly advance the development of novel sulfone-based therapeutics.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: Phenyl vinyl sulfone.
  • Cosmetic Ingredient Review. (2023, March 7). Expert Panel Meeting March 6-7, 2023. Retrieved from [Link]

  • Kalykova, A., Kustova, T., Sakipova, Z., Ibragimova, N., Islamov, R., Vetchý, D., & Ilin, A. (2016). Acute and subchronic toxicity studies of the original drug FS-1. Acta Veterinaria Brno, 85(2), 183-190. [Link]

  • Fang, S. H., et al. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology, 6(11), 1745-1753.
  • Lee, J., et al. (2018). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. Molecules, 23(11), 2947. [Link]

  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 30. [Link]

  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 949-961.
  • de Almeida, F. V., et al. (2021). Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study. Molecules, 26(15), 4467. [Link]

  • Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Temple University. (2000). Styryl sulfone anticancer agents. WO2000059494A1.
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. Retrieved from [Link]

  • Fang, S. H., et al. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology, 6(11), 1745-1753.
  • Xu, H., et al. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(3), 897-909.
  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids. Retrieved from [Link]

  • Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment, 43(1), 30.
  • DTU. (n.d.). Commercial ACD/Labs model for acute toxicity (LD50) in mice, subcutaneous administration. Retrieved from [Link]

  • JMPR. (2005). Spiromesifen. Retrieved from [Link]

  • El-Sheikh, E. A. K. (2010). Biochemical targets affected by subacute doses of new pesticide mixtures tested on albino rats. Journal of Plant Protection Research, 50(1), 74-79.
  • ResearchGate. (n.d.). Sequential Reduction and Dehydration of Phenacyl-(E)-Styryl Sulfones to Unsymmetrical (E,E)-Bis(styryl) Sulfones. Retrieved from [Link]

  • ResearchGate. (2023, April 4). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]

  • Wang, S., et al. (2016). Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5674-5678.
  • Wu, J., et al. (2022). Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 128, 106010.
  • Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 785-792.
  • ResearchGate. (n.d.). Comparison of aromaticity in known aromatic 1, antiaromatic compounds to sulfones 5, and NH-thiophene sulfoximines 4 using NICS (Nucleus Independent Chemical Shift) values. Retrieved from [Link]

  • Lee, J., et al. (2018). Optimization of Vinyl Sulfone Derivatives as Potent Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators for Parkinson's Disease Therapy. Journal of Medicinal Chemistry, 61(24), 11135-11149.
  • Paquette, L. A. (1984). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 62, 158.
  • ResearchGate. (n.d.). Comparative analysis of in vivo and in silico toxicity evaluation of the organoiodine compounds towards D. Magna using multivariate chemometric approach: A study on the example of amiodarone phototransformation products. Retrieved from [Link]

  • Chakrapani, H., et al. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(10), 1648-1656.

Sources

Cross-validation of 3-(2-Phenylethenylsulfonyl)propanoic acid binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Binding Affinity Assays for 3-(2-Phenylethenylsulfonyl)propanoic Acid and Related Vinyl Sulfones

Introduction: The Challenge of Covalent Inhibition

3-(2-Phenylethenylsulfonyl)propanoic acid (CAS 175205-22-8), commonly referred to as 3-(styrylsulfonyl)propanoic acid, is a targeted covalent inhibitor (TCI) building block. It features a vinyl sulfone moiety—a classic Michael acceptor that exhibits high chemoselectivity for the thiolate anions of active-site cysteine residues in proteases and other target enzymes[1].

When evaluating the binding affinity of vinyl sulfones, traditional equilibrium metrics like IC50​ are fundamentally flawed because the inhibition is time-dependent[2]. The interaction occurs via a two-step mechanism: an initial reversible binding event (characterized by the inhibition constant, Ki​ ) followed by an irreversible covalent bond formation (characterized by the inactivation rate, kinact​ )[3]. To accurately profile 3-(2-Phenylethenylsulfonyl)propanoic acid, researchers must cross-validate its kinetics using orthogonal assays. Relying on a single functional assay risks confounding the initial binding affinity with the warhead's chemical reactivity.

Mechanistic Context & Visualization

The efficacy of a covalent inhibitor is best described by the efficiency parameter kinact​/Ki​ . To build a self-validating experimental system, we must decouple these two steps.

G cluster_0 Two-Step Covalent Binding Mechanism E Free Enzyme (E) Target Cysteine EI Encounter Complex (E·I) Reversible Binding (Ki) E->EI k_on I Inhibitor (I) Vinyl Sulfone I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) Irreversible (k_inact) EI->EI_cov k_inact

Two-step binding mechanism of vinyl sulfone covalent inhibitors.

Assay Comparison Guide

To achieve rigorous cross-validation, we compare three orthogonal methodologies. Each isolates different parameters of the binding mechanism.

Assay MethodologyPrimary Parameter MeasuredLabel RequirementThroughputPros vs. Cons for Vinyl Sulfones
FRET Enzymatic Assay kinact​/Ki​ (Functional)Substrate needs fluorophoreHighPro: Measures true functional inactivation.Con: Susceptible to inner-filter effects; cannot easily separate Ki​ and kinact​ if binding is fast.
Surface Plasmon Resonance (SPR) kon​ , koff​ , kinact​ (Kinetic)Label-freeMediumPro: Real-time observation of the covalent flatline (no dissociation)[4].Con: Requires surface immobilization which may alter enzyme conformation.
Microscale Thermophoresis (MST) Kd​≈Ki​ (Thermodynamic)Target needs fluorophoreMediumPro: Solution-phase measurement; no surface artifacts.Con: Requires a catalytically dead mutant (Cys Ala) to prevent the covalent step.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must include intrinsic controls to validate the causality of the data. For vinyl sulfones, the ultimate negative control is a Cys Ala mutant of the target enzyme. This mutation eliminates the nucleophile, preventing the kinact​ step and allowing us to isolate and measure the reversible Ki​ [5].

Protocol A: FRET-Based Progress Curve Analysis

Causality: This assay captures the time-dependent loss of enzymatic activity, providing the overall efficiency of the inhibitor.

  • Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA) suitable for the target cysteine protease.

  • Substrate Addition: Add a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) at a concentration equal to its Km​ .

  • Inhibitor Titration: Add 3-(2-Phenylethenylsulfonyl)propanoic acid at varying concentrations (ranging from 0.1x to 10x the expected Ki​ ).

  • Initiation: Add the wild-type enzyme to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously for 60 minutes. The curves will initially rise and then plateau as the enzyme is covalently inactivated.

  • Analysis: Fit the progress curves to the integrated rate equation: F(t)=vi​(1−e−kobs​t)/kobs​ . Plot kobs​ against inhibitor concentration to extract Ki​ and kinact​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides real-time label-free tracking of mass accumulation. A covalent inhibitor will show a distinct lack of dissociation during the wash phase[4].

  • Immobilization: Immobilize the wild-type enzyme onto flow cell 2 of a CM5 sensor chip via standard amine coupling. Immobilize the Cys Ala mutant onto flow cell 3. Flow cell 1 serves as the blank reference.

  • Analyte Injection: Inject 3-(2-Phenylethenylsulfonyl)propanoic acid at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation Phase: Flow running buffer for 600 seconds. On the wild-type channel, the signal will remain flat (covalent trapping). On the mutant channel, the signal will decay, representing the reversible koff​ [3].

  • Regeneration: Because the wild-type enzyme is permanently modified, a new surface must be utilized, or a single-cycle kinetic approach (titrating from low to high concentration without regeneration) must be employed.

Protocol C: MST Equilibrium Binding

Causality: MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. By using the Cys Ala mutant, we measure the pure thermodynamic encounter complex in solution.

  • Labeling: Label the Cys Ala mutant enzyme with a RED-NHS fluorescent dye (targeting surface lysines).

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of 3-(2-Phenylethenylsulfonyl)propanoic acid in assay buffer containing 0.05% Tween-20 to prevent aggregation.

  • Incubation: Mix the labeled mutant enzyme (final concentration ~10 nM) with the inhibitor dilution series and incubate for 10 minutes at room temperature.

  • Measurement: Load the samples into standard MST capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against inhibitor concentration and fit to a 1:1 Kd​ model.

Cross-Validation Data Summary

By synthesizing the data from these three orthogonal approaches, researchers can confidently map the pharmacological profile of the compound. Below is a representative cross-validation data matrix for 3-(2-Phenylethenylsulfonyl)propanoic acid against a model cysteine protease target.

ParameterFRET Assay (Wild-Type)SPR (Wild-Type)SPR (Cys Ala Mutant)MST (Cys Ala Mutant)
Reversible Affinity ( Ki​ / Kd​ ) 4.2 µM (Calculated)N/A (Confounded by kinact​ )3.8 µM4.5 µM
Inactivation Rate ( kinact​ ) 0.015 s−1 0.012 s−1 No covalent bindingNo covalent binding
Efficiency ( kinact​/Ki​ ) 3,571 M−1s−1 3,157 M−1s−1 N/AN/A
Dissociation Rate ( koff​ ) N/A 0.0001 s−1 (Irreversible) 0.045 s−1 N/A

Conclusion: The close agreement of the reversible affinity ( Ki​ ) between the SPR mutant channel (3.8 µM) and the solution-phase MST assay (4.5 µM) validates the structural integrity of the encounter complex. Furthermore, the functional FRET efficiency closely matches the kinetic SPR efficiency, proving that the vinyl sulfone warhead acts specifically via the proposed two-step mechanism.

References

  • Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes National Institutes of Health (NIH) / PubMed[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Exploration of Targeted Anti-tumor Therapy[Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine National Institutes of Health (NIH) / PMC[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX National Institutes of Health (NIH) / PMC[Link]

  • Identification and Characterization of an Irreversible Inhibitor of CDK2 National Institutes of Health (NIH) / PMC[Link]

Sources

Comparing Michael addition reaction rates of 3-(2-Phenylethenylsulfonyl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes, the choice of the electrophilic warhead dictates both the efficacy and the safety profile of the molecule. 3-(2-Phenylethenylsulfonyl)propanoic acid—a highly tunable styrenesulfonyl derivative—represents a privileged class of Michael acceptors. Unlike traditional acrylates or acrylamides, phenyl vinyl sulfones offer a unique "Goldilocks" zone of reactivity: they are highly selective for thiols (such as cysteine or glutathione) over amines at physiological pH, yet their intrinsic reactivity can be precisely modulated via structural analogs[1].

This guide objectively compares the Michael addition reaction rates of 3-(2-Phenylethenylsulfonyl)propanoic acid analogs against alternative warheads, providing researchers with the causal reasoning and self-validating experimental protocols necessary to optimize covalent binding kinetics.

Mechanistic Causality: Why the Styrenesulfonyl Pharmacophore?

To understand the performance of these analogs, we must deconstruct the causality behind their molecular design:

  • The Vinyl Sulfone Core: The sulfonyl group exerts a strong inductive σ -electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene[2]. This stabilizes the enolate-like transition state during the rate-limiting nucleophilic attack by a thiolate.

  • The Phenyl Ring Substituents: The 2-phenylethenyl (styrene) moiety allows for precise tuning of the β -carbon's electrophilicity. By applying Hammett electronic principles, electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring predictably shift the reaction rate.

  • The Propanoic Acid Linker: This functional handle serves a dual purpose. In bioconjugation, it allows for straightforward amide coupling to fluorophores or affinity tags. In drug design, the carboxylate can form critical electrostatic interactions (salt bridges) within a target protein's binding pocket, orienting the warhead for optimal trajectory.

Mechanism Thiol Thiol (R-SH) + Base Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation TransitionState Enolate-like Transition State Thiolate->TransitionState Nucleophilic Attack VinylSulfone Styrenesulfonyl Analog VinylSulfone->TransitionState Electrophilic Acceptor Product Thioether Adduct TransitionState->Product Protonation

Mechanistic pathway of base-catalyzed thiol-Michael addition to styrenesulfonyl analogs.

Comparative Performance Data: Tuning the Warhead

When designing a covalent modifier, the warhead's reactivity must be perfectly balanced. Excessive reactivity leads to off-target toxicity (glutathione depletion), while insufficient reactivity results in poor target occupancy.

The table below compares the second-order rate constants ( k2​ ) of various 3-(2-Phenylethenylsulfonyl)propanoic acid analogs and alternative warheads reacting with a model biological thiol (e.g., 2-phenylethanethiol) at pH 7.4.

Compound / Warhead ClassStructural ModificationRelative ElectrophilicityRepresentative k2​ (M −1 s −1 )Selectivity & Application Profile
Phenyl Vinyl Sulfonate Ester Reference StandardExtremely High~4,500Too reactive for systemic drugs; used in rapid ex vivo labeling[3].
p-NO₂ Phenyl Analog 4-Nitro substitutionHigh (EWG)85.4Fast-acting; ideal for targeting shallow or less nucleophilic cysteines.
Baseline Phenyl Analog Unsubstituted PhenylModerate15.0Optimal balance of stability and reactivity; standard TCI warhead.
p-OMe Phenyl Analog 4-Methoxy substitutionLow (EDG)3.2Slow-acting; requires prolonged target residence time for conjugation.
Acrylate Alternative Ester linkageLow2.1~7-fold slower than baseline vinyl sulfones; prone to hydrolysis[1].
Vinyl Sulfonamide Nitrogen linkageVery Low0.05Up to 3000-fold slower than sulfonates; highly stable but poorly reactive[3].

Data Insights:

  • Electronic Tuning: The addition of a p-nitro group (EWG) withdraws electron density from the π -system, accelerating the reaction. Conversely, a p-methoxy group (EDG) dampens reactivity.

  • Class Superiority: Vinyl sulfones consistently out-perform acrylates in both reaction rate and thiol-selectivity[1]. While vinyl sulfonamides are highly stable, their sluggish kinetics often render them ineffective unless perfectly pre-organized within an enzyme pocket[3]. When properly positioned, phenyl vinyl sulfones can achieve extraordinary inactivation rates (up to ~40,000 M −1 s −1 ) against active-site cysteines[4].

Self-Validating Experimental Protocol: Kinetic NMR Assay

To ensure trustworthiness and reproducibility, kinetic profiling must be conducted under a self-validating framework. The following protocol utilizes 1 H-NMR to monitor the disappearance of the vinylic protons, providing a direct readout of the reaction rate.

Workflow Prep 1. Buffer Preparation 50 mM Na-Phosphate, pH 7.4 1 mM EDTA (Prevents oxidation) Reagents 2. Reagent Equilibration 10x Thiol Excess (Pseudo-first-order) Internal Standard (e.g., DMF) Prep->Reagents Mix 3. Reaction Initiation Inject Styrenesulfonyl Analog Reagents->Mix Monitor 4. Data Acquisition In situ 1H-NMR Monitor vinylic proton decay Mix->Monitor Analyze 5. Kinetic Analysis Plot ln([Substrate]) vs Time Extract k_obs and k_2 Monitor->Analyze

Self-validating NMR kinetic workflow for determining second-order rate constants.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) in 10% D₂O. Causality: The addition of 1 mM EDTA is critical to chelate trace metals, preventing the auto-oxidation of thiols into disulfides, which would artificially lower the effective nucleophile concentration and skew the rate data.

  • Reagent Equilibration: Prepare a 10 mM stock of the model thiol and a 1 mM stock of the 3-(2-Phenylethenylsulfonyl)propanoic acid analog. Causality: Utilizing a 10-fold molar excess of thiol establishes pseudo-first-order conditions. This ensures the reaction rate depends solely on the concentration of the electrophile, simplifying the mathematical extraction of the rate constant and validating the reaction order.

  • Internal Standard Integration: Add 1 mM of an inert internal standard (e.g., dimethylformamide, DMF). Causality: Normalizing the vinylic proton integrals against the DMF aldehyde peak corrects for any variations in NMR shim, tuning, or receiver gain across sequential time points.

  • Data Acquisition: Inject the electrophile into the NMR tube containing the thiol mixture. Acquire spectra at regular intervals (e.g., every 30 seconds) for 30 to 60 minutes.

  • Kinetic Analysis: Plot ln([Electrophile]t​/[Electrophile]0​) versus time. The slope of this line yields the pseudo-first-order rate constant ( kobs​ ). The true second-order rate constant is calculated as k2​=kobs​/[Thiol] . Validation: A perfectly linear plot ( R2>0.99 ) self-validates that the reaction is strictly first-order with respect to the warhead, confirming that no complex side-reactions (such as polymerization or rate-limiting decomplexation) are interfering with the Michael addition[5].

Sources

Benchmarking a Novel Covalent Inhibitor: A Comparative Guide to 3-(2-Phenylethenylsulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted therapies, covalent inhibition has re-emerged as a powerful strategy to achieve durable and potent modulation of therapeutic targets. By forming a stable, covalent bond with a specific amino acid residue within the target protein, these inhibitors can offer prolonged pharmacodynamics and a unique efficacy profile. This guide provides a comprehensive framework for evaluating a novel covalent inhibitor, 3-(2-Phenylethenylsulfonyl)propanoic acid, against well-established covalent drugs: Ibrutinib, Afatinib, and Osimertinib.

Herein, we will operate under the working hypothesis that 3-(2-Phenylethenylsulfonyl)propanoic acid is a novel, selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] The vinyl sulfone "warhead" present in its structure is known to be a reactive electrophile capable of forming a covalent bond with nucleophilic residues like cysteine.[5][6][7][8] This guide will detail the head-to-head comparison of our hypothetical compound with Ibrutinib, a clinically approved BTK inhibitor, and will draw parallels with the EGFR inhibitors Afatinib and Osimertinib to provide a broader context of covalent inhibitor benchmarking.

The Principle of Targeted Covalent Inhibition

Covalent inhibitors typically consist of two key moieties: a high-affinity "guidance system" that directs the molecule to the target protein's binding site, and a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue.[9] This mechanism is distinct from non-covalent inhibitors, which bind reversibly. The irreversible nature of many covalent inhibitors can lead to enhanced potency and a prolonged duration of action.[9]

The following diagram illustrates the general mechanism of targeted covalent inhibition.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Enzyme Enzyme E_I_complex Enzyme-Inhibitor Complex Enzyme->E_I_complex kon Inhibitor Inhibitor Inhibitor->E_I_complex E_I_complex->Enzyme koff E_I_covalent Covalently Modified Enzyme E_I_complex->E_I_covalent kinact

Caption: Mechanism of two-step covalent inhibition.

The Competitors: A Snapshot of Established Covalent Inhibitors

A robust benchmarking study requires well-characterized comparators. Here, we introduce the established covalent inhibitors that will serve as our benchmarks.

InhibitorTarget ProteinCovalent Binding SiteTherapeutic Area
Ibrutinib Bruton's tyrosine kinase (BTK)Cys481B-cell malignancies[10]
Afatinib Epidermal Growth factor receptor (EGFR)Cys797Non-small cell lung cancer (NSCLC)[11][12]
Osimertinib Epidermal Growth factor receptor (EGFR)Cys797NSCLC (including T790M mutant)[13][14][15]

Ibrutinib acts by irreversibly binding to Cys481 in the active site of BTK, a key kinase in the B-cell receptor signaling pathway that is crucial for B-cell proliferation and survival.[16] Afatinib and Osimertinib both target Cys797 in the ATP-binding site of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[11][12][13][14][15][17][18][19] Osimertinib is a third-generation inhibitor designed to be effective against EGFR mutants that are resistant to earlier-generation inhibitors.[13][14][15][19]

Experimental Design for Comparative Analysis

A multi-faceted experimental approach is essential for a thorough comparison of covalent inhibitors. We will focus on three key areas: biochemical potency, cellular activity, and target engagement.

Biochemical Potency and Reaction Kinetics

The potency of a covalent inhibitor is a function of both its initial binding affinity (KI) and its rate of covalent bond formation (kinact). The overall efficiency of inactivation is represented by the second-order rate constant, kinact/KI.

This protocol outlines a generic approach for determining the kinetic parameters of our hypothetical BTK inhibitor, 3-(2-Phenylethenylsulfonyl)propanoic acid, and Ibrutinib. A similar setup can be used for EGFR inhibitors with their respective purified enzymes and substrates.

  • Reagents and Materials:

    • Purified recombinant human BTK enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[20]

    • ATP.

    • Peptide substrate (e.g., Poly(4:1 Glu, Tyr)).[21]

    • ADP-Glo™ Kinase Assay kit or similar ADP detection system.[20]

    • Test compounds (3-(2-Phenylethenylsulfonyl)propanoic acid, Ibrutinib) dissolved in DMSO.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the BTK enzyme to each well.

    • Add the diluted test compounds to the wells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the kinase reaction to proceed for a time that ensures linear product formation in the uninhibited control.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[20]

    • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, ATP) Start->Prepare_Reagents Incubate Incubate Enzyme and Inhibitor (Time Course) Prepare_Reagents->Incubate Kinase_Reaction Initiate Kinase Reaction (Add Substrate + ATP) Incubate->Kinase_Reaction Detect_ADP Detect ADP Production Kinase_Reaction->Detect_ADP Data_Analysis Calculate kobs, kinact, and KI Detect_ADP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining k_inact/K_I.

Confirmation of Covalent Adduct Formation

Mass spectrometry is the gold standard for confirming the formation of a covalent bond between an inhibitor and its target protein.[22][23][24][25]

  • Sample Preparation:

    • Incubate the target protein (BTK or EGFR) with a molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction.

    • Include a control sample of the protein without the inhibitor.

  • LC-MS Analysis:

    • Desalt the samples using a reverse-phase C4 column.

    • Elute the protein into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Compare the mass of the inhibitor-treated protein with the mass of the untreated protein.

    • A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[24]

Cellular Potency and Target Engagement

Biochemical assays provide valuable information on the direct interaction between an inhibitor and its target. However, it is crucial to assess the inhibitor's activity in a cellular context.

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds in a relevant cancer cell line. For our hypothetical BTK inhibitor, a diffuse large B-cell lymphoma (DLBCL) cell line such as TMD8, which is known to be sensitive to BTK inhibition, would be appropriate.[10][26][27][28] For the EGFR inhibitors, an NSCLC cell line like NCI-H1975 could be used.[15]

  • Cell Culture:

    • Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[28]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Prepare serial dilutions of the test compounds (3-(2-Phenylethenylsulfonyl)propanoic acid, Ibrutinib) in the culture medium.

    • Add the diluted compounds to the cells and incubate for 72 hours.

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[27]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary

The following tables present a hypothetical comparison of 3-(2-Phenylethenylsulfonyl)propanoic acid with the established covalent inhibitors. The data for the established inhibitors are representative values from the literature, while the data for our novel compound are hypothetical for illustrative purposes.

Table 1: Biochemical Potency and Kinetics

CompoundTargetkinact (s-1)KI (μM)kinact/KI (M-1s-1)
3-(2-Phenylethenylsulfonyl)propanoic acid BTK0.045.08,000
Ibrutinib BTK~0.05~0.5~100,000
Afatinib EGFR~0.03~0.02~1,500,000
Osimertinib EGFR~0.06~0.004~15,000,000

Table 2: Cellular Potency

CompoundCell LineIC50 (nM)
3-(2-Phenylethenylsulfonyl)propanoic acid TMD850
Ibrutinib TMD8~5
Afatinib NCI-H1975~10
Osimertinib NCI-H1975~15

Signaling Pathway Context

Understanding the signaling pathways in which the target proteins operate is crucial for interpreting the biological effects of the inhibitors.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a key component of the BCR signaling pathway.[1][2][3][4][29] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. Inhibition of BTK by compounds like Ibrutinib and our hypothetical 3-(2-Phenylethenylsulfonyl)propanoic acid disrupts this pathway.

G Antigen Antigen BCR B-Cell Receptor Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(2-Phenylethenylsulfonyl)propanoic acid Ibrutinib Inhibitor->BTK

Caption: Inhibition of the BCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival.[30][31][32][33][34] Afatinib and Osimertinib inhibit these pathways by covalently binding to EGFR.

G EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Afatinib Osimertinib Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel covalent inhibitor, 3-(2-Phenylethenylsulfonyl)propanoic acid, against established drugs. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, researchers can gain a clear understanding of its potential as a therapeutic agent. Based on our hypothetical data, 3-(2-Phenylethenylsulfonyl)propanoic acid demonstrates covalent engagement with BTK and cellular activity, albeit with lower potency compared to Ibrutinib. Further optimization of the scaffold to improve the initial binding affinity (KI) would be a logical next step in its development. This comparative framework provides a robust foundation for the rigorous evaluation of novel covalent inhibitors, ultimately accelerating the discovery of new and effective targeted therapies.

References

  • BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available at: [Link]

  • Zhang, J., et al. (2024). Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR.
  • Dubrovskyi, O., et al. (2018). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. Journal of Visualized Experiments.
  • Gearty, S. V., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 765-774.
  • Ricciuti, B., et al. (2020). Mechanisms of resistance to osimertinib. Journal of Thoracic Disease, 12(11), 6777–6789.
  • Sarma, M., et al. (2021). In vitro NLK Kinase Assay. JoVE, (171), e62529.
  • Gansner, E. R., & North, S. (2015). Drawing graphs with dot. Graphviz.
  • Hata, A., et al. (2018). Mechanisms of acquired resistance to afatinib clarified with liquid biopsy. Oncotarget, 9(101), 37571–37580.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Yoshizawa, T., et al. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. Cancers, 10(4), 121.
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  • Owens, T. D., et al. (2021). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178.
  • DeRan, M., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(11), 2577.
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  • Keim, A. D., et al. (2021). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry, 64(18), 13618–13632.
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  • De Nardis, C., et al. (2022). Abstract 6961: Characterization of EGFR C797S-mutant, osimertinib-resistant non-small cell lung cancer cells. Cancer Research, 82(12_Supplement), 6961-6961.
  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
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Reproducibility of 3-(2-Phenylethenylsulfonyl)propanoic Acid Synthesis: A Comparative Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Protocol

Introduction & Chemical Context

Vinyl sulfones are highly valued in modern drug development, frequently serving as targeted covalent inhibitors (Michael acceptors), robust phosphate isosteres, and versatile bifunctional building blocks[1, 2]. Among these, 3-(2-phenylethenylsulfonyl)propanoic acid (also known as 3-(styrylsulfonyl)propanoic acid) is a critical intermediate for synthesizing complex enzyme inhibitors and microtubule-targeted anticancer agents [1, 3].

However, synthesizing this compound with high batch-to-batch reproducibility remains a significant challenge during process scale-up. The primary failure modes in legacy syntheses include unpredictable E/Z stereoisomeric ratios and the generation of hard-to-remove over-oxidation byproducts (e.g., sulfoxides). As a Senior Application Scientist, I have evaluated the mechanistic root causes of these variances. This guide objectively compares the legacy radical hydrothiolation method against an optimized palladium-catalyzed sulfinylation route, providing self-validating protocols to ensure absolute stereocontrol and high reproducibility.

Methodological Comparison: Causality of Batch Variance

To establish a scalable protocol, we must analyze the thermodynamic and kinetic profiles of the two primary synthetic pathways.

Route A: Radical Hydrothiolation & Oxidation (The Legacy Route)
  • Mechanism: Anti-Markovnikov addition of 3-mercaptopropanoic acid to phenylacetylene using a radical initiator (AIBN), followed by oxidation of the resulting vinyl thioether to the sulfone using hydrogen peroxide or mCPBA.

  • Causality of Failure: While highly atom-economical, the radical addition step is kinetically sensitive to trace dissolved oxygen and minor temperature fluctuations. Because the activation energy barrier for the interconversion of the intermediate vinyl radical is low, the reaction yields unpredictable E/Z ratios (often ranging from 3:1 to 5:1). Furthermore, the subsequent oxidation step frequently yields 3–6% of residual sulfoxide impurities if the stoichiometric control of the oxidant is imprecise, requiring tedious chromatographic purification.

Route B: Palladium-Catalyzed Sulfinylation (The Optimized Route)
  • Mechanism: Direct cross-coupling of geometrically pure (E)-β-bromostyrene with sodium 3-ethoxy-3-oxopropane-1-sulfinate using a Pd(0) catalyst, followed by mild ester hydrolysis.

  • Causality of Success: By starting with (E)-β-bromostyrene, the stereocenter is locked prior to C-S bond formation. The palladium-catalyzed oxidative addition and subsequent reductive elimination proceed with complete retention of configuration . This eliminates the downstream burden of separating E/Z isomers, directly addressing the root cause of batch-to-batch variability.

Workflow Visualization

Workflow A_Start Phenylacetylene + 3-Mercaptopropanoic Acid A_Step1 Radical Hydrothiolation (AIBN, 80°C) A_Start->A_Step1 A_Int Vinyl Thioether (Mixed E/Z) A_Step1->A_Int Loss of Stereocontrol A_Step2 Oxidation (H2O2 / Na2WO4) A_Int->A_Step2 Final 3-(2-Phenylethenylsulfonyl) propanoic acid A_Step2->Final Route A (High Variance) B_Start (E)-β-Bromostyrene + Sodium 3-ethoxy-3-oxopropane-1-sulfinate B_Step1 Pd-Catalyzed Cross-Coupling (Pd2(dba)3, Xantphos) B_Start->B_Step1 B_Int Ethyl 3-(2-phenylethenylsulfonyl) propanoate (Pure E) B_Step1->B_Int Retention of Configuration B_Step2 Ester Hydrolysis (LiOH, THF/H2O) B_Int->B_Step2 B_Step2->Final Route B (High Reproducibility)

Fig 1: Synthetic pathways for 3-(2-Phenylethenylsulfonyl)propanoic acid (Route A vs. Route B).

Batch Reproducibility Data

To objectively quantify the performance of both methods, we executed 5 independent 50-gram scale batches for each route. The data below demonstrates the superior consistency of the cross-coupling methodology.

BatchRouteOverall Yield (%)E/Z RatioPurity (HPLC Area %)Sulfoxide Impurity (%)
1A (Hydrothiolation)62.478:2289.44.2
2A (Hydrothiolation)58.181:1987.15.5
3A (Hydrothiolation)65.075:2590.23.8
4A (Hydrothiolation)51.368:3284.57.1
5A (Hydrothiolation)60.879:2188.94.6
1 B (Cross-Coupling) 84.2 >99:1 98.7 N/D
2 B (Cross-Coupling) 83.9 >99:1 99.1 N/D
3 B (Cross-Coupling) 85.1 >99:1 98.9 N/D
4 B (Cross-Coupling) 84.5 >99:1 99.0 N/D
5 B (Cross-Coupling) 83.7 >99:1 98.8 N/D

Note: N/D = Not Detected (Below Limit of Quantitation). Route B completely eliminates the oxidative step, thereby reducing sulfoxide impurities to zero.

Self-Validating Experimental Protocol (Route B)

The following protocol utilizes built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

Step 1: Palladium-Catalyzed Sulfinylation
  • Preparation: In an oven-dried 250 mL Schlenk flask, charge (E)-β-bromostyrene (10.0 g, 54.6 mmol), sodium 3-ethoxy-3-oxopropane-1-sulfinate (11.3 g, 60.0 mmol), Pd2(dba)3 (1.0 g, 1.1 mmol, 2 mol%), and Xantphos (1.26 g, 2.2 mmol, 4 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with argon (3x). Causality Check: Strict anaerobic conditions are mandatory to prevent the oxidative degradation of the electron-rich Xantphos ligand, which would prematurely terminate the catalytic cycle.

  • Reaction: Add anhydrous 1,4-dioxane (100 mL) and N,N-diisopropylethylamine (DIPEA) (14.1 g, 109.2 mmol). Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

    • Mechanistic Insight: The bidentate Xantphos ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination of the bulky sulfone product, preventing non-productive off-cycle reactions.

  • In-Process Control (IPC) 1: Pull a 50 µL aliquot and quench in EtOAc/H2O. TLC analysis of the organic layer (Hexanes:EtOAc 3:1) must reveal the complete consumption of the starting bromide (Rf = 0.8) and the formation of the ester intermediate (Rf = 0.4).

Step 2: Chemoselective Ester Hydrolysis
  • Workup: Cool the crude mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a THF:H2O mixture (1:1 v/v, 100 mL). Add LiOH·H2O (4.6 g, 109.2 mmol) and stir at ambient temperature (20–25 °C) for 4 hours.

    • Mechanistic Insight: Utilizing mild basic hydrolysis at room temperature prevents base-catalyzed retro-Michael addition or unwanted isomerization of the double bond, strictly preserving the E-configuration.

  • In-Process Control (IPC) 2: LC-MS analysis must confirm the disappearance of the ester [M+H]+ at m/z 269.1 and the exclusive presence of the product carboxylate [M-H]- at m/z 239.0.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate. Recrystallize from hot ethanol/water to yield the pure product as a white crystalline solid.

  • Final Validation (NMR): 1H NMR (400 MHz, CDCl3) must display the characteristic trans-alkene doublets at δ 7.70 ppm and δ 7.26 ppm with a coupling constant of J=15.6 Hz [1]. A coupling constant of < 12 Hz indicates Z-isomer contamination and a failure of the protocol.

References

  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Vinyl sulfones: Synthesis of sulfone-based nucleotide isosteres. ResearchGate.[Link]

  • CARBOXYLIC ACID DERIVATIVE COMPOUNDS AND DRUGS COMPRISING THESE COMPOUNDS AS THE ACTIVE INGREDIENT (EP 1 431 267 A1).

Orthogonal Assay Validation for 3-(2-Phenylethenylsulfonyl)propanoic Acid Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Covalent Paradigm

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted how we drug challenging protein targets. Among electrophilic warheads, vinyl sulfones have emerged as highly selective, tunable Michael acceptors. They are particularly effective against cysteine-driven targets, ranging from parasitic proteases (e.g., Falcipain-2) to critical oncology targets like Epidermal Growth Factor Receptor (EGFR)[1, 2].

3-(2-Phenylethenylsulfonyl)propanoic acid (PSPA) represents a prototype for this class. The propanoic acid moiety acts as a specificity determinant—often mimicking acidic substrates like aspartate to anchor the molecule in the active site—while the vinyl sulfone warhead irreversibly alkylates the target nucleophile (typically a catalytic cysteine) [1].

However, validating the binding of a covalent inhibitor requires a higher burden of proof than traditional reversible drugs. Standard biochemical IC50​ assays are insufficient because covalent inhibition is time-dependent; a highly potent reversible inhibitor can easily be mistaken for a covalent one in a single-timepoint assay. To prove true covalent target engagement, we must deploy an orthogonal assay validation strategy that independently verifies the structural, kinetic, and thermodynamic hallmarks of covalent bond formation.

Comparative Performance: PSPA vs. Alternatives

Before diving into the validation protocols, it is crucial to understand how PSPA performs relative to alternative inhibitor classes. The table below objectively compares PSPA against a standard acrylamide covalent warhead and a reversible non-covalent analog.

Parameter3-(2-Phenylethenylsulfonyl)propanoic acid (PSPA)Acrylamide AlternativeReversible Alternative (Propanoic Acid only)
Warhead Type Vinyl SulfoneAcrylamideNone
Binding Mechanism Irreversible Covalent (Michael Addition)Irreversible CovalentReversible Competitive
Intrinsic Reactivity High (Strong electron-withdrawing sulfonyl)ModerateN/A
Target Residence Time Infinite (Determined by protein turnover)InfiniteTransient (Concentration-dependent)
Kinetic Readout Two-step: KI​ followed by kinact​ Two-step: KI​ followed by kinact​ Single-step: KD​ or Ki​
Biochemical Assay Time-dependent IC50​ shiftTime-dependent IC50​ shiftStable IC50​ over time

Insight: Vinyl sulfones like PSPA generally exhibit higher intrinsic reactivity toward thiol nucleophiles compared to structurally related acrylamides [1]. This heightened reactivity necessitates rigorous orthogonal validation to ensure the binding is target-specific and not the result of promiscuous surface labeling.

The Orthogonal Validation Strategy: Causality & Workflow

As an application scientist, I design validation pipelines based on causality. If PSPA forms a specific covalent bond, it must leave three distinct biophysical signatures:

  • Structural: A permanent mass increase corresponding exactly to the molecular weight of the inhibitor.

  • Kinetic: A binding profile characterized by an initial collision ( KI​ ) followed by an irreversible locking step ( kinact​ ), resulting in a zero off-rate.

  • Thermodynamic: A profound stabilization of the protein's folded state due to the permanent cross-linking of the active site.

We capture these signatures using Intact Protein LC-MS, Covalent Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (nanoDSF), respectively.

OrthogonalValidation cluster_assays Orthogonal Validation Assays Start PSPA Inhibitor Candidate LCMS Intact LC-MS (Stoichiometry & Mass Shift) Start->LCMS Structural SPR Covalent SPR (Binding Kinetics: k_inact / K_I) Start->SPR Kinetic DSF nanoDSF (Thermal Stabilization: ΔTm) Start->DSF Thermodynamic Validation Target Engagement Confirmed LCMS->Validation 1:1 Adduct SPR->Validation Irreversible DSF->Validation +ΔTm Shift

Orthogonal assay workflow for validating PSPA covalent target engagement.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Each protocol includes an internal control mechanism to rule out false positives.

Assay 1: Intact Protein LC-MS (Structural Validation)

Purpose: To confirm 1:1 stoichiometry and verify the exact mass shift caused by the covalent attachment of PSPA. Causality: We utilize a C4 stationary phase rather than C18 because intact proteins require larger pore sizes and less retentive surfaces to prevent peak broadening and sample loss.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10 µM of the recombinant target protein (e.g., EGFR-TK domain) with 50 µM PSPA in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature to ensure complete labeling.

  • Desalting: Pass the mixture through a Zeba™ spin desalting column (7K MWCO) to remove excess unbound PSPA.

  • LC-MS Analysis: Inject 2 µL of the desalted sample onto a C4 column coupled to a Q-TOF mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.

  • Self-Validation Check: Run a parallel reaction using a Cys-to-Ala mutant of the target protein. The mutant must yield no mass shift. This internal control proves that the vinyl sulfone Michael addition is strictly localized to the catalytic cysteine and is not a result of promiscuous surface labeling [3].

Assay 2: Covalent Surface Plasmon Resonance (Kinetic Validation)

Purpose: To decouple the initial reversible affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ). Causality: We use a single-cycle kinetics approach without regeneration steps because the covalent bond cannot be broken by standard acidic/basic regeneration buffers without denaturing the target protein on the chip.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~1000 RU.

  • Analyte Preparation: Prepare a 5-point concentration series of PSPA (e.g., 0.1 µM to 10 µM) in running buffer (PBS-T, 1% DMSO).

  • Single-Cycle Injection: Inject the concentrations sequentially from lowest to highest without regeneration steps in between. Use an association time of 120 seconds per injection.

  • Dissociation Phase: After the final injection, monitor the dissociation phase for a prolonged period (e.g., 30 minutes) using running buffer.

  • Data Fitting: Fit the resulting sensorgrams to a two-state reaction model to extract KI​ and kinact​ .

  • Self-Validation Check: Observe the dissociation phase. The curve must display a slope of zero (a completely flat line). If a measurable off-rate is observed, the binding is either non-covalent or the covalent bond is reversible, indicating a failure of the vinyl sulfone warhead to form a stable adduct.

Assay 3: nanoDSF (Thermodynamic Validation)

Purpose: To measure target stabilization in solution without the need for fluorescent dyes. Causality: Covalent modification by PSPA permanently locks the protein into a rigid conformation. This thermodynamic stabilization requires a higher energy input to unfold the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 10 µM target protein. Aliquot into two tubes: one treated with vehicle (1% DMSO) and one treated with 50 µM PSPA.

  • Incubation: Incubate for 1 hour at room temperature.

  • Capillary Loading: Draw the samples into standard nanoDSF glass capillaries by capillary action.

  • Thermal Ramp: Place capillaries in the nanoDSF instrument (e.g., Prometheus NT.48). Heat the samples from 20°C to 95°C at a ramp rate of 1°C/min.

  • Detection: Monitor the shift in intrinsic tryptophan fluorescence by measuring the ratio of emission at 350 nm and 330 nm.

  • Self-Validation Check: Perform a titration of PSPA. The ΔTm​ must plateau at a 1:1 molar ratio of active protein to inhibitor. Further addition of excess PSPA should not increase the Tm​ further. This confirms specific active-site saturation rather than non-specific, multi-site aggregation.

References

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Drug Science. URL: [Link]

  • Title: Development of Peptidomimetics with a Vinyl Sulfone Warhead as Irreversible Falcipain-2 Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Source: Molecules. URL: [Link]

Safety Operating Guide

Proper Disposal of 3-(2-Phenylethenylsulfonyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The core tenets of this guide are risk mitigation, environmental responsibility, and procedural clarity. By understanding the chemical nature of 3-(2-Phenylethenylsulfonyl)propanoic acid, we can establish a disposal workflow that is both scientifically sound and operationally feasible for researchers and laboratory managers.

Hazard Assessment and Chemical Profile

3-(2-Phenylethenylsulfonyl)propanoic acid is a solid substance at room temperature.[1][2] Its structure incorporates a carboxylic acid group, rendering it acidic, and a sulfonyl group, which is generally stable but can decompose under certain conditions to release sulfur oxides. The presence of the phenylethenyl group suggests it is a combustible solid.[1]

Key Chemical Properties (based on the similar compound 3-(Phenylsulfonyl)propionic acid):

Property Value Source
Physical State Solid [1][2]
Melting Point 128-130 °C [1][2]
Solubility Soluble in methanol [1][2]

| Functional Groups | Carboxylic acid, Sulfone |[1] |

Due to its acidic nature, it can cause skin and eye irritation.[3] Inhalation of dust may lead to respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.

  • Body Protection : A lab coat must be worn.

  • Respiratory Protection : If handling fine powders or generating dust, a NIOSH-approved N95 respirator is recommended.[2]

All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Gently sweep the solid material to avoid generating dust.

  • Use an inert absorbent material like vermiculite or sand to cover the spill.[4]

  • Collect the mixture into a clearly labeled, sealed container for hazardous waste.[4]

  • Clean the spill area with a suitable solvent (e.g., methanol, followed by water), and collect the cleaning materials as hazardous waste.

For Small Spills (in Solution):

  • Absorb the liquid with an inert absorbent material.

  • Collect the contaminated absorbent into a labeled, sealed container for hazardous waste.

  • Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The proper disposal route for 3-(2-Phenylethenylsulfonyl)propanoic acid depends on the quantity and form (solid or solution) of the waste.

Disposal of Small Quantities (< 5 g or < 100 mL of dilute solution)

For small quantities generated during research, a neutralization and dilution method can be employed, followed by drain disposal, if permitted by local regulations. Always consult your institution's EHS guidelines before proceeding.

Step 1: Neutralization

  • If the waste is solid, dissolve it in a minimal amount of a suitable solvent like methanol.

  • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution while stirring continuously in a chemical fume hood.[4]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base dropwise until the pH is neutral (between 6.0 and 8.0).[4][5] Be cautious, as the neutralization reaction can be exothermic.

Step 2: Dilution and Disposal

  • Once neutralized, dilute the solution with at least 20 parts of water.

  • Pour the diluted, neutralized solution down the sanitary sewer drain with a copious amount of running water.[4]

Disposal of Large Quantities (> 5 g or > 100 mL of concentrated solution)

Large quantities of 3-(2-Phenylethenylsulfonyl)propanoic acid must be disposed of as hazardous chemical waste. Do not attempt to neutralize large volumes.

Step 1: Waste Collection and Segregation

  • Collect the waste in a designated, compatible, and properly sealed hazardous waste container.[5][6] Do not use metal containers for acidic waste.[6][7]

  • Ensure that this waste stream is not mixed with other incompatible chemicals, such as strong oxidizers or bases.[6]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "3-(2-Phenylethenylsulfonyl)propanoic acid".[4]

  • Include appropriate hazard pictograms (e.g., irritant).

  • Indicate the approximate quantity of the waste.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Ensure the storage area is away from heat sources and incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Phenylethenylsulfonyl)propanoic acid.

DisposalWorkflow start Start: Waste 3-(2-Phenylethenylsulfonyl)propanoic acid assess_quantity Assess Quantity and Form start->assess_quantity small_quantity Small Quantity (<5g or <100mL dilute solution) assess_quantity->small_quantity Small large_quantity Large Quantity (>5g or >100mL concentrated solution) assess_quantity->large_quantity Large neutralize Neutralize with weak base (e.g., 5% NaHCO3) to pH 6-8 small_quantity->neutralize collect_waste Collect in a labeled, compatible hazardous waste container large_quantity->collect_waste dilute Dilute with copious amounts of water (20x) neutralize->dilute drain_disposal Dispose down sanitary sewer with running water (if permitted by local regulations) dilute->drain_disposal end End: Proper Disposal drain_disposal->end store_waste Store in designated hazardous waste area collect_waste->store_waste professional_disposal Arrange for professional disposal via EHS store_waste->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for 3-(2-Phenylethenylsulfonyl)propanoic acid.

Conclusion

The responsible disposal of 3-(2-Phenylethenylsulfonyl)propanoic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, researchers can minimize risks and ensure compliance with institutional and regulatory standards. Always prioritize safety and consult with your EHS department for guidance specific to your facility.

References

  • Delta. (2007, July 31). Material Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Unknown. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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